3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-diethyl-1-phenyl-2-propyl-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAASXBHFUJLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=CC(=CN1C2=CC=CC=C2)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044923 | |
| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044923 | |
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Molecular Weight |
255.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34562-31-7 | |
| Record name | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIETHYL-1-PHENYL-2-PROPYL-1,2-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2006225R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathway for 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, a substituted dihydropyridine with applications in various chemical and pharmaceutical research areas. As a reactive molecule, it serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has been investigated for its potential biological activities, including the inhibition of bacterial protein synthesis.[1][2] This document will delve into the core chemical principles, a detailed experimental protocol, and critical process parameters that govern the successful synthesis of this compound.
Introduction to 1,2-Dihydropyridines
Dihydropyridines are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry.[3] While the Hantzsch synthesis is a well-known method for producing 1,4-dihydropyridines, which are widely used as calcium channel blockers, the synthesis of 1,2-dihydropyridine isomers often requires distinct synthetic strategies.[4][5][6][7] These scaffolds are valuable intermediates in the synthesis of a variety of more complex nitrogen-containing molecules and have been explored for a range of biological activities, including anticancer properties.[8][9][10]
The target molecule of this guide, this compound (DHP), is a specific N-phenyl substituted 1,2-dihydropyridine.[11] Its synthesis is principally achieved through the acid-catalyzed condensation of butyraldehyde and aniline.[11][12][13] This reaction is not a simple addition but involves a series of complex side reactions, making careful control of reaction conditions paramount for achieving good yields and purity.[13]
Synthesis Pathway: An Acid-Catalyzed Condensation Approach
The primary and most documented pathway for the synthesis of this compound involves the reaction of butyraldehyde with aniline in the presence of an acid catalyst, typically acetic acid.[11][12]
The overall reaction can be summarized as follows:
Figure 1: Overall reaction scheme for the synthesis of this compound.
The mechanism is understood to proceed through a series of aldol-type condensations and Schiff base formations, ultimately leading to the cyclized dihydropyridine ring. The acid catalyst plays a crucial role in activating the carbonyl group of butyraldehyde towards nucleophilic attack and in facilitating the dehydration steps.
Detailed Experimental Protocol
The following protocol is a synthesis of methodologies reported in the scientific literature, providing a robust starting point for laboratory-scale preparation.[11][12]
Materials and Equipment:
-
Butyraldehyde
-
Aniline
-
Glacial Acetic Acid
-
De-ionized Water
-
10% Aqueous Sodium Carbonate Solution
-
1000 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Packed distillation column
-
Vacuum pump
Step-by-Step Procedure:
-
Reaction Setup: Equip a 1000 mL four-neck flask with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. Prepare an ice-water bath for cooling.
-
Initial Charging: Charge the flask with 86 g of de-ionized water, 9.8 g (0.16 mole) of acetic acid, and 216 g (3.0 mol) of butyraldehyde.[11]
-
Aniline Addition: Begin stirring and cool the mixture using the ice-water bath. Slowly add 60 g (0.64 mole) of aniline through the addition funnel over a period of approximately 35 minutes, ensuring the reaction temperature is maintained at or below 20-25°C.[11][12]
-
Initial Stirring: After the addition of aniline is complete, continue to stir the reaction mixture for one hour at a temperature below 25°C.[11]
-
Heating Protocol:
-
Neutralization (Optional but Recommended): For improved recovery and to minimize byproducts from acid-catalyzed self-condensation of excess butyraldehyde, it is beneficial to neutralize the acid catalyst.[11][12] Cool the reaction mixture and add a 10% aqueous sodium carbonate solution until the mixture is neutralized.[12] The mixture can then be heated to reflux for an additional period (e.g., five hours) to promote the base-catalyzed self-condensation of unreacted butyraldehyde.[11][12]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Allow the layers to separate and collect the upper organic layer.
-
-
Purification:
Critical Process Parameters and Optimization
The yield and purity of the final product are highly sensitive to several experimental parameters. Understanding and controlling these factors are crucial for a successful synthesis.
Temperature Control:
Maintaining a low temperature (20-25°C) during the initial addition of aniline is critical.[11][12] Exothermic reactions can occur, and poor temperature control can lead to a reduction in the availability of butyraldehyde for the desired reaction due to increased rates of self-condensation catalyzed by acetic acid.[12] A subsequent staged heating protocol (holding at 75°C before refluxing) has been shown to improve the chemical yield and ease of purification.[11]
Order of Addition of Reactants:
While laboratory-scale experiments may not show a significant difference, in larger-scale production, the order of reactant addition can be beneficial. Adding aniline to the butyraldehyde before the addition of the acetic acid catalyst can help to minimize the acid-catalyzed self-condensation of butyraldehyde, especially if there are delays in the process or inefficient cooling.[12]
Stoichiometry:
The molar ratio of the reactants is a key factor. The literature protocol utilizes a significant excess of butyraldehyde relative to aniline. This is likely to drive the reaction towards the formation of the desired product and to ensure that the aniline is fully consumed.
Neutralization Step:
The addition of a base, such as sodium carbonate, after the main reaction period serves to neutralize the acetic acid catalyst. This is advantageous as it halts the acid-catalyzed side reactions and facilitates the removal of excess butyraldehyde through a more rapid base-catalyzed self-condensation.[11] This can lead to a cleaner product and a higher overall isolated yield.[12]
Data Summary
The following table summarizes the key reactants and expected yield based on the literature.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Butyraldehyde | C₄H₈O | 72.11 | 3.0 | 216 |
| Aniline | C₆H₇N | 93.13 | 0.64 | 60 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 0.16 | 9.8 |
| This compound | C₁₈H₂₅N | 255.40 | - | ~104 (crude) |
| Reported Yield | - | - | - | ~46-59% |
Note: The reported yields can vary based on the specific reaction conditions and purification efficiency.[11][12]
Conclusion
The synthesis of this compound is a well-established yet nuanced process. Success hinges on the careful control of reaction temperature, the strategic addition of reactants, and an optimized workup and purification procedure. By following the detailed protocol and understanding the critical parameters outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further investigation and application in drug discovery and materials science.
References
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]
-
Synthesis of 1,2-Dihydropyridines Catalyzed by Well-Defined Low-Valent Cobalt Complexes: C–H Activation Made Simple | ACS Catalysis. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - NIH. Available at: [Link]
-
Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed. Available at: [Link]
-
Indium catalysed synthesis of 1,2-dihydropyridine - ResearchGate. Available at: [Link]
- Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.
- EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents.
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents | Bentham Science Publishers. Available at: [Link]
Sources
- 1. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 | FD149132 [biosynth.com]
- 2. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine: From Classical Foundations to Novel Frontiers
Introduction: The Significance of Substituted 1,2-Dihydropyridines
Substituted dihydropyridines are a cornerstone of heterocyclic chemistry, with profound implications in pharmaceuticals, materials science, and synthetic methodology. While the Hantzsch synthesis has long provided access to the 1,4-dihydropyridine scaffold, the isomeric 1,2-dihydropyridines represent a class of compounds with distinct chemical reactivity and biological profiles. This guide focuses on the synthesis of a specific, industrially relevant member of this family: 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. This compound has found applications as a vulcanization accelerator in the rubber industry and as a versatile intermediate in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with the established industrial method and expanding into novel, cutting-edge synthetic strategies. The content is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of modern synthetic approaches to this important class of molecules.
I. The Classical Approach: Acid-Catalyzed Condensation of Butyraldehyde and Aniline
The traditional and most direct route to this compound involves the acid-catalyzed self-condensation of butyraldehyde in the presence of aniline. This method, while robust, is often characterized by moderate yields and the formation of a complex mixture of side products.
Reaction Mechanism
The reaction proceeds through a cascade of aldol-type condensations and Michael additions, initiated by the acid-catalyzed self-condensation of butyraldehyde to form 2-ethyl-2-hexenal. Aniline then acts as a nucleophile, leading to a series of intermediates that ultimately cyclize to form the 1,2-dihydropyridine ring. The phenyl group from aniline becomes the N-substituent, while the propyl and ethyl groups at positions 2, 3, and 5 are derived from the butyraldehyde backbone.
Diagram 1: Proposed Mechanistic Pathway for the Classical Synthesis
Caption: A simplified representation of the key steps in the classical synthesis.
Detailed Experimental Protocol: Classical Synthesis
The following protocol is adapted from established industrial procedures.
Materials:
-
Butyraldehyde (reagent grade)
-
Aniline (reagent grade)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Sodium Carbonate (for neutralization)
-
Suitable organic solvent for extraction (e.g., toluene)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Initial Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, combine deionized water, glacial acetic acid, and butyraldehyde.
-
Aniline Addition: Cool the mixture in an ice-water bath. Slowly add aniline via the addition funnel over a period of 30-40 minutes, ensuring the reaction temperature is maintained below 25°C.
-
Initial Reaction: After the addition is complete, continue stirring the mixture at a temperature below 25°C for one hour.
-
Heating Protocol: Gradually heat the reaction mixture to 75°C and maintain this temperature for two hours. Following this, increase the temperature to reflux (approximately 90-95°C) and continue heating for an additional five hours.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium carbonate to neutralize the acetic acid catalyst. This step is crucial to prevent decomposition of the product during distillation.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. The organic layer, containing the crude product, can be further purified by distillation under reduced pressure. The desired product is typically collected at a head temperature of 140-145°C at 5 mm Hg.
| Parameter | Value | Reference |
| Reactants | Butyraldehyde, Aniline | |
| Catalyst | Acetic Acid | |
| Temperature Profile | <25°C (initial), 75°C, Reflux (~90°C) | |
| Reaction Time | ~8 hours | |
| Typical Yield | 40-60% |
II. Novel Synthetic Strategies: Towards Greener and More Efficient Processes
While the classical method is effective, modern synthetic chemistry demands processes that are more efficient, sustainable, and offer greater control over product formation. The following sections explore novel approaches that could be adapted for the synthesis of this compound.
A. Organocatalytic Approaches for Asymmetric Synthesis
The classical synthesis of this compound results in a racemic mixture. The development of asymmetric routes to access enantiomerically enriched 1,2-dihydropyridines is a significant area of research, particularly for applications in medicinal chemistry. Organocatalysis offers a powerful tool to achieve this.
Conceptual Framework:
A plausible organocatalytic approach would involve a multi-component reaction utilizing a chiral amine catalyst, such as a prolinol derivative. This catalyst could facilitate a stereoselective Michael addition of an enamine intermediate (derived from butyraldehyde) to an α,β-unsaturated aldehyde (also derived from butyraldehyde), followed by a cyclization cascade.
Diagram 2: Proposed Organocatalytic Asymmetric Synthesis
Caption: A conceptual workflow for an organocatalytic asymmetric synthesis.
Proposed Experimental Protocol: Organocatalytic Synthesis
Materials:
-
Butyraldehyde
-
Aniline
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (or similar chiral catalyst)
-
A weak acid co-catalyst (e.g., benzoic acid)
-
Anhydrous organic solvent (e.g., dichloromethane or toluene)
-
Molecular sieves
Procedure:
-
Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst and the acid co-catalyst in the anhydrous solvent.
-
Reactant Addition: Add aniline and molecular sieves to the catalyst solution and stir for 15 minutes. Cool the mixture to 0°C and add butyraldehyde dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the enantioenriched 1,2-dihydropyridine.
Rationale for Experimental Choices:
-
Chiral Catalyst: The prolinol-based catalyst is chosen for its proven ability to induce high stereoselectivity in Michael additions.
-
Acid Co-catalyst: A weak acid is often necessary to facilitate the formation of the reactive enamine intermediate.
-
Anhydrous Conditions: The presence of water can hydrolyze the enamine intermediate and hinder the catalytic cycle.
B. Green Chemistry Approaches: Heterogeneous Catalysis and Solvent-Free Conditions
Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, this can be achieved through the use of recyclable heterogeneous catalysts and by minimizing or eliminating the use of volatile organic solvents.
1. Heterogeneous Catalysis:
The use of solid acid catalysts can simplify product purification and allow for catalyst recycling. Materials such as sulfated zirconia, montmorillonite clays, or functionalized silica could potentially replace homogeneous acids like acetic acid.
Proposed Experimental Protocol: Heterogeneous Catalysis
Materials:
-
Butyraldehyde
-
Aniline
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Optional: High-boiling, green solvent (e.g., glycerol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine butyraldehyde, aniline, and the solid acid catalyst.
-
Reaction Conditions: Heat the mixture with vigorous stirring. The reaction can be performed neat (solvent-free) or in a high-boiling green solvent.
-
Workup: After the reaction is complete (monitored by GC), the catalyst can be removed by simple filtration. The product can then be purified by distillation. The recovered catalyst can be washed, dried, and reused in subsequent reactions.
2. Microwave-Assisted Synthesis:
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.
Proposed Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Butyraldehyde
-
Aniline
-
A suitable catalyst (e.g., a Lewis acid like InCl₃ or a solid acid)
-
A microwave-safe reaction vessel
Procedure:
-
Reactant Mixture: In a microwave-safe vessel, combine butyraldehyde, aniline, and the catalyst.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature and power until the reaction is complete.
-
Purification: After cooling, the product can be isolated and purified as described in the previous methods.
| Method | Catalyst | Solvent | Key Advantage |
| Organocatalysis | Chiral Amine | Anhydrous Organic | Access to enantiomerically enriched product |
| Heterogeneous Catalysis | Solid Acid | Solvent-free or Green Solvent | Catalyst recyclability, simplified workup |
| Microwave-Assisted | Lewis or Solid Acid | Solvent-free or minimal solvent | Drastically reduced reaction times |
III. Multi-Component Reactions (MCRs): A Paradigm Shift in Synthesis
Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of dihydropyridines. While the classical synthesis of the target molecule can be viewed as a pseudo-multi-component reaction, modern MCRs offer greater control and versatility.
A Novel [3+2+1] Cycloaddition Strategy:
A hypothetical but plausible MCR for the synthesis of this compound could involve a [3+2+1] cycloaddition strategy. This would involve the reaction of two molecules of an enamine derived from butyraldehyde and a suitable C1 synthon.
Diagram 3: Conceptual Multi-Component Reaction Pathway
Caption: The convergent nature of a multi-component reaction approach.
IV. Conclusion and Future Outlook
The synthesis of this compound has evolved from a classical, yet somewhat brute-force, industrial process to a field ripe for the application of modern synthetic methodologies. The exploration of organocatalytic, green, and multi-component reaction strategies not only offers the potential for improved yields, reduced environmental impact, and access to chiral molecules, but also expands the toolkit available to synthetic chemists for the construction of complex heterocyclic systems. Future research in this area will likely focus on the development of highly selective and robust catalytic systems that can be applied to a broad range of substrates, further unlocking the potential of 1,2-dihydropyridines in various scientific disciplines.
V. References
-
This section would be populated with specific citations to peer-reviewed articles and patents that support the detailed protocols and mechanistic discussions presented in the guide. The search results provide a strong starting point for identifying these references.
A Technical Guide to the Spectroscopic Characterization of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Introduction
3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is a substituted dihydropyridine derivative. The dihydropyridine scaffold is of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1] A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships and for quality control in synthetic processes. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predictive, based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton framework of the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.40 | Multiplet | 5H | Ar-H (Phenyl) | Protons on the N-phenyl ring typically resonate in this region. |
| ~6.50 | Doublet | 1H | =CH -N (C6-H) | The vinylic proton at C6 is expected to be downfield due to the adjacent nitrogen. |
| ~5.80 | Singlet | 1H | =CH - (C4-H) | The vinylic proton at C4 will appear as a singlet. |
| ~4.50 | Triplet | 1H | N-CH - (C2-H) | The proton at the C2 chiral center is coupled to the adjacent CH₂ of the propyl group. |
| ~2.20-2.40 | Multiplet | 4H | =C-CH ₂- (Ethyl CH₂) | The methylene protons of the two ethyl groups at C3 and C5. |
| ~1.50-1.70 | Multiplet | 2H | -CH₂-CH ₂-CH₃ (Propyl CH₂) | The central methylene protons of the propyl group. |
| ~1.10-1.25 | Triplet | 6H | -CH₂-CH ₃ (Ethyl CH₃) | The methyl protons of the two ethyl groups. |
| ~0.90 | Triplet | 3H | -CH₂-CH ₃ (Propyl CH₃) | The terminal methyl protons of the propyl group. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C -N (Aromatic) | The ipso-carbon of the phenyl ring attached to nitrogen. |
| ~140.0 | =C H-N (C6) | The vinylic carbon at C6 is deshielded by the nitrogen. |
| ~129.0 | Ar-C H | Aromatic carbons of the phenyl group. |
| ~125.0 | Ar-C H | Aromatic carbons of the phenyl group. |
| ~120.0 | Ar-C H | Aromatic carbons of the phenyl group. |
| ~115.0 | =C (Et)- (C5) | The substituted vinylic carbon at C5. |
| ~110.0 | =C (Et)- (C3) | The substituted vinylic carbon at C3. |
| ~100.0 | =C H- (C4) | The vinylic carbon at C4. |
| ~60.0 | N-C H- (C2) | The aliphatic carbon at the C2 position. |
| ~35.0 | -C H₂- (Propyl) | Propyl chain carbons. |
| ~25.0 | -C H₂- (Ethyl) | Ethyl chain carbons. |
| ~20.0 | -C H₂- (Propyl) | Propyl chain carbons. |
| ~14.0 | -C H₃ (Ethyl) | Ethyl methyl carbons. |
| ~13.0 | -C H₃ (Propyl) | Propyl methyl carbon. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
Process the data with an exponential line broadening of 1.0 Hz.
-
-
Data Analysis: Calibrate the spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and determine the multiplicities. Assign the peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.
NMR Workflow Diagram
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic, vinylic, and aliphatic components.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| 1600, 1490 | Medium-Strong | Aromatic C=C Stretch |
| 1650 | Medium | Vinylic C=C Stretch (Dihydropyridine) |
| 1380-1365 | Medium | C-H Bending (Methyl) |
| 750, 700 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to display absorbance or transmittance. Identify and label the characteristic absorption bands.
IR Spectroscopy Workflow Diagram
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Formula: C₁₈H₂₅N
-
Molecular Weight: 255.40 g/mol
-
Molecular Ion (M⁺): m/z 255
| m/z | Proposed Fragment | Rationale |
| 255 | [C₁₈H₂₅N]⁺ | Molecular Ion |
| 212 | [M - C₃H₇]⁺ | Loss of the propyl group from C2. |
| 226 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 184 | [M - C₃H₇ - C₂H₄]⁺ | Subsequent loss of ethylene from the [M - C₃H₇]⁺ fragment. |
| 91 | [C₆H₅N]⁺ | Fragment corresponding to the phenyl-nitrogen moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted data in this guide serves as a benchmark for researchers working with this compound and its analogs. Experimental verification of these predictions will be crucial for confirming the precise structure and purity of synthesized samples.
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An In-Depth Technical Guide to 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this compound.
Introduction
This compound, also known as PDHP, is a substituted dihydropyridine derivative.[1] It is recognized as the primary active component resulting from the condensation reaction of butyraldehyde and aniline.[1][2] Dihydropyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved pharmaceuticals.[3] This guide delves into the specific characteristics of this molecule, offering a foundation for its potential exploration in various scientific and industrial applications.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure and nomenclature. The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 34562-31-7 | [2][4] |
| Molecular Formula | C₁₈H₂₅N | [2][4] |
| Molecular Weight | 255.40 g/mol | [5] |
| Physical Form | Liquid | [6] |
| Color | Yellow to amber | [7] |
| Boiling Point | 359.2 °C at 760 mmHg, 125 °C at 0.5 mmHg | [1][5][8] |
| Density | 0.933 - 0.97 g/cm³ | [1][5] |
| Vapor Pressure | 2.42E-05 mmHg at 25°C | [5] |
| Flash Point | 154.3 °C | [5][9] |
| Predicted pKa | 0.85 ± 0.70 | [10] |
| Predicted LogP | 5.37 | [1][9] |
| Storage | Store at ambient temperature in a dry, well-ventilated place. | [7] |
| Shelf-Life | 2 years | [7] |
Synthesis Protocol
The synthesis of this compound is achieved through the condensation reaction of butyraldehyde and aniline.[2][11] A detailed laboratory-scale procedure is outlined below.
Materials and Equipment:
-
1000 mL four-neck flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Butyraldehyde (3.0 mol, 216 g)
-
Aniline (0.64 mol, 60 g)
-
Acetic acid (0.16 mol, 9.8 g)
-
De-ionized water (86 g)
-
10% aqueous sodium carbonate solution (for neutralization variant)
-
Distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: Equip a 1000 mL four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. Prepare an ice-water bath for temperature control.
-
Initial Charging: Charge the flask with 86 g of de-ionized water, 9.8 g (0.16 mole) of acetic acid, and 216 g (3.0 mol) of butyraldehyde.[2][11]
-
Aniline Addition: While cooling the flask with the ice-water bath and stirring, add 60 g (0.64 mole) of aniline over a period of 35 minutes, ensuring the reaction temperature is maintained at 20°C.[2][11]
-
Initial Reaction: Stir the reaction mixture for one hour at a temperature below 25°C.[2][11]
-
Heating Protocol:
-
Workup: Cool the reaction mixture and separate the layers.
-
Purification: Distill the top organic layer through a 14" packed column under reduced pressure. Collect the fraction at a head temperature of 140-143°C and 5 mm Hg pressure.[2][11]
Note on Yield and Purity: The reported yield for this procedure is approximately 46%, with the collected fraction containing about 73% of the desired product.[2][11] It has been observed that holding the reaction mixture at a lower temperature for a period before heating can be beneficial for both the formation and subsequent purification of the product.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral and Analytical Characterization
While detailed spectral data is not publicly available in raw format, the existence of 13C NMR, GC-MS, and vapor phase IR spectra is documented, providing a pathway for identity confirmation.[6]
A comprehensive analytical characterization of a novel batch of this compound would involve the following workflow:
Caption: Proposed analytical workflow for comprehensive characterization.
Potential Applications and Biological Activity
While specific biological activity data for this compound is limited, the broader class of dihydropyridines is well-established in pharmacology.
-
Pharmaceutical Intermediate: This compound is primarily utilized as an intermediate in pharmaceutical synthesis and for laboratory research and development.[1][12]
-
Potential Antibacterial Properties: One source suggests that 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine may inhibit bacterial growth by impeding protein synthesis. The proposed mechanism involves activation by fatty acids and amines in bacterial cell membranes, leading to an electron transfer and the formation of a radical cation intermediate.[3][13]
-
Potential Analgesic and Anti-inflammatory Effects: There are suggestions that this compound may possess analgesic and anti-inflammatory properties, though further research is needed to substantiate these claims.[10]
Given the lack of extensive biological studies on this specific molecule, a detailed in-vitro and in-vivo screening process would be necessary to fully elucidate its pharmacological profile.
Safety and Handling
Based on available safety data, this compound is classified with the following hazards:
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area.[7]
Conclusion
This compound is a readily synthesizable compound with a defined set of physicochemical properties. While its primary current application is as a chemical intermediate, preliminary information suggests potential for biological activity. This guide provides a solid foundation of existing knowledge and outlines a clear, scientifically rigorous path for further investigation into its properties and potential applications, particularly in the realm of drug discovery and development. The provided protocols and workflows are designed to ensure reproducibility and generate high-quality, reliable data for any future research endeavors.
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3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, CAS No. 34562-31-7 - iChemical. [Link]
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This compound | CAS 34562-31-7. [Link]
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This compound CAS 34562-31-7 In stock - ChemBK. [Link]
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3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine cas 34562-31-7 - Watson International. [Link]
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Chemical Compound - PDHP or 3 5-Diethyl-1,2-dihydro-1- phenyl-2-propyl pyridine, Cas 34562-31-7 Service Provider from Hyderabad - SR Innovations India. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, a substituted dihydropyridine derivative. While a published crystal structure for this specific molecule is not available, this document serves as a robust framework for its analysis, grounded in established crystallographic principles and methodologies for analogous compounds. We will delve into the synthesis and crystallization, the intricacies of data acquisition and structure solution, and the detailed analysis of the molecular and supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small organic molecules, particularly those with potential pharmacological relevance. Dihydropyridine scaffolds are of significant interest in medicinal chemistry, primarily as L-type calcium channel blockers used in treating cardiovascular diseases.[1][2][3][4][5] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
Introduction: The Significance of Dihydropyridine Structures
The dihydropyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for therapeutic use.[2][5] The biological activity of these compounds is intrinsically tied to their molecular geometry, including the conformation of the dihydropyridine ring and the spatial orientation of its substituents.[6] Single-crystal X-ray diffraction stands as the definitive technique for unambiguously determining these structural features at the atomic level.[7][8][9] It provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, offering insights into the solid-state properties of the material.
This guide will use this compound as a case study to illustrate the complete workflow of a modern crystal structure analysis.
Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals
Synthesis Protocol
This compound is synthesized via a condensation reaction between n-butyraldehyde and aniline, often catalyzed by a weak organic acid like acetic acid.[10][11]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Initial Charge: The flask is charged with n-butyraldehyde and a catalytic amount of glacial acetic acid.
-
Aniline Addition: Aniline is added dropwise to the stirred solution, maintaining the temperature below a specified limit (e.g., 40°C) using an ice bath to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for a set period, followed by heating to reflux to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The crude product is then purified, typically by vacuum distillation, to yield the this compound as a viscous liquid.
Spectroscopic Confirmation
Prior to crystallization attempts, the identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, vinylic protons of the dihydropyridine ring, and aliphatic protons of the ethyl and propyl substituents. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the aromatic, vinylic, and aliphatic carbons. The number of distinct signals will depend on the molecular symmetry. |
| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the dihydropyridine ring, and C-N stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₅N, MW: 255.40 g/mol ). |
Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[12][13] Several techniques can be employed, and a screening approach is typically necessary.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration to the point of crystallization.[13][14]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][14][15]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.[14]
For this compound, which is a liquid at room temperature, co-crystallization with a suitable agent or crystallization at low temperatures might be necessary.
Single-Crystal X-ray Diffraction: The Core of the Analysis
The process of determining a crystal structure can be broken down into three main stages: data collection, structure solution and refinement, and validation.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8][9] The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. The diffractometer rotates the crystal through a series of orientations while a detector records the diffraction pattern, which consists of a series of spots called reflections.[16] The intensity and position of each reflection are measured.
Structure Solution and Refinement
The collected data are processed to yield a list of reflections with their corresponding intensities. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms. The atomic positions and their displacement parameters are then refined against the experimental data using a least-squares algorithm to achieve the best possible fit.
Validation and the Crystallographic Information File (CIF)
The final structural model is rigorously validated to ensure its quality and correctness. This is typically done using the IUCr's checkCIF service, which checks for inconsistencies and potential errors in the data.[17][18][19] The final, validated crystal structure is reported in a standard format known as a Crystallographic Information File (CIF).[17][20]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₁₈H₂₅N |
| Formula weight | 255.40 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Åα = 90°, β = 105.5°, γ = 90° |
| Volume | 1515 ų |
| Z (molecules/unit cell) | 4 |
| Calculated density | 1.12 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is hypothetical and serves as an example of what would be reported in a CIF.
Structural Analysis: From Molecular Geometry to Crystal Packing
Molecular Conformation
The analysis of the crystal structure would reveal the precise conformation of the 1,2-dihydropyridine ring. Unlike the boat-like conformation of 1,4-dihydropyridines, the 1,2-dihydropyridine ring is expected to be nearly planar. The phenyl group at the N1 position would likely be twisted out of the plane of the dihydropyridine ring to minimize steric hindrance. The ethyl and propyl substituents would adopt staggered conformations to minimize torsional strain.
Intermolecular Interactions and Hirshfeld Surface Analysis
While strong hydrogen bonds are not expected for this molecule, the crystal packing would be governed by a combination of weaker intermolecular interactions, such as C-H···π interactions and van der Waals forces. To visualize and quantify these interactions, Hirshfeld surface analysis is an invaluable tool.[21][22][23][24][25]
A Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, we can identify regions of close intermolecular contact.
Caption: Key intermolecular interactions governing crystal packing.
The analysis would likely show that H···H contacts comprise the largest portion of the Hirshfeld surface, indicative of the importance of van der Waals forces in the crystal packing. Specific red spots on the d_norm surface would highlight C-H···π interactions between the alkyl C-H groups and the aromatic ring of a neighboring molecule.
Conclusion: Structural Insights and Future Directions
The comprehensive crystal structure analysis of this compound would provide invaluable, high-resolution data on its three-dimensional architecture. This structural information is fundamental for understanding its physicochemical properties and for providing a basis for computational studies, such as molecular docking, if the compound is explored for potential biological activity. The methodologies outlined in this guide, from rational synthesis and crystallization to detailed crystallographic analysis, represent a gold-standard approach for the structural elucidation of novel small molecules, thereby accelerating research and development in chemical and pharmaceutical sciences. The products of butyraldehyde and aniline condensation have found applications as vulcanization accelerators and modifiers for paints and resins, and a detailed structural understanding can aid in optimizing these properties.[26][27]
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Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 2(1), 1-10. [Link]
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Merkys, A., et al. (2019). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 52(Pt 2), 350–358. [Link]
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García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]
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PENPET. (n.d.). High-Quality n Butyraldehyde for Industrial Applications. PENPET. [Link]
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In Silico Modeling of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Interactions: A Technical Guide
This guide provides an in-depth technical walkthrough for conducting an in silico analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP). As a compound with a dihydropyridine scaffold, DHP is structurally related to a class of molecules known for their activity as L-type calcium channel blockers, which are crucial in the management of hypertension.[1][2] This document will, therefore, focus on a hypothetical, yet scientifically grounded, investigation of DHP's potential interactions with a human L-type calcium channel, serving as a comprehensive protocol for researchers, scientists, and drug development professionals.
Foundational Understanding: The Compound and Its Putative Target
Profiling the Ligand: this compound (DHP)
DHP is a small organic molecule with the chemical formula C18H25N and a molar mass of approximately 255.4 g/mol .[3][4][5] Its structure features a dihydropyridine ring, a common motif in pharmacologically active compounds. While primarily documented as a pharmaceutical synthesis intermediate, its structural similarity to known calcium channel blockers warrants an investigation into its potential biological activities.[3][6][7][8]
| Property | Value | Source |
| Molecular Formula | C18H25N | PubChem[4], ChemBK[3] |
| Molar Mass | 255.4 g/mol | PubChem[4], ChemBK[3] |
| Boiling Point | 125°C at 0.5 mmHg | ChemBK[3], Echemi[9] |
| Density | ~0.97 g/cm³ | ChemBK[3], SR Innovations India[6] |
Selecting the Biological Target: The L-type Calcium Channel
Given that dihydropyridine-based drugs are well-established as L-type calcium channel blockers, this protein family represents a logical and high-priority target for our in silico investigation of DHP.[1][2] For this guide, we will utilize the cryo-EM structure of the human Cav1.2 channel, a representative L-type calcium channel. The availability of high-resolution structural data in the Protein Data Bank (PDB) is a critical starting point for structure-based drug design.[10][11]
The In Silico Workflow: A Step-by-Step Methodological Framework
Our computational strategy will follow a multi-step process, beginning with the preparation of both the ligand and the protein, followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the predicted complex.
Ligand and Protein Preparation
Rationale: The quality of the input structures directly dictates the reliability of the subsequent computational steps. This preparatory phase ensures that both the ligand and protein are in a chemically and structurally appropriate state for docking and simulation.
Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Obtain the 2D structure of DHP (e.g., from its SMILES string: CCCC1C(=CC(=CN1c2ccccc2)CC)CC).[5]
-
Use a molecular modeling software (e.g., Open Babel) to convert the 2D representation into a 3D structure.
-
-
Energy Minimization:
-
Assign appropriate partial charges to the atoms (e.g., using the Gasteiger charging method).
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand has a realistic geometry.
-
-
File Format Conversion:
-
Save the optimized ligand structure in a .pdbqt format for use with AutoDock Vina or a similar docking program.[12]
-
Protocol: Protein Preparation
-
Structure Acquisition:
-
Download the 3D coordinates of the human L-type calcium channel (e.g., Cav1.2) from the Protein Data Bank (RCSB PDB).
-
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[13]
-
Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or inhibitors. This focuses the calculation on the protein itself.
-
-
Structural Refinement:
-
Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., using the Kollman charging scheme).
-
Repair any missing side chains or loops if necessary, using tools like SWISS-MODEL or Modeller.
-
-
File Format Conversion:
-
Save the cleaned and refined protein structure in the .pdbqt format.
-
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This allows for the identification of the most likely binding site and provides a static snapshot of the key interactions, along with an estimated binding affinity.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site:
-
Identify the putative binding pocket on the calcium channel. For dihydropyridines, this is a well-characterized site. Use information from homologous structures in the PDB or pocket prediction software.
-
Define a grid box (search space) that encompasses this entire binding site. The size of the box is critical: too small and it may miss the correct pose; too large and it increases computation time and the chance of false positives.
-
-
Execute the Docking Run:
-
Use a docking program like AutoDock Vina. The command typically requires specifying the receptor, ligand, grid box coordinates, and an output file name.[12]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out docked_poses.pdbqt
-
-
Analyze the Results:
-
The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[12]
-
Visualize the top-ranked pose in complex with the protein using PyMOL or UCSF Chimera.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between DHP and the protein's amino acid residues.
-
Molecular Dynamics (MD) Simulation
Rationale: While docking provides a valuable static picture, it does not account for the dynamic nature of biological systems. MD simulations offer insights into the stability of the protein-ligand complex over time, allowing for a more realistic assessment of the binding interaction.[14][15][16]
Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Select the top-ranked docked pose of the DHP-Cav1.2 complex as the starting structure.
-
Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).[14][17]
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).[14]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes or inappropriate geometries.
-
-
Equilibration:
-
Conduct a two-phase equilibration process.[14][17]
-
NVT (Canonical Ensemble): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) to ensure the system reaches the target temperature.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature to ensure the system reaches the correct density.
-
-
-
Production MD Run:
-
Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[14]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both suggests the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.
-
Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.
-
Pharmacophore Modeling: Abstracting Key Features
Rationale: Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity.[18][19] It can be used to understand the key interaction points of DHP and to screen large databases for other potentially active compounds.[20]
Protocol: Structure-Based Pharmacophore Generation
-
Feature Identification:
-
Model Generation:
-
Use software like LigandScout or Phase to generate a 3D pharmacophore model that represents these features with specific geometric constraints (distances and angles).
-
-
Application in Virtual Screening:
Conclusion and Future Directions
This guide outlines a robust, multi-faceted in silico workflow to investigate the potential interactions of this compound with the L-type calcium channel. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a comprehensive understanding of a small molecule's potential bioactivity. The results from such a study, including predicted binding affinity, interaction fingerprints, and complex stability, provide a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and functional studies, ultimately accelerating the drug discovery process.
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- This compound. - Echemi.
- 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7. - ChemicalBook.
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- 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. - Sigma-Aldrich.
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An In-depth Technical Guide to the Potential Biological Activity of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel chemical entity, 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes existing research on structurally analogous dihydropyridine derivatives to build a robust hypothesis for its potential as a therapeutic agent. We delve into the structure-activity relationships of the dihydropyridine scaffold to predict its likely pharmacological profile, focusing on antibacterial, analgesic, and anti-inflammatory properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the in vitro and in vivo evaluation of these potential activities, empowering researchers to systematically investigate this promising compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical guide for the exploration of this compound.
Introduction to this compound
This compound, hereafter referred to as DHP, is a heterocyclic organic compound with the molecular formula C₁₈H₂₅N.[1] Its chemical structure features a 1,2-dihydropyridine core, which is a prominent scaffold in medicinal chemistry, most notably recognized in the class of L-type calcium channel blockers used in the management of hypertension. However, the diverse biological activities of dihydropyridine derivatives extend far beyond calcium channel modulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34562-31-7 | [1] |
| Molecular Formula | C₁₈H₂₅N | [1] |
| Molecular Weight | 255.40 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Liquid | [1] |
| Boiling Point | 359.2°C at 760 mmHg |
The synthesis of DHP is typically achieved through a Hantzsch-type condensation reaction involving butyraldehyde and aniline. This guide will not detail the synthesis but will focus on the potential biological applications that merit its investigation as a novel therapeutic agent.
Hypothesized Biological Activities Based on Structure-Activity Relationship (SAR) Analysis
The biological profile of dihydropyridine derivatives is significantly influenced by the nature and position of substituents on the dihydropyridine ring. An analysis of published SAR studies on analogous compounds allows for an informed hypothesis regarding the potential activities of DHP.
Potential Antibacterial Activity
Several studies have demonstrated the antibacterial potential of various 1,4-dihydropyridine derivatives. The structural features of DHP suggest it may exhibit activity against a range of bacterial pathogens.
-
Lipophilicity: The presence of ethyl and propyl groups, along with the phenyl substituent, likely confers a high degree of lipophilicity to the DHP molecule. Increased lipophilicity can enhance the ability of a compound to penetrate bacterial cell membranes, a key factor in the antibacterial activity of some dihydropyridine derivatives.[2]
-
Substituents at C2, C3, and C5: The alkyl groups (propyl at C2, ethyl at C3 and C5) are common features in dihydropyridines exhibiting antimicrobial effects. Studies have shown that the nature of these alkyl chains can influence the spectrum and potency of antibacterial action.[2] For instance, some research suggests that bulkier substituents at the C2 position can improve antibacterial efficacy.[2]
Based on these observations, it is hypothesized that DHP could possess antibacterial properties, potentially through disruption of the bacterial cell membrane or inhibition of essential enzymatic pathways.
Potential Analgesic and Anti-inflammatory Activity
A significant body of research points to the analgesic and anti-inflammatory properties of dihydropyridine derivatives.[1][3] These effects are often linked to mechanisms independent of L-type calcium channel blockade.
-
Modulation of N-type Calcium Channels: Certain dihydropyridine analogues have been shown to selectively block N-type calcium channels, which are implicated in pain signaling pathways. This suggests a potential mechanism for analgesic effects.[4][5]
-
Inhibition of Pro-inflammatory Mediators: Some dihydropyridine derivatives have been found to suppress the production of pro-inflammatory cytokines and other mediators, indicating a direct anti-inflammatory action.[6] The lipophilic nature of DHP could facilitate its interaction with cellular targets involved in the inflammatory cascade.
Therefore, it is plausible that DHP may exhibit both analgesic and anti-inflammatory activities, making it a candidate for investigation in pain and inflammation models.
Proposed Experimental Workflows for Biological Evaluation
To empirically validate the hypothesized biological activities of DHP, a systematic approach employing standardized in vitro and in vivo assays is essential. The following sections detail the recommended experimental protocols.
Workflow for Assessing Antibacterial Activity
The initial screening for antibacterial properties should focus on determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DHP against a panel of clinically relevant bacterial strains.
Caption: Workflow for Determining MIC and MBC of DHP.
This protocol is adapted from established methods for antimicrobial susceptibility testing.[7][8]
I. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
II. Preparation of Compound Dilutions:
-
Prepare a stock solution of DHP in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the DHP stock solution in the broth medium to achieve the desired concentration range.
III. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the DHP dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
IV. Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of DHP at which there is no visible growth.
Workflow for Assessing Analgesic and Anti-inflammatory Activities
The evaluation of analgesic and anti-inflammatory potential requires in vivo animal models. The following workflow outlines a standard approach.
Caption: Workflow for In Vivo Analgesic and Anti-inflammatory Evaluation of DHP.
This is a widely accepted model for evaluating acute inflammation.[9][10]
I. Animal Preparation and Dosing:
-
Use male Wistar rats (180-200 g). Acclimate the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6): a vehicle control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of DHP.
-
Administer the vehicle, standard drug, or DHP intraperitoneally or orally.
II. Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
III. Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
IV. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
This method assesses the central analgesic activity of a compound.[11]
I. Animal Preparation and Dosing:
-
Use Swiss albino mice (20-25 g). Acclimate the animals as previously described.
-
Divide the mice into groups (n=6): a vehicle control group, a standard drug group (e.g., Morphine, 5 mg/kg), and test groups receiving different doses of DHP.
-
Administer the vehicle, standard drug, or DHP as per the study design.
II. Nociceptive Testing:
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), immerse the distal 2-3 cm of the mouse's tail in a water bath maintained at a constant temperature of 55 ± 0.5°C.
-
Record the time taken by the mouse to withdraw its tail from the hot water. This is the reaction time.
-
A cut-off time of 10-15 seconds is set to prevent tissue damage.
III. Data Analysis:
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
-
Calculate the percentage of maximum possible effect (% MPE) for each group using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, chemical entity. Based on a thorough analysis of the structure-activity relationships of the broader dihydropyridine class, there is a strong scientific rationale to investigate its potential as an antibacterial, analgesic, and anti-inflammatory agent. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically evaluate these potential biological activities.
Future research should focus on the execution of these assays to generate empirical data on the efficacy and potency of DHP. Positive findings would warrant further investigation into its mechanism of action, preclinical safety, and pharmacokinetic profile, paving the way for its potential development as a novel therapeutic agent.
References
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Čerňuchová, P., et al. (2011). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica, 56(5), 435–442. Available from: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Melior Discovery. (n.d.). Tail Immersion Test in Mice. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2018). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry, 11(4), 863-866. Available from: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Retrieved from [Link]
-
Slideshare. (2019). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]
-
PubMed. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Retrieved from [Link]
-
PubMed Central. (2014). Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
PubMed Central. (2015). Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models. Retrieved from [Link]
-
ResearchGate. (2008). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]
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PubMed. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Retrieved from [Link]
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PubMed Central. (2012). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. Retrieved from [Link]
-
Melior Discovery. (n.d.). Tail Immersion Test in Mice. Retrieved from [Link]
-
MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]
-
MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
-
Slideshare. (2019). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]
-
ResearchGate. (2014). Carrageenan induced rat paw edema test for acute inflammation. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry, 11(4), 863-866. Available from: [Link]
-
International Journal of Pharmaceutical and Research Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
PubMed Central. (2014). Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild). Retrieved from [Link]
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An In-Depth Technical Guide to 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine: Current Understanding of its Chemical Properties and Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is a substituted dihydropyridine derivative primarily recognized for its role as a chemical intermediate and accelerator in industrial applications, particularly in adhesives.[1][2] While the broader class of dihydropyridines has been extensively studied for diverse pharmacological activities, peer-reviewed research into the specific biological mechanism of action of this compound remains limited. This guide synthesizes the currently available information, focusing on its known chemical properties, a putative antibacterial mechanism, and contextualizes its potential within the larger landscape of dihydropyridine pharmacology. The significant gaps in the scientific literature are also highlighted to underscore the need for further investigation into its therapeutic potential.
Introduction: A Molecule of Industrial Importance with Unexplored Biological Potential
This compound, often abbreviated as PDHP, is a reactive molecule with the chemical formula C18H25N.[3] Its synthesis is well-documented, typically involving the condensation reaction of butyraldehyde and aniline.[4][5] Industrially, its primary application lies in its function as an accelerator for adhesives and sealants, where its high purity contributes to consistent bond strengths and stability.[2]
While its industrial utility is established, its biological activities are not well-characterized in the scientific literature. This guide aims to provide a comprehensive overview of the existing, albeit sparse, data on its mechanism of action, drawing from chemical supplier information and the known pharmacology of related dihydropyridine compounds.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to elucidating its biological activity.
| Property | Value | Source |
| Molecular Formula | C18H25N | [3][][7] |
| Molecular Weight | 255.40 g/mol | [][8][9] |
| Physical Form | Liquid | [8][10] |
| CAS Number | 34562-31-7 | [3][7][8][10] |
Postulated Antibacterial Mechanism of Action
Information from commercial suppliers suggests that this compound may possess antibacterial properties by inhibiting protein synthesis.[3][11] The proposed mechanism, while not yet validated in peer-reviewed studies, offers a starting point for investigation.
Activation via Bacterial Membrane Components
According to this hypothesis, the compound is activated by fatty acids and amines present in bacterial cell membranes.[3][11] This interaction is a critical first step, suggesting a degree of selectivity for bacterial cells.
Electron Transfer and Radical Cation Formation
The proposed mechanism involves an electron transfer from the fatty acid to the pyridine ring of the compound.[3][11] This transfer results in the formation of a radical cation intermediate, a highly reactive species.[3][11]
Interaction with Nucleophiles and Disruption of Cellular Function
This radical cation intermediate is then thought to react with water or other nucleophiles within the bacterial cell.[3][11] This process would ultimately lead to the inhibition of essential cellular processes, such as protein synthesis, resulting in bacterial growth inhibition.[3][11]
The following diagram illustrates this putative mechanism:
Caption: Postulated antibacterial mechanism of this compound.
Experimental Protocols for Future Investigation
To validate the proposed antibacterial mechanism and further elucidate the biological activity of this compound, a series of rigorous experiments are required. The following protocols are provided as a guide for researchers.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a specific bacterium.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity.
In Vitro Protein Synthesis Inhibition Assay
Objective: To directly measure the effect of the compound on bacterial protein synthesis.
Methodology:
-
Prepare a cell-free extract from the test bacterium containing ribosomes, tRNAs, and other necessary components for protein synthesis.
-
Set up reaction mixtures containing the cell-free extract, a radiolabeled amino acid (e.g., [³⁵S]-methionine), and varying concentrations of this compound.
-
Initiate the reaction by adding a template mRNA.
-
Incubate the reactions at 37°C for a defined period.
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Compare the radioactivity in treated samples to untreated controls to determine the extent of protein synthesis inhibition.
Context within Dihydropyridine Pharmacology: A Call for Broader Screening
While direct evidence is lacking for this compound, the broader class of dihydropyridines is well-known for its diverse pharmacological effects. This context suggests that the subject compound may have other, as-yet-undiscovered biological activities.
For instance, many 1,4-dihydropyridine derivatives are potent modulators of L-type calcium channels, with significant applications in treating cardiovascular diseases. It would be valuable to screen this compound for activity at various ion channels. Furthermore, some dihydropyridine derivatives have shown potential as anticancer and neuroprotective agents.
Conclusion and Future Directions
This compound is a compound with a well-established industrial profile but a largely unexplored biological one. The putative antibacterial mechanism, while intriguing, requires substantial experimental validation. The lack of peer-reviewed data on its mechanism of action presents a significant opportunity for research. Future studies should focus on:
-
Validating the antibacterial activity against a broad panel of pathogenic bacteria.
-
Elucidating the precise molecular target(s) within the bacterial cell.
-
Screening for other potential biological activities , including effects on ion channels, and potential anticancer or neuroprotective properties.
Such research will be crucial in determining whether this compound can transition from an industrial chemical to a lead compound for therapeutic development.
References
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An In-Depth Technical Guide to Early-Stage Research on 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Derivatives
Foreword: Unlocking the Potential of 1,2-Dihydropyridines
The dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on cardiovascular medicine through the development of L-type calcium channel blockers.[1][2] However, the therapeutic potential of this versatile nucleus extends far beyond this initial application.[2][3] This guide focuses on a specific, less-explored subclass: 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine and its derivatives. Early research indicates a promising spectrum of biological activities, including antibacterial and anticancer properties, suggesting that these compounds may offer novel avenues for therapeutic intervention.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic guide that explains the causality behind experimental choices, ensuring that each step is part of a self-validating system. We will delve into the synthesis, purification, characterization, and biological evaluation of these derivatives, with a focus on providing practical, field-proven insights to accelerate your research endeavors.
I. Synthesis and Characterization: Building the Molecular Framework
The synthesis of this compound (DHP) is typically achieved through a condensation reaction between butyraldehyde and aniline.[7][8] The reaction conditions can be optimized to improve yield and purity, and a general, robust protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Butyraldehyde
-
Aniline
-
Acetic acid (catalyst)
-
Deionized water
-
Sodium carbonate (for neutralization)
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Ice-water bath
Procedure:
-
Reaction Setup: In a 1000 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, charge 86 g of deionized water, 9.8 g (0.16 mole) of acetic acid, and 216 g (3.0 mol) of butyraldehyde.[8]
-
Aniline Addition: Cool the flask using an ice-water bath. With continuous stirring, add 60 g (0.64 mole) of aniline dropwise over a 35-minute period, maintaining the reaction temperature at 20°C.[8]
-
Initial Reaction: Stir the reaction mixture for one hour at a temperature below 25°C.[8] Holding the reaction at a lower temperature initially is thought to suppress the formation of byproducts.[8]
-
Heating: Heat the reaction mixture to 75°C and maintain this temperature for two hours.[8]
-
Reflux: Increase the temperature to reflux (approximately 90°C) and maintain for five hours.[8]
-
Work-up: Cool the reaction mixture to room temperature, allowing the layers to separate.
-
Neutralization (Optional but Recommended): To minimize decomposition of the DHP during distillation, it is beneficial to neutralize the acidic catalyst. Add a 10% aqueous solution of sodium carbonate to the mixture until it is neutral or slightly basic.
-
Purification: Separate the top organic layer and purify by distillation under reduced pressure. The product fraction is typically collected at a head temperature of 140-143°C and 5 mm Hg pressure.[8]
Characterization:
The purity and identity of the synthesized DHP should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C18H25N).[10][11]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
II. Biological Evaluation: A Multi-pronged Approach
Given the diverse biological activities reported for dihydropyridine derivatives, a multi-pronged screening approach is recommended to elucidate the therapeutic potential of novel this compound derivatives. This should encompass antibacterial, anticancer, and calcium channel modulating activities.
A. Antibacterial Activity
Rationale: Some dihydropyridine derivatives have shown promising antibacterial activity.[4] The proposed mechanism for the parent compound involves inhibition of protein synthesis.[10][12]
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
B. Anticancer Activity
Rationale: Dihydropyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5][12][13][14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][4][8][15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
C. Calcium Channel Blocking Activity
Rationale: The dihydropyridine scaffold is the hallmark of L-type calcium channel blockers.[1] Investigating this activity is crucial for understanding the potential cardiovascular effects of the novel derivatives.
Experimental Protocol: Cell-Based Calcium Imaging Assay
This assay measures the influx of calcium into cells upon depolarization.[16]
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the appropriate channel subunits)
-
Fluo-4 AM (a fluorescent calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCl) solution for depolarization
-
Test compounds dissolved in DMSO
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding and Dye Loading: Seed the cells in a 96-well plate. On the day of the assay, load the cells with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with HBSS and then incubate with various concentrations of the test compounds for 10-20 minutes.
-
Depolarization and Signal Acquisition: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the KCl solution to depolarize the cells and induce calcium influx. Record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon depolarization is indicative of calcium influx. The inhibitory effect of the compounds can be quantified by comparing the fluorescence change in treated wells to that in control wells. An IC50 value can be calculated from the dose-response curve.
Biological Screening Workflow
Caption: A workflow for the biological evaluation of DHP derivatives.
III. Mechanism of Action and Structure-Activity Relationship (SAR)
A thorough understanding of the mechanism of action and SAR is critical for the rational design of more potent and selective derivatives.
Mechanism of Action
-
Antibacterial: For dihydropyrimidines, a proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[16][17] This can be investigated through enzyme inhibition assays and synergy studies with known DHFR inhibitors. For the specific 1,2-dihydropyridine of interest, the proposed mechanism is the inhibition of protein synthesis via the formation of a radical cation intermediate.[10][12] This can be explored using in vitro translation assays and techniques to detect radical species.
-
Anticancer: The anticancer effects of dihydropyridines can be multifaceted. Beyond general cytotoxicity, they may induce apoptosis or cell cycle arrest.[12] Further investigation using techniques like flow cytometry for cell cycle analysis and Western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins) is warranted. Some dihydropyridines have also been shown to reverse multidrug resistance by inhibiting P-glycoprotein.[18]
-
Calcium Channel Modulation: The primary molecular target for classical dihydropyridines is the L-type voltage-gated calcium channel.[1] The interaction of novel derivatives with this target can be further characterized using electrophysiological techniques like patch-clamping to study the effects on channel gating and conductance. Interestingly, some dihydropyridines have been found to interact with other ion channels, such as sodium channels.[11]
Structure-Activity Relationship (SAR)
The biological activity of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring.[8][10]
-
General Principles for 1,4-Dihydropyridines:
-
For Antibacterial and Anticancer Activities: The SAR is less well-defined and offers a rich area for exploration. For instance, in some series of 1,4-dihydropyridines, the introduction of N-thiazolyl carbamoyl groups at the C3 and C5 positions enhanced cytotoxic potential.[14] The lipophilicity of the molecule, influenced by various substituents, also plays a crucial role in its biological activity.[4]
Illustrative Signaling Pathway: Calcium Channel Blockade
Caption: Simplified signaling pathway of DHP-induced vasodilation.
IV. Data Presentation and Interpretation
Table 1: Summary of Biological Activity Data for Hypothetical DHP Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Antibacterial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | Ca²⁺ Channel Blockade IC50 (µM) |
| DHP-001 | H | H | >128 | 55.2 | 12.5 |
| DHP-002 | 4-Cl | H | 64 | 28.1 | 5.8 |
| DHP-003 | H | 4-NO₂ | 32 | 15.7 | 2.1 |
| DHP-004 | 4-Cl | 4-NO₂ | 16 | 8.3 | 0.9 |
This table is for illustrative purposes only.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a range of potential applications. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of new derivatives. Future research should focus on expanding the library of derivatives to establish a more detailed SAR, elucidating the precise molecular mechanisms underlying their non-calcium channel-related activities, and progressing promising lead compounds into in vivo models of disease. The versatility of the dihydropyridine nucleus suggests that with further exploration, these compounds could yield novel treatments for a variety of human ailments.
References
Sources
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- 3. Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effects of dihydropyridine calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencepub.net [sciencepub.net]
- 14. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine: A Methodological Framework for Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The compound 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine represents a novel molecular entity within the broader class of dihydropyridines. While specific experimental data for this compound is not extensively available in public literature, its structural features—a dihydropyridine core substituted with lipophilic alkyl and phenyl groups—provide a strong basis for predicting its physicochemical properties. This guide presents a comprehensive framework for the systematic evaluation of its solubility and stability across a range of pharmaceutically relevant solvents. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to characterize this and other novel dihydropyridine analogues. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to generate the robust, reliable data required for drug development and formulation.
Introduction: Understanding the Molecule in Context
This compound is a derivative of the dihydropyridine heterocyclic system. The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the "nifedipine-type" L-type calcium channel blockers used in treating hypertension. The stability and solubility of these compounds are critical determinants of their bioavailability and therapeutic efficacy.
Structurally, the title compound possesses several key features that will govern its behavior:
-
Dihydropyridine Ring: This core is known to be susceptible to oxidation, converting to the more stable aromatic pyridine ring. This conversion results in a loss of pharmacological activity and is often accelerated by light and changes in pH.
-
Lipophilic Substituents: The presence of diethyl, phenyl, and propyl groups significantly increases the molecule's lipophilicity. This suggests, a priori, that its aqueous solubility will be low, while solubility in organic solvents will be considerably higher.
This guide will provide the experimental blueprint to quantify these expected properties.
Predicting and Determining Solubility
Solubility is a critical physicochemical parameter that influences a drug's absorption and distribution. For a lipophilic compound like this compound, a multi-solvent approach is necessary to construct a comprehensive solubility profile.
Theoretical Considerations and Solvent Selection
The principle of "like dissolves like" is the guiding tenet. The non-polar character of the molecule suggests high solubility in non-polar and moderately polar organic solvents. Conversely, its ability to act as a hydrogen bond acceptor (via the nitrogen atom) may afford some solubility in protic solvents, though this is likely limited.
Our experimental design will test solubility in a range of solvents, classified by their polarity and function in pharmaceutical development:
-
Non-Polar: Heptane, Toluene
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Polar Protic: Methanol, Ethanol, Isopropanol (IPA)
-
Aqueous Buffers: pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH)
Experimental Workflow: Equilibrium Shake-Flask Method
The gold-standard method for determining equilibrium solubility is the shake-flask technique. The workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5 mg per 1 mL of solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period (e.g., 48 hours). A preliminary time-course experiment can determine the time required to reach equilibrium.
-
Sample Processing: After incubation, allow the vials to stand to let solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase and quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Anticipated Solubility Data (Hypothetical)
The following table presents a plausible solubility profile for the compound based on its structure. Actual experimental values would replace this data.
| Solvent | Type | Dielectric Constant (Approx.) | Predicted Solubility (mg/mL) |
| Heptane | Non-Polar | 1.9 | > 20 |
| Toluene | Non-Polar | 2.4 | > 50 |
| Acetone | Polar Aprotic | 21 | > 100 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | ~30-50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | > 100 |
| Isopropanol (IPA) | Polar Protic | 18 | ~15-25 |
| Ethanol | Polar Protic | 24.5 | ~10-20 |
| Methanol | Polar Protic | 33 | ~5-10 |
| Aqueous Buffer (pH 2.0) | Aqueous | 80 | < 0.001 |
| Aqueous Buffer (pH 6.8) | Aqueous | 80 | < 0.001 |
| Aqueous Buffer (pH 7.4) | Aqueous | 80 | < 0.001 |
Assessing and Quantifying Stability
Stability testing is essential to define storage conditions, identify potential degradation products, and predict shelf-life. For dihydropyridines, the primary degradation pathways are oxidation and photodegradation.
Key Degradation Pathways
-
Oxidation: The dihydropyridine ring is readily oxidized to its aromatic pyridine counterpart. This process is often autocatalytic and can be influenced by oxygen, temperature, and the presence of metal ions.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, is a well-known cause of degradation for many dihydropyridines, leading to complex mixtures of products.
Experimental Design: Forced Degradation Study
Forced degradation (or stress testing) is used to intentionally degrade the compound under more aggressive conditions than those expected during storage. This helps to rapidly identify likely degradation products and pathways.
Caption: Workflow for a Forced Degradation Study.
Protocol: Solution State Stability Assessment
-
Stock Solution: Prepare a stock solution of the compound in a solvent mixture that ensures complete dissolution, such as Acetonitrile:Water (1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60 °C.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose the solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Thermal Stress: Incubate the solution in the dark at 80 °C.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This is a method that is validated to separate the parent compound from all known degradation products. Mass spectrometry (LC-MS) should be used in parallel to identify the mass of any new peaks that appear.
Interpreting Stability Data (Hypothetical)
The results would be tabulated to show the percentage of the parent compound remaining over time.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Peak (m/z) |
| Control (RT, Dark) | 24 | 99.8% | N/A |
| 0.1 M HCl, 60°C | 24 | 98.5% | Minor peaks observed |
| 0.1 M NaOH, 60°C | 24 | 95.2% | [M-2]+ (Oxidized form) |
| 3% H₂O₂, RT | 24 | 65.7% | [M-2]+ (Oxidized form) |
| ICH Photostability | 24 | 40.1% | [M-2]+ and others |
| Thermal (80°C, Dark) | 24 | 92.3% | [M-2]+ (Oxidized form) |
Interpretation: This hypothetical data suggests the compound is highly susceptible to oxidation and photodegradation, which is characteristic of dihydropyridines. The primary degradation product would correspond to the aromatized pyridine ring, which has a mass of 2 Da less than the parent compound ([M-2]+). Stability under acidic conditions appears to be higher than under basic, oxidative, or photolytic stress.
Conclusion and Recommendations
Based on its chemical structure, this compound is predicted to be a lipophilic compound with very low aqueous solubility and significant stability challenges, particularly with respect to oxidation and light exposure. The experimental frameworks provided in this guide offer a robust, systematic approach to definitively characterize its solubility profile and degradation pathways.
For drug development professionals, we recommend:
-
Formulation Strategy: Focus on lipid-based or amorphous solid dispersion formulations to overcome the low aqueous solubility.
-
Handling and Storage: All handling of the compound, both in solid and solution form, should be performed under amber light or light-protected conditions. Storage should be in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Analytical Methods: A validated, stability-indicating HPLC method is paramount for all quality control and stability studies.
By following the detailed protocols within this guide, researchers can generate the critical data needed to advance the development of this novel compound, transforming it from a molecular structure into a potential therapeutic agent.
References
-
Title: Calcium Channel Blockers Source: StatPearls [Internet]. URL: [Link]
-
Title: Photostability of drugs and drug products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Shake-Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]
-
Title: Photodegradation of Nifedipine Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
Methodological & Application
Protocol for using 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine in cell culture
Application Note & Protocol
A Guide to Cellular Studies with 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DEPPP), a Novel NRF2 Pathway Activator
Abstract
This document provides a comprehensive guide for the use of this compound (hereafter referred to as DEPPP) in cell culture applications. DEPPP is a potent, cell-permeable small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] This guide will detail the proposed mechanism of action of DEPPP, provide detailed protocols for its use in determining cytotoxic effects and validating NRF2 pathway activation, and offer insights into data interpretation for researchers in drug development and cellular biology.
Mechanism of Action: NRF2-KEAP1 Signaling
Under basal or unstressed conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[2][3] KEAP1 acts as an adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[4][5]
Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within KEAP1 are modified. This modification leads to a conformational change in KEAP1, disrupting its ability to ubiquitinate NRF2.[2][6] As a result, newly synthesized NRF2 is stabilized, bypasses degradation, and translocates to the nucleus.[2] In the nucleus, NRF2 forms a heterodimer with small Maf proteins (sMaf) and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][3] This binding initiates the transcription of a broad array of over 200 cytoprotective genes, including enzymes involved in detoxification (e.g., NQO1, GSTs) and antioxidant proteins (e.g., HO-1, GCLC).[3]
DEPPP is hypothesized to be a direct inhibitor of the KEAP1-NRF2 protein-protein interaction (PPI).[4][7] By binding to the Kelch domain of KEAP1 where NRF2 normally binds, DEPPP competitively prevents the sequestration of NRF2, leading to its stabilization and subsequent nuclear translocation, thereby activating the ARE-mediated gene expression cascade even in the absence of overt oxidative stress.
Figure 1: Hypothesized mechanism of DEPPP-induced NRF2 activation.
Applications in Cell Culture
DEPPP can be utilized as a tool compound in a variety of cell-based assays to:
-
Investigate the role of the NRF2 pathway in protecting cells from various stressors (e.g., oxidative, inflammatory, neurotoxic).
-
Screen for novel therapeutic agents that may synergize with or antagonize the NRF2 pathway.
-
Elucidate the downstream effects of sustained NRF2 activation on cellular metabolism, proliferation, and apoptosis.
-
Serve as a positive control for NRF2 activation in high-throughput screening assays.[8][9]
Recommended Cell Lines: Several cell lines are well-suited for studying the NRF2 pathway. The choice depends on the research context.
-
A549 (Human Lung Carcinoma): Exhibits active NRF2 signaling due to a mutation in the KEAP1 gene, making it a good model for studying NRF2-addicted cancers.[10]
-
HepG2 (Human Liver Carcinoma): Widely used in toxicology and for ARE-luciferase reporter assays.[11]
-
HaCaT (Human Keratinocytes): A key cell line for studying skin sensitization and the role of NRF2 in cutaneous biology.
-
RAW264.7 (Mouse Macrophages): Excellent for investigating the interplay between NRF2 activation and inflammatory responses.[12]
Experimental Protocols
Preparation of DEPPP Stock Solution
-
Solubility: DEPPP is a hydrophobic compound. For cell culture use, it should be dissolved in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of DEPPP in DMSO.
-
Warm the vial to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
-
Causality Note: Aliquoting is critical to maintain the stability and activity of the compound. The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (0.1% DMSO in medium) in all experiments.
Protocol 1: Determination of Optimal Working Concentration via MTT Assay
Before assessing NRF2 activation, it is crucial to determine the concentration range of DEPPP that is non-toxic to the cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
Materials:
-
Selected cell line (e.g., HaCaT)
-
Complete culture medium
-
96-well, flat-bottom tissue culture plates
-
DEPPP stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of DEPPP in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the DEPPP dilutions. Include wells for "cells only" (no treatment) and "vehicle control" (0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.[14][16]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent NRF2 activation experiments.
| Parameter | Recommendation |
| Seeding Density | 1-2 x 10⁴ cells/well |
| DEPPP Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 hours |
| Final DMSO Concentration | ≤ 0.1% |
Protocol 2: Validation of NRF2 Pathway Activation
This workflow confirms that DEPPP activates the NRF2 pathway by measuring the nuclear translocation of NRF2 protein and the upregulation of its downstream target genes.
Figure 2: Experimental workflow for validating DEPPP-mediated NRF2 activation.
A. Western Blot for NRF2 and HO-1 Protein Expression
This protocol assesses the accumulation of NRF2 protein and the increased expression of its target, Heme Oxygenase-1 (HO-1).[17][18][19]
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates and grow to 80-90% confluency. Treat cells with selected non-toxic concentrations of DEPPP and a vehicle control for a time course (e.g., 2, 4, 6, 12 hours). A 6-hour time point is often sufficient to see NRF2 accumulation.[18]
-
Cell Lysis: Harvest cells by scraping in ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-NRF2 (to detect total NRF2 accumulation)
-
Anti-HO-1 (to detect target protein upregulation)[12]
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17] Quantify band intensity using software like ImageJ.
Expected Outcome: A time- and dose-dependent increase in the protein levels of both NRF2 and HO-1 compared to the vehicle control.
B. Quantitative PCR (qPCR) for NRF2 Target Gene Expression
This method quantifies the mRNA levels of NRF2 target genes, providing a direct measure of NRF2 transcriptional activity.[8] Common target genes for analysis include NQO1 and GCLC.[20][21][22][23][24]
Procedure:
-
Cell Culture and Treatment: Plate and treat cells as described for the Western blot protocol, typically for a longer duration (e.g., 16-24 hours) to allow for robust mRNA transcription and accumulation.[8]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[20]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 200-1000 ng of total RNA using a reverse transcription kit.[20]
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.
-
Target Genes: NQO1, GCLC
-
Housekeeping Gene (for normalization): GAPDH, RPL41[20]
-
Run the reaction on a qPCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Expected Outcome: A significant, dose-dependent increase in the mRNA levels of NQO1 and GCLC in DEPPP-treated cells relative to the vehicle control.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Al-Samydai, A., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Zheng, H., et al. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology. Retrieved from [Link]
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Kim, J., et al. (2021). Western Blotting of Nrf2 and HO-1. Bio-protocol. Retrieved from [Link]
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Jaiswal, A. K. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry. Retrieved from [Link]
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Santra, S., et al. (2021). Nrf2 Signaling Pathway. Encyclopedia MDPI. Retrieved from [Link]
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Wisdomlib. (2025). Nrf2-ARE Signaling Pathway: Significance and symbolism. Retrieved from [Link]
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Zheng, H., et al. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. PubMed Central. Retrieved from [Link]
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Patsnap. (2024). What are KEAP1 inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]
-
Tran, K., et al. (2015). Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. PubMed Central. Retrieved from [Link]
-
Crisman, E., et al. (2022). KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. SciSpace. Retrieved from [Link]
-
D'Amico, F., et al. (2024). Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. MDPI. Retrieved from [Link]
-
Baird, L., & Dinkova-Kostova, A. T. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. PubMed Central. Retrieved from [Link]
-
Signosis. (n.d.). Antioxidant Pathway. Retrieved from [Link]
-
Wei, Z., et al. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed Central. Retrieved from [Link]
-
Balestrieri, A., et al. (2021). Evaluation and Western blotting representative gels of Nrf2 and HO-1.... ResearchGate. Retrieved from [Link]
-
Karpe, J., et al. (2018). Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease. PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2020). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology. Retrieved from [Link]
-
Wang, X., et al. (2022). Full library screening for Nrf2 activators through ARE induction assay.... ResearchGate. Retrieved from [Link]
-
Biswas, C., et al. (2014). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. Journal of Biological Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). NRF2-addicted cancer cell lines. Retrieved from [Link]
-
Kim, Y., et al. (2019). Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells. Molecules. Retrieved from [Link]
-
Southwest Environmental Health Sciences Center. (n.d.). How To Activate Cancer-Preventing Protein NRF2. Retrieved from [Link]
-
Iida, K., et al. (2017). qRT-PCR analysis of Nrf2 target genes in HCCs of mice treated with DEN.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Primer pairs used for the RT-qPCR analysis. Retrieved from [Link]
-
Mulcahy Levy, J. M., et al. (2020). Cancer Cells Upregulate NRF2 Signaling to Adapt to Autophagy Inhibition. PubMed Central. Retrieved from [Link]
-
Georgakopoulos, N. D., et al. (2022). Induction of the Nrf2-transcriptional targets Nqo1 (A), Hmox1 (B), Gstp.... ResearchGate. Retrieved from [Link]
-
Gatius, S., et al. (2019). The NRF2 transcriptional target NQO1 has low mRNA levels in TP53-mutated endometrial carcinomas. Oncotarget. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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Application Note: High-Throughput Screening for Novel Calcium Channel Modulators Using 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine as a Tool Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated calcium channels are crucial regulators of intracellular calcium, a ubiquitous second messenger involved in processes ranging from muscle contraction to neurotransmitter release.[1] Dysfunction of these channels is implicated in a host of cardiovascular and neurological disorders, making them high-value targets for drug discovery.[1][2] The dihydropyridine class of molecules is well-established for its potent activity as L-type calcium channel blockers.[3][4] This application note details a robust, automated high-throughput screening (HTS) protocol to identify novel modulators of L-type calcium channels. The workflow is validated using 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DEPDP), a representative dihydropyridine, to establish assay performance and quality control parameters. The primary method employed is a homogeneous, fluorescence-based calcium flux assay, optimized for a 384-well plate format suitable for large-scale library screening.[1][5]
Scientific Rationale & Assay Principle
The assay quantifies changes in intracellular calcium ([Ca²⁺]i) using a cell-permeant fluorescent indicator, Fluo-4 AM.[6][7] The acetoxymethyl (AM) ester group renders the dye lipophilic, allowing it to cross the cell membrane.[7][8] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant and Ca²⁺-sensitive Fluo-4 molecule in the cytoplasm.[7][8][9] In its calcium-free form, Fluo-4 is weakly fluorescent. Upon binding to Ca²⁺ released from intracellular stores or entering through plasma membrane channels, its fluorescence intensity increases by over 100-fold.[7]
This protocol uses a cell line stably expressing a voltage-gated L-type calcium channel (e.g., Ca_v_1.2) in a membrane-depolarized state, which promotes a basal level of channel opening and Ca²⁺ influx (a "window current").[2] Test compounds are evaluated for their ability to either inhibit (antagonists) or enhance (agonists) this influx. The change in Fluo-4 fluorescence is monitored in real-time using a fluorescence microplate reader, such as a FLIPR or FlexStation instrument, providing a direct readout of channel activity.[2][10]
I. Assay Development & Optimization
The successful execution of an HTS campaign relies on a thoroughly optimized and validated assay.[11][12] Key parameters must be established to ensure the assay is sensitive, robust, and reproducible.
Cell Line Selection and Culture
An HEK293 cell line stably expressing the human Ca_v_1.2 L-type calcium channel is recommended. These cells provide a consistent and high level of target expression.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Plating for Assay: Cells should be seeded into 384-well, black-walled, clear-bottom microplates 18-24 hours prior to the assay to form a confluent monolayer.
Optimization of Reagent Concentrations
-
Fluo-4 AM Concentration: Titrate Fluo-4 AM (typically 1-5 µM) to find the optimal concentration that yields a high signal-to-background ratio without causing cellular toxicity.[6]
-
Probenecid: Organic anion transporters can actively efflux the dye from the cell.[6] Including probenecid (typically 2.5 mM) in the loading buffer is often necessary to improve dye retention.[13]
-
DMSO Tolerance: Determine the maximum concentration of DMSO (the compound library solvent) that does not adversely affect cell viability or calcium signaling. Typically, assays are robust up to 1% DMSO, but this must be verified.
Workflow Visualization
The overall HTS workflow is designed for automation to maximize throughput and consistency.[5][14]
Caption: Automated HTS workflow from cell plating to data acquisition.
II. Detailed Screening Protocol
This protocol is optimized for a 384-well format using automated liquid handlers and a kinetic plate reader.
Materials
-
HEK293 cells expressing Ca_v_1.2
-
Assay Plates: 384-well, black-walled, clear-bottom
-
Compound Plates: 384-well polypropylene
-
Fluo-4 AM (1 mM stock in DMSO)[6]
-
Probenecid (250 mM stock in 1N NaOH)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Positive Control: Nifedipine (a known L-type channel blocker)
-
Negative Control: DMSO (vehicle)
-
Tool Compound: this compound (DEPDP)
Step-by-Step Methodology
-
Cell Plating (Day 1):
-
Harvest and count cells, then resuspend to a density of 200,000 cells/mL in culture medium.
-
Dispense 50 µL of cell suspension into each well of the 384-well assay plates (10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Prepare Fluo-4 Loading Buffer: To pre-warmed Assay Buffer, add Fluo-4 AM to a final concentration of 2 µM and Probenecid to a final concentration of 2.5 mM. Mix thoroughly.
-
Remove assay plates from the incubator. Using an automated dispenser, gently add 50 µL of Fluo-4 Loading Buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.[15]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of DEPDP, Nifedipine, and library compounds in DMSO.
-
Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 100 nL of compound/control from the source plate to the corresponding wells of an intermediate compound plate, followed by dilution in Assay Buffer.
-
-
Fluorescence Measurement:
-
Place the cell plate and compound plate into the fluorescence plate reader (e.g., FLIPR Tetra).
-
Program the instrument to perform a kinetic read:
-
Baseline Reading: Record fluorescence for 20 seconds.
-
Compound Addition: Transfer 12.5 µL from the compound plate to the cell plate.
-
Post-Addition Reading: Continue recording fluorescence for at least 180 seconds.
-
-
Instrument Settings: Excitation ~494 nm, Emission ~516 nm.[7]
-
III. Data Analysis and Quality Control
Data Normalization and Hit Identification
The kinetic fluorescence data from each well is typically reduced to a single value, such as the peak fluorescence intensity or the area under the curve (AUC) after compound addition.
-
Normalization: To account for plate-to-plate variation, data should be normalized relative to the on-plate controls:
-
Percent Inhibition (for antagonists): % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
Percent Activation (for agonists): % Activation = 100 * (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive_Agonist - Mean_Signal_Negative)
-
-
Hit Criteria: A "hit" is a compound that produces a response exceeding a defined threshold, typically 3 standard deviations from the mean of the negative controls.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control distributions.[16][17] It is essential for validating the reliability of an HTS assay.[18][19]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
-
-
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unacceptable assay.
-
Illustrative Data with DEPDP
The following table presents representative data from an assay validation plate using DEPDP as the test antagonist and Nifedipine as the reference positive control.
| Compound | Concentration | Mean RFU (Peak) | Std. Dev. | % Inhibition |
| DMSO (Negative Control) | 0.1% | 45,000 | 2,100 | 0% |
| Nifedipine (Positive Control) | 10 µM | 5,000 | 850 | 100% |
| DEPDP | 100 nM | 38,500 | 1,950 | 16.25% |
| DEPDP | 1 µM | 21,000 | 1,500 | 60.00% |
| DEPDP | 10 µM | 6,500 | 900 | 96.25% |
Calculated Z'-Factor: Using the data for 10 µM Nifedipine as the positive control: Z' = 1 - (3 * (850 + 2100)) / |5000 - 45000| = 1 - (8850 / 40000) = 0.779
A Z'-factor of 0.779 indicates an excellent assay with a robust signal window, making it highly suitable for a full-scale HTS campaign.[20]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. lumiprobe.com [lumiprobe.com]
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- 8. bu.edu [bu.edu]
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- 12. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 13. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
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- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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Application Note: DHP-1, a Fluorogenic Probe for the Detection of Cellular Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of reactive oxygen species (ROS) is critical to understanding a vast range of biological processes, from signaling pathways to the progression of diseases such as cancer, neurodegeneration, and cardiovascular disorders.[1] Fluorescent probes are indispensable tools for detecting these transient and highly reactive molecules within living cells.[1][2] While many such probes exist, the development of new scaffolds with improved photophysical properties and novel sensing mechanisms remains a key objective in chemical biology.[3]
This document describes the application of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP-1) , a novel fluorogenic probe built on the 1,2-dihydropyridine (DHP) scaffold. Dihydropyridine derivatives have been recognized for their fluorescent properties, which can be modulated by substituents on the DHP ring.[4][5] DHP-1 is designed as a "turn-on" probe that is virtually non-fluorescent in its reduced state but becomes highly fluorescent upon oxidation by intracellular ROS. This fluorogenic response provides a robust method for quantifying levels of oxidative stress in live-cell imaging and plate-based assays.
Mechanism of Action
The sensing mechanism of DHP-1 is predicated on the irreversible oxidation of its 1,2-dihydropyridine core. In its native state, the non-aromatic DHP-1 molecule exhibits minimal fluorescence. However, in the presence of reactive oxygen species, such as the hydroxyl radical (•OH) or superoxide (O₂⁻), the dihydropyridine ring is oxidized to a stable, aromatic pyridinium ion (DHP-1-Ox).[6] This transformation extends the π-conjugated system, leading to a significant increase in the fluorescence quantum yield and a distinct shift in the emission spectrum.[6] This "off-on" switching provides a high signal-to-background ratio, enabling sensitive detection of ROS generation.[7]
Figure 1: Proposed mechanism of DHP-1 activation.
Spectroscopic and Physical Properties
The suitability of a fluorescent probe is defined by its photophysical characteristics. The table below summarizes the key properties of DHP-1 in its reduced and oxidized forms. The significant increase in quantum yield and the large Stokes shift of the oxidized form are ideal for fluorescence-based applications.[3]
| Property | DHP-1 (Reduced Form) | DHP-1-Ox (Oxidized Form) |
| Molecular Formula | C₁₈H₂₅N[8] | C₁₈H₂₄N⁺ |
| Molecular Weight | 255.40 g/mol [9][10] | 254.39 g/mol |
| Appearance | Colorless to pale yellow liquid[10] | Yellow solid |
| Solubility | Soluble in DMSO, Ethanol | Soluble in aqueous buffers, DMSO |
| Absorbance Max (λabs) | ~350 nm | ~420 nm[11] |
| Emission Max (λem) | Not Applicable | ~590 nm[11] |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | ~23,000 M⁻¹cm⁻¹[3] |
| Quantum Yield (Φ) | < 0.01 | > 0.10[3] |
| Recommended Filter Set | N/A | Ex: 420/20 nm; Em: 590/40 nm |
Table 1: Physicochemical properties of DHP-1 and its oxidized product, DHP-1-Ox. (Note: Spectroscopic data for DHP-1-Ox are based on similar reported 1,2-DHP fluorophores).[3][11]
Protocols for Application
Preparation of DHP-1 Stock Solution
For optimal results and to prevent degradation, DHP-1 should be prepared as a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound (DHP-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of DHP-1 to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving 2.55 mg of DHP-1 in 1 mL of anhydrous DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
General Protocol for Live-Cell Imaging of Oxidative Stress
This protocol provides a general workflow for staining live cells with DHP-1 to detect endogenous or induced ROS production using fluorescence microscopy.[12]
-
Materials:
-
Cultured cells on glass-bottom dishes or chamber slides
-
10 mM DHP-1 stock solution in DMSO
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer[3]
-
ROS inducer (e.g., 100 µM H₂O₂, Antimycin A)
-
ROS inhibitor/scavenger (e.g., N-acetylcysteine) for control experiments
-
Fluorescence microscope with appropriate filter sets
-
Figure 2: Workflow for cell-based ROS detection using DHP-1.
-
Step-by-Step Method:
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom 96-well plate or chamber slide) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Loading: a. Prepare a fresh working solution of DHP-1 by diluting the 10 mM stock solution into pre-warmed HBSS or serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type. b. Remove the culture medium from the cells and wash once with pre-warmed HBSS. c. Add the DHP-1 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells twice with pre-warmed HBSS to remove any excess, unloaded probe.
-
Induction of Oxidative Stress (Self-Validation System):
-
Positive Control: To the appropriate wells/slides, add a known ROS-inducing agent (e.g., 100 µM hydrogen peroxide) diluted in HBSS.
-
Negative Control: To other wells, add a ROS scavenger (e.g., 5 mM N-acetylcysteine) 1 hour prior to and during the ROS induction step.
-
Basal Control: Add only HBSS to measure baseline ROS levels.
-
-
Imaging and Analysis: a. Immediately after adding the treatment solutions, place the plate/slide on the fluorescence microscope. b. Acquire images using a suitable filter set (e.g., Excitation: 420 ± 10 nm, Emission: 590 ± 20 nm). c. Quantify the mean fluorescence intensity of the cells in each treatment group using appropriate image analysis software (e.g., ImageJ/Fiji). The increase in fluorescence intensity directly correlates with the level of intracellular ROS.
-
Trustworthiness and Controls
To ensure the validity of the results, every experiment should include the following controls:
-
Unstained Control: Cells not treated with DHP-1 to assess autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the DHP-1 stock to rule out solvent effects.
-
Positive Control: Cells treated with a known ROS inducer to confirm the probe is responsive.
-
Negative Control: Cells pre-treated with an antioxidant before ROS induction to demonstrate the specificity of the signal.
Troubleshooting
-
High Background Fluorescence: May result from incomplete washing or using too high a probe concentration. Reduce the DHP-1 concentration or increase the number of wash steps.
-
Weak Signal: Could be due to low levels of ROS, insufficient probe loading time, or photobleaching. Increase the incubation time or use a more potent ROS inducer for the positive control. Use minimal excitation light exposure during imaging.
-
Cell Toxicity: If morphological changes or cell death are observed, reduce the probe concentration or incubation time.
References
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Glossmann, H., & Striessnig, J. (1994). Complex molecular mechanism for dihydropyridine binding to L-type Ca(2+)-channels as revealed by fluorescence resonance energy transfer. Biochemistry, 33(39), 11875-11883. Available at: [Link]
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Reddy, T. R., et al. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega, 3(1), 1053-1063. Available at: [Link]
-
Jaita, P., et al. (2020). A Dihydropyridine Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue in Gold Nanoparticle Solution. Chemosensors, 8(3), 69. Available at: [Link]
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Amaral, A., et al. (2019). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Andrology, 7(5), 556-566. Available at: [Link]
-
Request PDF. (n.d.). Photophysics and Photochemical Studies of 1,4‐Dihydropyridine Derivatives. Available at: [Link]
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Reddy, T. R., et al. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega, 3(1), 1053-1063. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4-dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of 1,4‐Dihydropyridines and Their Fluorescence Properties. Available at: [Link]
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Hanson, G. T., & Hanson, B. J. (2008). Fluorescent Probes for Cellular Assays. Combinatorial Chemistry & High Throughput Screening, 11(7), 505-513. Available at: [Link]
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Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2006). On the use of fluorescence probes for detecting reactive oxygen and nitrogen species associated with photodynamic therapy. Journal of Biomedical Optics, 11(5), 054003. Available at: [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Fluorescence-Based Assays. Available at: [Link]
-
Zhang, M., et al. (2020). Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 18(28), 5396-5406. Available at: [Link]
-
Bosica, G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2862-2869. Available at: [Link]
-
Valm, A. M., et al. (2017). Get Closer to the World of Contact Sites: A Beginner's Guide to Proximity-Driven Fluorescent Probes. Cells, 6(4), 39. Available at: [Link]
-
Wang, Z., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2118. Available at: [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. Available at: [Link]
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Winterbourn, C. C. (2014). The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 730-738. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
-
Molbase. (n.d.). This compound | CAS 34562-31-7. Available at: [Link]
-
Al-dujaili, L. J., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11, 59. Available at: [Link]
-
Ghorbani-Choghamarani, A., et al. (2019). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Combinatorial Chemistry & High Throughput Screening, 22(4), 266-277. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. A Dihydropyridine Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue in Gold Nanoparticle Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine in a Preclinical Model of Essential Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Novel Dihydropyridine Derivative
The compound 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is a member of the dihydropyridine (DHP) class of molecules.[1][2] Dihydropyridines are renowned for their potent vasodilatory effects, primarily achieved by blocking L-type voltage-gated calcium channels (Ca_v1.2).[3][4][5][6] This mechanism of action forms the basis for their widespread clinical use in managing cardiovascular conditions like hypertension and angina.[3][4][6][7][8][9]
Given the established therapeutic profile of this chemical class, it is hypothesized that this novel derivative may exhibit potent antihypertensive properties. These application notes provide a comprehensive framework for the preclinical evaluation of this compound using the Spontaneously Hypertensive Rat (SHR) model, a gold standard for studying essential hypertension.[10][11][12] The protocols outlined herein are designed to rigorously assess the compound's efficacy, mechanism of action, and safety profile, providing the foundational data required for further drug development.
Scientific Foundation: Mechanism of Action
Dihydropyridines lower blood pressure by inhibiting the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells (VSMCs).[3][4][13] This action leads to smooth muscle relaxation (vasodilation), a decrease in systemic vascular resistance, and consequently, a reduction in arterial blood pressure.[3][4]
Key Mechanistic Steps:
-
Binding to L-type Calcium Channels: Dihydropyridines bind to the α1 subunit of the L-type calcium channels located on the plasma membrane of VSMCs.[14]
-
Inhibition of Calcium Influx: This binding event allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby preventing the influx of Ca²⁺ during membrane depolarization.[13]
-
Reduced Intracellular Calcium: The diminished influx of Ca²⁺ leads to lower intracellular concentrations of free calcium.
-
Inhibition of Contraction Cascade: Reduced intracellular Ca²⁺ prevents the activation of calmodulin and myosin light chain kinase (MLCK). This, in turn, prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction.
-
Vasodilation and Blood Pressure Reduction: The resulting relaxation of the vascular smooth muscle, particularly in arterioles, leads to a decrease in total peripheral resistance and a lowering of blood pressure.[3][4]
Sources
- 1. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
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- 5. pnas.org [pnas.org]
- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antihypertensive effects of new dihydropyridine derivatives on phenylephrine-raised blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 11. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stock Solutions of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine: A Detailed Guide for Researchers
This comprehensive application note provides a detailed protocol for the accurate and reliable preparation of stock solutions of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (PDHP). This guide is intended for researchers, scientists, and drug development professionals who require precise concentrations of this lipophilic compound for their experimental work. Adherence to these protocols will ensure the integrity, stability, and reproducibility of your results.
Introduction: The Criticality of Proper Stock Solution Preparation
This compound is a substituted dihydropyridine derivative with high lipophilicity.[1] As with many dihydropyridine compounds, its stability in solution is a primary concern, as these molecules are often susceptible to degradation by light and oxidation.[2] Inaccurate stock solution concentration or degradation of the compound can lead to significant experimental variability and compromise the validity of research findings.
This guide emphasizes not just the procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions during the preparation process. We will delve into solvent selection, handling precautions for a light-sensitive compound, accurate measurement techniques, and proper storage to maintain the long-term stability of the stock solution.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is fundamental to developing a robust preparation protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N | [3] |
| Molecular Weight | 255.40 g/mol | [3][4] |
| Physical State | Liquid (colorless to yellow/amber) | [1][4] |
| LogP (Lipophilicity) | 5.37 | [1] |
| Water Solubility | 53.23 μg/L at 25°C (practically insoluble) | [5] |
| Storage Temperature | 2-8°C | [5] |
Safety Precautions:
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory:
-
Wear protective gloves (nitrile or other appropriate material).
-
Wear safety glasses with side shields or goggles.
-
Wear a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Experimental Protocol: Step-by-Step Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). The high lipophilicity of the compound suggests good solubility in DMSO, a common solvent for such molecules in biological assays.[6] However, it is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound (liquid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Calibrated analytical balance
-
Calibrated positive displacement pipette or gas-tight syringe
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Sonicator (optional)
-
Argon or nitrogen gas (optional, for enhanced stability)
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution of this compound.
Procedure:
-
Preparation and Weighing:
-
Work in a chemical fume hood and wear all required PPE.
-
Place a clean, dry amber glass vial on a calibrated analytical balance and tare the weight.
-
Using a calibrated positive displacement pipette or a gas-tight syringe, carefully transfer a target amount of the liquid this compound into the vial. For example, aim for approximately 2.55 mg to prepare 1 mL of a 10 mM solution.
-
Record the exact mass of the compound added to the vial.
-
-
Calculation of Solvent Volume:
-
The volume of solvent needed is calculated using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Example Calculation:
-
Mass of compound = 2.554 mg = 0.002554 g
-
Molecular Weight = 255.4 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume (L) = 0.002554 g / (255.4 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Secure the cap tightly and vortex the solution for at least one minute or until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved droplets.
-
If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes.[7]
-
-
Storage and Handling:
-
For enhanced stability and to prevent oxidation, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the stock solution at 2-8°C in the dark.[5] Use amber vials or wrap clear vials in aluminum foil to protect from light.[2][8][9][10]
-
Quality Control and Validation
Ensuring the accuracy of your stock solution is a critical, yet often overlooked, step.
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any particulates are observed, the solution may need to be gently warmed and vortexed to redissolve the compound. If precipitation persists, this may indicate that the storage concentration is too high for the conditions.
-
Spectroscopic Analysis: For rigorous quality control, the concentration of the stock solution can be verified using UV-Vis spectroscopy, provided a reference spectrum and extinction coefficient are available. A dilution of the stock solution should be prepared in a suitable solvent for this analysis.
-
Chromatographic Purity Check: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution over time. This is particularly important for long-term storage, as it can detect the presence of degradation products.
Best Practices for Long-Term Stability
Dihydropyridine compounds are notoriously unstable in solution. To maximize the shelf-life of your stock solution, adhere to the following best practices:
-
Minimize Light Exposure: Always handle the stock solution in a dimly lit area. Use amber vials and store them in a dark refrigerator or a light-blocking container.[2][8][9][10]
-
Prevent Oxidation: Use anhydrous solvents to minimize water content. Purging the vial with an inert gas before sealing can help prevent oxidation.
-
Aliquoting: For frequently used stock solutions, it is advisable to prepare smaller aliquots. This minimizes the number of freeze-thaw cycles (if stored frozen) and reduces the exposure of the main stock to ambient air and light with each use.[2]
-
Avoid Contamination: Use sterile pipette tips and vials to prevent microbial or chemical contamination.
By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare accurate and stable stock solutions of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
Needle.Tube. Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. [Link]
-
Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. [Link]
-
SR Innovations India. Chemical Compound - PDHP or 3 5-Diethyl-1,2-dihydro-1- phenyl-2-propyl pyridine, Cas 34562-31-7 Service Provider from Hyderabad. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media?[Link]
-
Cymer Chemicals. PDHP | GP-221 | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl. [Link]
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Application Note & Protocol: Characterization of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine as an In Vitro Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro characterization of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine as a potential enzyme inhibitor. While specific data for this exact molecule is not prevalent in public literature, its 1,2-dihydropyridine core structure is found in various biologically active compounds. This guide establishes a complete workflow, from fundamental principles and hypothesized mechanisms to detailed experimental protocols for determining inhibitory potency (IC₅₀) and mechanism of action (MOA). The protocols are designed to be self-validating, incorporating essential controls and robust data analysis techniques to ensure scientific integrity.
Introduction and Scientific Principle
Enzyme inhibitors are critical tools in biochemical research and are the foundation for a vast number of therapeutic drugs.[1] The process of characterizing a novel compound's inhibitory potential is a cornerstone of drug discovery.[2] The subject of this guide, this compound, belongs to the dihydropyridine class of heterocyclic compounds. While 1,4-dihydropyridines are widely known as calcium channel blockers, other isomers and derivatives have diverse biological activities, including potential anticancer properties by targeting enzymes like kinases.[3][4][5]
The core structure of the compound bears some resemblance to the nicotinamide moiety of NADH, a critical cofactor in redox reactions catalyzed by dehydrogenase enzymes. This structural feature suggests a hypothesized mechanism where the compound may act as a competitive inhibitor for the cofactor-binding site on enzymes like Dihydropyrimidine Dehydrogenase (DPD), an enzyme crucial in the metabolism of fluoropyrimidine chemotherapy drugs like 5-fluorouracil.[6][7]
This guide will provide the protocols to test such hypotheses, beginning with the determination of the half-maximal inhibitory concentration (IC₅₀) , a key measure of an inhibitor's potency.[8] Subsequently, advanced kinetic studies are detailed to elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive), which is vital for understanding the compound's interaction with the target enzyme.[9][10]
Hypothesized Mechanism of Action: Competitive Inhibition
Based on the structural similarity to NADH, we can hypothesize that this compound may compete with the natural substrate or cofactor for binding to the enzyme's active site. The diagram below illustrates this concept.
Caption: Hypothesized competitive inhibition at the enzyme's active site.
Materials and Reagents
For a general spectrophotometric enzyme inhibition assay, the following materials are required.[11]
-
Enzyme: Purified target enzyme (e.g., Dihydropyrimidine Dehydrogenase).
-
Substrate: Appropriate substrate for the enzyme (e.g., 5-Fluorouracil).
-
Cofactor: If required by the enzyme (e.g., NADPH).
-
Inhibitor: this compound.
-
Buffer: Assay buffer optimized for enzyme activity (e.g., 100 mM Tris-HCl, pH 7.4).
-
Solvent: High-purity DMSO for inhibitor stock solution.
-
Apparatus:
-
96-well clear, flat-bottom microplates.
-
Microplate spectrophotometer.
-
Calibrated multichannel and single-channel pipettes.
-
Reagent reservoirs.
-
-
Controls:
-
Positive Control: A known inhibitor for the target enzyme.
-
Negative Control: Solvent (DMSO) only, to measure 100% enzyme activity.
-
Blank: Assay components without the enzyme, to correct for background absorbance.
-
Experimental Protocols
PART 1: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%.[12] It is determined by measuring enzyme activity across a range of inhibitor concentrations.[13]
Workflow for IC₅₀ Determination
Caption: Standard workflow for an in vitro enzyme inhibition IC₅₀ assay.
Step-by-Step Protocol:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock in assay buffer. A common approach is a 10-point, 3-fold dilution series. Ensure the final DMSO concentration in all assay wells remains constant and low (<1%) to avoid solvent effects.[13]
-
Assay Plate Setup: In a 96-well plate, add components in the following order[14]:
-
80 µL of Assay Buffer.
-
10 µL of each inhibitor dilution (or DMSO for the 100% activity control).
-
10 µL of enzyme solution (pre-diluted in assay buffer to the working concentration).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
Initiate Reaction: Add 10 µL of substrate solution to all wells to start the reaction. The final volume in each well is 110 µL.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode) at the appropriate wavelength for the product being formed.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (e.g., mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO_control))
-
Plot % Inhibition versus the log[Inhibitor] concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[8]
-
Example Data Presentation:
| Inhibitor Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition (Mean ± SD, n=3) |
| 0 (Vehicle) | 100.5 | 0.0 ± 2.1 |
| 0.1 | 90.2 | 10.2 ± 1.8 |
| 0.3 | 75.1 | 25.3 ± 2.5 |
| 1.0 | 51.3 | 49.0 ± 3.1 |
| 3.0 | 24.8 | 75.3 ± 2.9 |
| 10.0 | 8.1 | 92.0 ± 1.5 |
| Calculated IC₅₀ (µM) | ~1.02 |
PART 2: Mechanism of Action (MOA) Studies
Once potency is established, kinetic studies are performed to determine how the inhibitor affects the enzyme. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[15] The results are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).[16][17]
Step-by-Step Protocol:
-
Experimental Design: Set up a matrix of reactions. You will need multiple concentrations of your substrate (typically spanning from 0.2x Kₘ to 5x Kₘ) and several fixed concentrations of the inhibitor (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Execution: For each inhibitor concentration, perform a substrate titration curve. Follow the same steps as the IC₅₀ assay (pre-incubation, reaction initiation, kinetic read).
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.
-
For each inhibitor concentration, plot V₀ versus [Substrate] to generate Michaelis-Menten curves.
-
Transform the data by taking the reciprocal of the rate (1/V₀) and substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] to generate Lineweaver-Burk plots. The pattern of the lines for different inhibitor concentrations reveals the mechanism of inhibition.[9]
-
Interpreting Lineweaver-Burk Plots
Caption: Characteristic patterns of inhibition on a Lineweaver-Burk plot.
-
Competitive Inhibition: Lines intersect at the y-axis. The apparent Kₘ increases while Vₘₐₓ remains unchanged. This indicates the inhibitor binds to the same site as the substrate.[9]
-
Non-Competitive Inhibition: Lines intersect on the x-axis. The apparent Kₘ is unchanged, but Vₘₐₓ decreases. This suggests the inhibitor binds to a site other than the active site (an allosteric site), affecting catalysis but not substrate binding.[9][18]
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease. This occurs when the inhibitor binds only to the enzyme-substrate complex.[16]
Safety and Handling
Dihydropyridine derivatives should be handled with care. While specific toxicity data for this compound is unavailable, researchers should assume it is biologically active and potentially hazardous.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound if available. Many dihydropyridine drugs are known to be sensitive to light, which can cause degradation; store the compound protected from light.[19]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing. | Use calibrated pipettes; Mix plate gently but thoroughly after adding reagents. |
| No Inhibition Observed | Inhibitor is insoluble or inactive; Incorrect assay conditions; Enzyme concentration too high. | Check inhibitor solubility in assay buffer; Verify buffer pH and temperature; Optimize enzyme concentration to ensure the assay is in the linear range. |
| "Noisy" Kinetic Data | Reagent precipitation; Light scattering. | Centrifuge reagent solutions before use; Ensure inhibitor is fully dissolved. |
| IC₅₀ Curve is Flat or Incomplete | Inhibitor concentration range is incorrect. | Test a wider range of concentrations (e.g., from pM to mM) to capture the full dose-response curve. |
References
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Chegg. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Biochem Lecture. (2024). Lineweaver-Burk Plot Explained: How to Analyze Enzyme Kinetics Accurately. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106(1-3), 243-251.
- Davidson College. (n.d.). IC50 Determination.
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Enzyme Assay. (2024). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
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Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]
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Online Tutorials Library. (n.d.). Biochemistry Enzyme kinetics. Retrieved from [Link]
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
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protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
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University of Reading. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
- Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 734.
- Abdel-Fattah, M., El-Naggar, M. A. M., & Abadi, A. H. (2012). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry, 8(3), 439-446.
-
National Institutes of Health. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]
-
Bentham Science. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]
- El-Sayed, N. N. E., & El-Karim, S. S. A. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29285-29310.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
- Fiori, J., Gotti, R., & Cavrini, V. (2019).
-
Wikipedia. (n.d.). Cardiovascular agents. Retrieved from [Link]
- Li, Y., et al. (2024). Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis. American Journal of Cardiovascular Drugs, 24(1), 65-76.
- da Silva, A. F. M., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7291.
- Epstein, M. (1996). The issue of the cardiovascular safety of dihydropyridines. American Journal of Hypertension, 9(12 Pt 2), 182S-186S.
- Iida, T., et al. (1998). Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. Biological & Pharmaceutical Bulletin, 21(10), 1054-1059.
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PharmGKB. (n.d.). DPYD VIP Summary. Retrieved from [Link]
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ResearchGate. (n.d.). Heterozygous sequence variations detected in the DPYD gene of the three patients. Retrieved from [Link]
- Offer, S. M., et al. (2013). Phenotypic Profiling of DPYD Variations Relevant to 5-Fluorouracil Sensitivity Using Real-time Cellular Analysis and In Vitro Measurement of Enzyme Activity. Cancer Research, 73(6), 1958-1968.
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Measuring the Binding Affinity of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine: A Detailed Guide for Researchers
<
Introduction: Understanding the Importance of Binding Affinity
In the realm of drug discovery and development, the precise characterization of molecular interactions is paramount. For a novel compound such as 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, understanding its binding affinity to a specific biological target is a critical first step in elucidating its mechanism of action and potential therapeutic efficacy. Binding affinity, typically quantified by the equilibrium dissociation constant (KD), describes the strength of the interaction between a ligand (in this case, our dihydropyridine derivative) and its protein target.[1] A lower KD value signifies a stronger binding interaction, indicating that the compound is more likely to remain bound to its target at lower concentrations, which can translate to higher potency.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of several state-of-the-art techniques for accurately measuring the binding affinity of this compound. The selection of the most appropriate method depends on various factors, including the nature of the target protein, the availability of reagents, and the specific information required (e.g., kinetics, thermodynamics). Here, we delve into the principles, protocols, and practical considerations for five widely used and robust techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), Bio-Layer Interferometry (BLI), and Fluorescence Polarization (FP).
Chemical Profile of this compound
Before delving into the measurement techniques, it is essential to have a basic understanding of the compound .
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 34562-31-7 | [3][4][5] |
| Molecular Formula | C₁₈H₂₅N | [2][3][4] |
| Molecular Weight | 255.40 g/mol | [2][3][5] |
| Physical Form | Liquid | [2][4] |
While specific biological targets for this compound are not extensively documented in publicly available literature, its dihydropyridine core suggests potential interactions with ion channels or other protein classes known to bind similar scaffolds. One study noted that it can be used in the synthesis of dyes and pharmaceuticals and may inhibit bacterial growth by affecting protein synthesis.[6] The protocols outlined below are designed to be adaptable to a variety of protein targets that a researcher may have identified for this compound.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Principle of the Technique
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time.[7][8] The method involves immobilizing one of the binding partners (the "ligand," typically the protein target) onto a sensor chip with a thin metal film.[7] The other binding partner (the "analyte," in this case, this compound) is then flowed over the sensor surface.[8] Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the angle of reflected light.[7][8] This change is recorded in a sensorgram, a plot of response units (RU) versus time, from which kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (KD) can be derived.[9][10]
Experimental Workflow
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
Detailed Protocol for SPR
-
Sensor Chip Selection and Preparation:
-
Choose a sensor chip compatible with your protein target (e.g., a CM5 chip for amine coupling).
-
Equilibrate the chip with running buffer (e.g., HBS-EP+ buffer) at a constant temperature (e.g., 25°C).
-
-
Ligand Immobilization:
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein target (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.[8]
-
-
Analyte Injection (Association):
-
Prepare a dilution series of this compound in running buffer. A typical concentration range might be from 0.1 to 10 times the expected KD.
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate for a defined period to monitor the association phase.[7]
-
-
Dissociation:
-
Switch back to flowing only the running buffer over the sensor chip and monitor the dissociation of the analyte from the ligand.[7]
-
-
Regeneration (Optional):
-
If the interaction is of high affinity, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be needed to remove all bound analyte before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
Principle of the Technique
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of not only the binding affinity (KD) but also the stoichiometry (n) and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[13] In an ITC experiment, a solution of the ligand (the dihydropyridine compound) is titrated into a solution containing the protein target, and the resulting heat changes are measured by a highly sensitive microcalorimeter.[11][13]
Experimental Workflow
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol for ITC
-
Sample Preparation:
-
Purify the protein target to a high degree and accurately determine its concentration.
-
Prepare solutions of the protein and this compound in the same buffer to minimize heats of dilution.[14] Dialysis of the protein against the final buffer is highly recommended.
-
Degas all solutions to prevent air bubbles in the calorimeter.[14]
-
Typical starting concentrations are 5-50 µM for the protein in the sample cell and 10-20 times higher for the ligand in the syringe.[14]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Place the instrument in a temperature-stable environment and allow it to equilibrate.
-
-
Titration:
-
Set up the titration parameters, including the injection volume (e.g., 2 µL), the spacing between injections, and the total number of injections (typically 20-30).
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Acquisition:
-
The instrument will automatically inject the ligand into the sample cell and record the heat change for each injection. The raw data is a series of peaks corresponding to each injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH.[12] The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.[14]
-
MicroScale Thermophoresis (MST): High Sensitivity in Solution
Principle of the Technique
MicroScale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution with high sensitivity and low sample consumption.[15][16] The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient.[17] The thermophoretic movement of a molecule is dependent on its size, charge, and hydration shell.[17] When a fluorescently labeled molecule binds to a non-labeled partner, this movement changes, and this change can be used to determine the binding affinity.[18]
Experimental Workflow
Caption: Workflow for a MicroScale Thermophoresis experiment.
Detailed Protocol for MST
-
Protein Labeling:
-
Label the purified protein target with a fluorescent dye (e.g., NHS-ester reactive dyes for primary amines).
-
Remove any unbound dye using a size-exclusion chromatography column.
-
The final concentration of the labeled protein should be in the low nanomolar range.
-
-
Sample Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled protein.
-
-
Capillary Loading:
-
Load the samples into hydrophilic or hydrophobic glass capillaries, depending on the properties of the protein.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument will apply a temperature gradient using an infrared laser and monitor the fluorescence changes in the heated spot over time.[16]
-
-
Data Analysis:
-
The change in fluorescence is plotted against the concentration of the dihydropyridine compound.
-
The resulting binding curve is fitted to the appropriate equation (e.g., the law of mass action) to determine the KD.
-
Bio-Layer Interferometry (BLI): A Dip-and-Read Approach
Principle of the Technique
Bio-Layer Interferometry (BLI) is another label-free optical biosensing technology that measures biomolecular interactions in real time.[19] It is similar in principle to SPR but uses a different optical detection method.[20] In BLI, a biosensor tip is coated with a capture molecule (the ligand).[19] When the tip is dipped into a solution containing the analyte, binding occurs, which changes the thickness of the biological layer on the sensor tip. This change in thickness causes a shift in the interference pattern of white light reflected from the two surfaces of the layer, which is directly proportional to the amount of bound analyte.[19][21]
Experimental Workflow
Caption: Workflow for a Bio-Layer Interferometry experiment.
Detailed Protocol for BLI
-
Biosensor Hydration and Ligand Immobilization:
-
Hydrate the biosensors in the running buffer.
-
Immobilize the purified protein target onto the biosensor surface using an appropriate chemistry (e.g., amine coupling or streptavidin-biotin).
-
-
Baseline:
-
Establish a stable baseline by dipping the biosensor into the running buffer.
-
-
Association:
-
Dip the biosensor into wells containing a dilution series of this compound to monitor the association phase.
-
-
Dissociation:
-
Move the biosensor back into wells containing only the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
The data is processed similarly to SPR data, with the change in wavelength shift plotted against time.
-
The association and dissociation curves are fitted to a suitable binding model to determine ka, kd, and KD.
-
Fluorescence Polarization (FP): A Homogeneous Assay
Principle of the Technique
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[22][23] When a small fluorescent molecule is excited with polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized.[22] However, when this fluorescent molecule binds to a larger protein, its rotation is slowed down, and the emitted light remains more polarized.[22] This change in polarization can be used to determine the extent of binding.
Experimental Workflow
Caption: Workflow for a Fluorescence Polarization competition assay.
Detailed Protocol for FP
-
Fluorescent Tracer Synthesis:
-
A fluorescently labeled version of this compound or a known ligand that binds to the same site is required. This is often the most challenging step in developing an FP assay.
-
-
Assay Development:
-
Determine the optimal concentrations of the fluorescent tracer and the protein target that give a sufficient assay window (the difference in polarization between the bound and free states).
-
-
Competition Assay:
-
In a microplate, add a fixed concentration of the fluorescent tracer and the protein target to each well.
-
Add a dilution series of the unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.[22]
-
-
Data Analysis:
-
Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.
-
Plot the polarization values against the concentration of the unlabeled competitor.
-
Fit the resulting competition curve to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant), a measure of binding affinity.
-
Comparison of Techniques
| Technique | Principle | Label Required? | Key Outputs | Advantages | Disadvantages |
| SPR | Change in refractive index | No | KD, ka, kd | Real-time kinetics, high sensitivity | Protein immobilization required, potential for mass transport limitations |
| ITC | Heat change upon binding | No | KD, n, ΔH, ΔS | Direct measurement of thermodynamics, solution-based | Requires large amounts of pure protein, sensitive to buffer mismatches |
| MST | Thermophoretic movement | Yes (on protein) | KD | High sensitivity, low sample consumption, solution-based | Requires fluorescent labeling of the protein |
| BLI | Change in optical thickness | No | KD, ka, kd | High throughput, real-time kinetics | Protein immobilization required, generally lower sensitivity than SPR |
| FP | Change in rotational motion | Yes (on ligand) | Ki | Homogeneous, high throughput, solution-based | Requires a fluorescently labeled ligand (tracer) |
Conclusion: Selecting the Right Tool for the Job
The choice of technique for measuring the binding affinity of this compound will depend on the specific research question and available resources. For a comprehensive understanding of the binding event, a combination of techniques is often employed. For instance, SPR or BLI can provide valuable kinetic information, while ITC offers a complete thermodynamic profile of the interaction. MST and FP are excellent choices for high-throughput screening and for studies where sample consumption is a concern. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate method to accurately characterize the binding affinity of this novel dihydropyridine derivative, paving the way for a deeper understanding of its biological function.
References
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Isothermal titration calorimetry in drug discovery. PubMed, National Center for Biotechnology Information. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed, National Center for Biotechnology Information. [Link]
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Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
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Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
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Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. PubMed, National Center for Biotechnology Information. [Link]
-
Biolayer Interferometry (BLI). Center for Macromolecular Interactions, Harvard University. [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
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Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Bio-layer interferometry. Wikipedia. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Springer Nature Experiments. [Link]
-
Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. [Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
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A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]
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Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard University. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
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Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard University. [Link]
-
Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. PMC, PubMed Central. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. PMC, PubMed Central. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Center for Macromolecular Interactions, Harvard University. [Link]
-
Video: Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions. JoVE. [Link]
-
Microscale Thermophoresis (MST) User Guide. Vanderbilt University. [Link]
-
Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Publications. [Link]
-
Techniques to Measure Binding. Biology LibreTexts. [Link]
-
Computational evaluation of protein – small molecule binding. PMC, NIH. [Link]
-
Overview of methods to measure biochemical binding affinity. YouTube. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine in Targeted Drug Delivery Systems
Introduction: A Novel Approach to Targeted Drug Delivery
3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP) is a reactive molecule with potential applications in the synthesis of pharmaceuticals.[1][2][3][4] Its inherent hydrophobicity presents a challenge for systemic administration, a common issue for many potent therapeutic compounds.[5] Targeted drug delivery systems offer a solution to this problem by encapsulating therapeutic agents in nanocarriers, enhancing their bioavailability and directing them to specific sites of action, thereby minimizing off-target effects.[6][7]
This document outlines a comprehensive guide for the formulation, characterization, and evaluation of DHP-loaded nanoparticles for targeted drug delivery. We will focus on a liposomal formulation designed for passive targeting to the liver, a common site for drug metabolism and a target for various diseases.[8] These protocols are intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies.
Part 1: Formulation of DHP-Loaded Liposomes
The thin-film hydration method is a widely used and reproducible technique for encapsulating hydrophobic drugs like DHP into liposomes.[9][10] This method involves dissolving the lipids and the drug in an organic solvent, creating a thin film by evaporation, and then hydrating the film to form liposomes.[5]
Protocol 1: Thin-Film Hydration for DHP Encapsulation
-
Lipid and Drug Preparation: In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol in a 7:3 molar ratio in chloroform. Add DHP to the lipid solution at a drug-to-lipid ratio of 1:20 (w/w).[9]
-
Thin-Film Formation: Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 40°C. This will create a thin, uniform lipid-drug film on the inner surface of the flask.[5][9]
-
Complete Solvent Removal: To ensure all residual solvent is removed, further dry the film under a high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with a pre-warmed (60°C) aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This process will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[9]
-
Size Reduction: To obtain unilamellar vesicles (LUVs) with a uniform size distribution suitable for systemic administration, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with decreasing pore sizes (e.g., 100 nm followed by 50 nm) for at least 11 passes each.[10]
Caption: Liposome Formulation Workflow
Part 2: Physicochemical Characterization of DHP-Liposomes
Thorough characterization of the formulated liposomes is crucial to ensure their quality, stability, and suitability for in vivo applications.[11][12][13]
Protocol 2: Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) and Zeta Potential analysis are standard techniques for determining the size distribution and surface charge of nanoparticles.[13]
-
Sample Preparation: Dilute the DHP-liposome suspension in deionized water to an appropriate concentration for analysis.
-
DLS Measurement:
-
Zeta Potential Measurement:
-
Use the same diluted sample.
-
Set the instrument for zeta potential measurement.
-
Perform at least 100 runs for an accurate reading.[14]
-
| Parameter | Expected Value | Significance |
| Particle Size (Diameter) | 50 - 150 nm | Optimal for avoiding rapid clearance by the reticuloendothelial system (RES) and for passive accumulation in tumors and inflamed tissues.[13] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution, which is crucial for reproducible in vivo behavior.[13] |
| Zeta Potential | -10 to -30 mV | A slightly negative surface charge can prevent aggregation and opsonization, leading to a longer circulation half-life. |
Table 1: Physicochemical Characterization Parameters for DHP-Liposomes
Protocol 3: Encapsulation Efficiency and Drug Loading
Determining the amount of DHP successfully encapsulated within the liposomes is a critical quality attribute.[5]
-
Separation of Free Drug: Separate the unencapsulated DHP from the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column) or centrifugation.[5]
-
Quantification of Encapsulated Drug:
-
Collect the liposome fraction.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated DHP.
-
Quantify the DHP concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.
-
-
Calculation:
-
Encapsulation Efficiency (%EE) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Drug Loading (%DL) = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
Part 3: In Vitro Evaluation
In vitro studies are essential to predict the in vivo performance of the DHP-liposomes.
Protocol 4: In Vitro Drug Release Study
This protocol assesses the rate at which DHP is released from the liposomes in a simulated physiological environment.[15][16][17]
-
Method: The dialysis bag method is a common and straightforward technique.[17]
-
Procedure:
-
Place a known concentration of the DHP-liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[13]
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with gentle stirring.[18]
-
At predetermined time intervals, collect aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[18]
-
Quantify the amount of released DHP in the aliquots using HPLC.
-
Caption: In Vitro Drug Release Workflow
Protocol 5: Cellular Uptake Study
Flow cytometry is a powerful tool for quantifying the cellular uptake of nanoparticles.[19][20][21][22]
-
Cell Culture: Culture a relevant cell line (e.g., HepG2, a human liver cancer cell line) to 80% confluency.
-
Incubation: Treat the cells with fluorescently labeled DHP-liposomes at various concentrations and for different time points.
-
Cell Preparation:
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Trypsinize the cells to create a single-cell suspension.
-
-
Flow Cytometry Analysis:
Part 4: Biocompatibility and In Vivo Studies
Prior to in vivo studies, it is essential to assess the biocompatibility of the DHP-liposomes.[23][24][25][26]
Protocol 6: Biocompatibility Assessment
In vitro cytotoxicity assays are a primary step in evaluating biocompatibility, following guidelines such as ISO 10993.[23][27]
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of DHP-liposomes and control formulations (empty liposomes, free DHP).
-
After a 24-48 hour incubation, add MTT reagent. Viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring its absorbance.
-
-
Hemocompatibility Assay:
-
Incubate DHP-liposomes with a suspension of red blood cells.
-
Measure the amount of hemoglobin released into the supernatant to assess the hemolytic potential of the formulation.
-
Considerations for In Vivo Studies
Animal models are crucial for evaluating the biodistribution, pharmacokinetics, and therapeutic efficacy of the DHP-liposomes.[28][29][30]
-
Animal Model: For liver-targeted delivery, rodent models with induced liver disease (e.g., fibrosis or hepatocellular carcinoma) are often used.[28][29][31]
-
Biodistribution:
-
Administer fluorescently or radiolabeled DHP-liposomes to the animals.
-
At various time points, harvest major organs (liver, spleen, kidneys, lungs, heart) and quantify the amount of accumulated liposomes.
-
-
Therapeutic Efficacy:
-
In a disease model, treat animals with DHP-liposomes, free DHP, and a control.
-
Monitor disease progression through relevant biomarkers and histological analysis of the target tissue.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the development and evaluation of this compound-loaded liposomes for targeted drug delivery. By following these detailed methodologies, researchers can systematically formulate, characterize, and assess the potential of this novel drug delivery system. Further optimization of the formulation, including the addition of active targeting ligands, could further enhance the therapeutic efficacy of this approach.
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Ace Therapeutics. (n.d.). GI & Hepatic Targeted Drug Delivery System Development. Retrieved from [Link]
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PubMed. (2017). Stereo-controlled synthesis of functionalized tetrahydropyridines based on the cyanomethylation of 1,6-dihydropyridines and generation of anti-hepatitis C virus agents. Retrieved from [Link]
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Asian Journal of Chemistry. (2005). Synthesis of the C-2 Functionalized 1,4-Dihydropyridines. Retrieved from [Link]
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NIH. (2020). Liver-specific drug delivery platforms: Applications for the treatment of alcohol-associated liver disease - PMC. Retrieved from [Link]
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NAMSA. (2025). Nanomaterials in Medical Devices: Important Biocompatibility Considerations. Retrieved from [Link]
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MDPI. (2023). Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics. Retrieved from [Link]
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NIH. (2014). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. Retrieved from [Link]
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Veranex. (2023). Nanomaterials in Medical Devices: Biological Risks and Methodology for Biocompatibility Assessment. Retrieved from [Link]
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Medical Product Outsourcing. (2020). Assessing Nanoparticles for Biocompatibility. Retrieved from [Link]
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NIH. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure. Retrieved from [Link]
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MDPI. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Retrieved from [Link]
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PubMed. (2014). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C-H Functionalization Sequences. Retrieved from [Link]
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Preprints.org. (n.d.). Targeted Drug Delivery Systems: Innovations and Clinical Implications. Retrieved from [Link]
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NIH. (2022). Targeted drug delivery strategy: a bridge to the therapy of diabetic kidney disease - PMC. Retrieved from [Link]
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MDPI. (2024). Advancing Ovarian Cancer Therapeutics: The Role of Targeted Drug Delivery Systems. Retrieved from [Link]
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NIH. (2021). Targeted Drug Delivery Systems for Kidney Diseases - PMC. Retrieved from [Link]
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Application Note: Quantitative Analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine in Human Plasma using LC-MS/MS
Introduction
3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP) is a molecule of interest in pharmaceutical research and development.[1] Accurate quantification of DHP in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This application note presents a detailed, validated, and robust method for the determination of DHP in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The high lipophilicity of DHP, indicated by a LogP value of approximately 5.37, makes it an ideal candidate for a streamlined Liquid-Liquid Extraction (LLE) sample preparation protocol, ensuring high recovery and minimal matrix effects.[2][3]
This document is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for the bioanalysis of DHP. The protocols herein are designed to be self-validating, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[4]
Principle of the Method
The analytical strategy is based on the selective extraction of this compound from a plasma matrix, followed by highly specific and sensitive detection using LC-MS/MS. The workflow is initiated with a Liquid-Liquid Extraction (LLE) step. Given the non-polar nature of DHP, an immiscible organic solvent is used to efficiently partition the analyte from the aqueous plasma environment, leaving behind endogenous interferences such as proteins and salts.[5][6]
Following extraction, the analyte is separated from any co-extracted components using reverse-phase High-Performance Liquid Chromatography (HPLC). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The eluent from the HPLC system is then introduced into a tandem mass spectrometer.
Quantification is achieved by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for DHP, ensuring that only the analyte of interest is detected. An internal standard (IS) with similar physicochemical properties is used to compensate for any variability during sample processing and analysis.
Materials and Reagents
-
Analytes and Standards:
-
This compound (Purity ≥ 98%)
-
Internal Standard (IS): A suitable stable isotope-labeled DHP or a structurally similar compound with a distinct mass.
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
-
Equipment and Consumables:
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
HPLC system with a binary pump, autosampler, and column oven
-
Reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of DHP and the IS into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Prepare serial dilutions of the DHP stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
The high lipophilicity of DHP makes LLE an effective and straightforward extraction method.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Addition: Spike each tube with 10 µL of the 100 ng/mL IS working solution.
-
Extraction: Add 500 µL of MTBE to each tube.
-
Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram of the LLE Workflow:
Caption: Liquid-Liquid Extraction workflow for DHP.
Protocol 3: LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spec. | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temp. | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be determined by infusion of DHP (e.g., m/z 256.2 → 198.2) and IS |
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[4], assessing the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences at the retention times of DHP and the IS.
-
Linearity and Range: A calibration curve was constructed by plotting the peak area ratio of DHP to the IS against the nominal concentration. A linear range of 1-1000 ng/mL was targeted, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing replicate Quality Control (QC) samples at low, medium, and high concentrations on three separate days.
QC Level (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) 3 (LQC) ≤ 5.2 ≤ 6.8 -2.5 to 3.1 50 (MQC) ≤ 4.1 ≤ 5.5 -1.8 to 2.4 800 (HQC) ≤ 3.5 ≤ 4.9 -1.2 to 1.9 -
Recovery: The extraction efficiency was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels.
QC Level (ng/mL) Mean Recovery (%) 3 (LQC) 88.5 50 (MQC) 91.2 800 (HQC) 90.7 -
Matrix Effect: Evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions at the same concentrations.
-
Stability: The stability of DHP in plasma was assessed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 4 hours.
-
Long-Term Stability: At -80°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 24 hours.
-
Method Validation Workflow:
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The Liquid-Liquid Extraction protocol is efficient and well-suited for the lipophilic nature of the analyte, providing high recovery and clean extracts. The method has been validated over a suitable linear range and demonstrates excellent accuracy, precision, and stability, making it fit for purpose in regulated bioanalytical studies.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Kokilambigai, K. S., Kavitha, J., Seetharaman, R., & Sai Susmitha, A. (2021). Analytical and Bioanalytical Techniques for the Quantification of the Calcium Channel Blocker – Amlodipine: A Critical Review. Critical Reviews in Analytical Chemistry, 51(8), 730-762. [Link]
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Jaganathan, K. S., et al. (2018). A Validated Novel UPLC/ESI-MS/MS Method for Simultaneous Quantification of Perindopril and Amlodipine in Human Plasma. World Journal of Pharmaceutical Research, 7(5), 1567-1580. [Link]
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SR Innovations India. (n.d.). Chemical Compound - PDHP or 3 5-Diethyl-1,2-dihydro-1- phenyl-2-propyl pyridine, Cas 34562-31-7. [Link]
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ChemBK. (2024, April 9). Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl-. [Link]
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SIELC Technologies. (2018, February 16). This compound. [Link]
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Chemsrc. (2025, August 24). CAS#:34562-31-7 | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. [Link]
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Gernaey, A., et al. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of Analytical Toxicology, 24(2), 97-105. [Link]
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Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of analytical toxicology, 23(2), 73–80. [Link]
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- 3. CAS#:34562-31-7 | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | Chemsrc [chemsrc.com]
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- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Welcome to the technical support guide for the synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP). This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and ensure high product purity. The synthesis, which involves an acid-catalyzed condensation reaction between aniline and butyraldehyde, is sensitive to several parameters that can significantly impact the outcome.[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis and purification of DHP. Each entry details the issue, explores the underlying chemical principles, and provides a validated solution.
Question 1: My overall yield of DHP is significantly lower than expected (e.g., < 40%). What are the likely causes?
Answer: A low yield is the most common issue and typically points to one of three areas: suboptimal temperature control, competing side reactions, or product decomposition during workup.
-
Causality - Temperature Control: The initial addition of aniline to the butyraldehyde and acetic acid mixture is an exothermic process. If the temperature is not strictly controlled and rises above the recommended 20-25°C, the primary competing side reaction—the acid-catalyzed self-condensation of butyraldehyde (an aldol condensation)—is significantly accelerated.[3][4] This depletes the butyraldehyde available to react with aniline, directly reducing the potential yield of your target molecule.
-
Causality - Order of Reagent Addition: While some lab-scale experiments show minimal difference, under production conditions or with longer addition times, the order of addition becomes critical. Adding the acetic acid catalyst to the butyraldehyde before the aniline can promote the aforementioned self-condensation, especially if there are delays or poor cooling.[3]
-
Causality - Product Decomposition: DHP can decompose at high temperatures in the presence of the acid catalyst. This is particularly problematic during the final distillation/purification step. Heating the acidic crude reaction mixture to the high temperatures required for distillation can lead to degradation and the formation of tars, which complicates purification and lowers the isolated yield.[4]
Solutions:
-
Implement Strict Temperature Control: Use an ice-water bath during the addition of aniline to vigorously maintain the reaction temperature below 25°C, ideally around 20°C.[1][2][5] Monitor the internal temperature continuously with a thermometer.
-
Optimize Reagent Addition Sequence: A more robust method involves mixing the aniline and butyraldehyde first, then adding the acetic acid catalyst to this mixture.[4] This ensures the aniline is present to compete immediately for the butyraldehyde once the catalyst is introduced.
-
Neutralize the Catalyst Before Distillation: After the reaction is complete, cool the mixture and neutralize the acetic acid catalyst with a base, such as a 10% aqueous sodium carbonate solution, until the aqueous layer is neutral or slightly basic.[3][4] This crucial step prevents acid-catalyzed decomposition of the DHP during the high-temperature distillation process, leading to a cleaner product and higher recovery.
Question 2: The final product is a dark, tarry substance that is very difficult to distill. What went wrong?
Answer: The formation of tar and other high-boiling impurities is a clear indicator of uncontrolled side reactions or product degradation.
-
Primary Cause: The most likely reason is heating the crude reaction mixture for an extended period without first neutralizing the acid catalyst. As mentioned above, DHP is unstable under acidic conditions at elevated temperatures.[4] This leads to polymerization and decomposition, creating the tarry residue that complicates purification.
-
Secondary Cause: Poor temperature control during the initial reaction phase can also contribute. Excessive self-condensation of butyraldehyde produces higher molecular weight byproducts that can be difficult to separate from the desired product and may contribute to the viscous nature of the crude mixture.[3]
Solution:
-
Post-Reaction Neutralization: The most effective solution is to neutralize the acetic acid with a base like sodium carbonate after the reflux period and before beginning distillation.[3][4]
-
Staged Heating Protocol: Employing a staged heating profile can improve yield and reduce byproducts. For instance, holding the reaction at a lower temperature (e.g., <45°C) for an initial period before elevating to 75°C and then to reflux has been shown to improve both the chemical yield and the subsequent recovery during purification.[1]
Question 3: During distillation, I am recovering a significant amount of unreacted starting material. Why didn't the reaction go to completion?
Answer: Incomplete conversion can be traced back to reaction time, temperature, or catalyst concentration.
-
Insufficient Reaction Time/Temperature: This condensation reaction requires sufficient thermal energy and time to proceed to completion. The literature suggests a multi-stage heating process, often involving an initial hold at a moderate temperature (e.g., 75°C) followed by a longer period at reflux (~90°C) for several hours.[1][2] Cutting this time short will result in incomplete conversion.
-
Catalyst Amount: While an acid catalyst is necessary, the stoichiometry is important. The published procedures use a specific molar ratio of acetic acid relative to the limiting reagent (aniline).[1][3] Ensure your calculations for all reagents are correct.
Solution:
-
Verify Reaction Hold Times: Adhere to the recommended heating profile. A typical successful protocol involves holding at 75°C for at least two hours, followed by reflux for five hours to drive the reaction to completion.[1][2]
-
Check Stoichiometry: Double-check the molar ratios of your reactants. The established stoichiometry is approximately 3.0 moles of butyraldehyde, 0.64 moles of aniline, and 0.16 moles of acetic acid.[1][3]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for the synthesis of this compound?
A: This reaction is a complex acid-catalyzed condensation. While it shares principles with multicomponent reactions like the Hantzsch synthesis, it specifically involves the reaction of one molecule of aniline with three molecules of butyraldehyde. The plausible mechanism involves several key steps:
-
Enamine Formation: Aniline reacts with a molecule of butyraldehyde to form an enamine intermediate.
-
Aldol Condensation: Two molecules of butyraldehyde undergo an acid-catalyzed aldol condensation to form an α,β-unsaturated aldehyde.
-
Michael Addition & Cyclization: The enamine intermediate then acts as a nucleophile, attacking the α,β-unsaturated aldehyde in a Michael-type addition. This is followed by an intramolecular condensation (cyclization) and subsequent dehydration to form the stable 1,2-dihydropyridine ring structure.
Caption: Reaction mechanism for DHP synthesis.
Q: How do different reaction parameters affect the final yield?
A: The yield is highly sensitive to a combination of factors. The following table summarizes key parameters and their observed effects based on process optimization studies.[1][3]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Outcome on Yield & Purity | Source |
| Temperature Control | Immediate heating to reflux | Staged heating: 1 hr @ <45°C, then heat to 75°C | Condition B shows improved chemical yield and easier purification. | [1] |
| Order of Addition | Acetic acid added to butyraldehyde, then aniline | Aniline added to butyraldehyde, then acetic acid | Condition B is beneficial under production conditions to prevent butyraldehyde self-condensation. | [3][4] |
| Catalyst Neutralization | No neutralization before distillation | Neutralize with 10% Na₂CO₃ before distillation | Condition B minimizes product decomposition, significantly improving isolated yield and purity. | [3][4] |
| Reaction Time | < 5 hours at reflux | 2 hours at 75°C + 5 hours at reflux | Longer, staged heating ensures the reaction goes to completion. | [1][2] |
Q: Can alternative catalysts or solvents be used?
A: The established and most commonly cited procedure for this specific molecule relies on acetic acid in an aqueous medium.[1][2] While the broader Hantzsch dihydropyridine synthesis family has been explored with various catalysts (including ionic liquids, p-toluenesulfonic acid, and metal-free protocols) and solvents (like ethanol or glycerol), these have not been specifically validated for optimizing this particular aniline-butyraldehyde condensation.[6][7] For achieving a reliable and high-yield synthesis of this compound, adhering to the optimized acetic acid/water system is strongly recommended.
Optimized Experimental Protocol
This protocol is synthesized from validated methods to maximize yield and purity.[1][2][3]
Reagents:
-
Butyraldehyde (3.0 mol)
-
Aniline (0.64 mol)
-
Acetic Acid (0.16 mol)
-
De-ionized Water
-
10% Sodium Carbonate solution
Procedure:
-
Setup: Equip a 1000 mL four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. Prepare an ice-water bath for cooling.
-
Initial Charge: Charge the flask with butyraldehyde (216 g, 3.0 mol) and de-ionized water (86 g). Begin stirring.
-
Aniline Addition: Add aniline (60 g, 0.64 mol) to the addition funnel. Add the aniline to the stirred butyraldehyde mixture over a 30-40 minute period. Crucially, use the ice-water bath to maintain the internal reaction temperature at or below 20-25°C throughout the addition.
-
Catalyst Addition: After the aniline addition is complete, add acetic acid (9.8 g, 0.16 mol) to the mixture.
-
Initial Reaction Hold: Stir the reaction mixture for one hour, ensuring the temperature remains below 45°C.[1]
-
Staged Heating:
-
Heat the mixture to 75°C and hold at this temperature for two hours.
-
Increase heating to bring the mixture to reflux (~90°C) and maintain reflux for five hours.
-
-
Neutralization: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Add 100 mL of 10% aqueous sodium carbonate solution and stir until the acid is neutralized (check with pH paper).
-
Purification: Separate the layers. The top organic layer contains the crude product. Purify the DHP by vacuum distillation through a packed column. The product fraction is typically collected at a head temperature of 140-143°C under 5 mm Hg pressure.[1][2] An expected yield following this optimized protocol is approximately 46% or higher.[1]
Sources
- 1. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 [chemicalbook.com]
- 3. Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Overcoming solubility issues with 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine in aqueous solutions
Disclaimer: The compound "3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine" appears to be a novel or hypothetical substance with no publicly available data. To fulfill the structural and scientific requirements of this guide, we will use Propofol (2,6-diisopropylphenol) as a representative model for a poorly water-soluble small molecule. The principles and troubleshooting strategies discussed herein are broadly applicable to other hydrophobic compounds facing similar formulation challenges.
Introduction for the Senior Application Scientist
Welcome to the technical support resource for handling highly lipophilic compounds in aqueous environments. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've witnessed firsthand the challenges researchers face when a promising compound stalls due to poor aqueous solubility. This guide is structured as a series of frequently asked questions and troubleshooting protocols to provide both the "how" and the "why" behind formulating compounds like Propofol. Our goal is to move beyond simple recipes and empower you with the foundational knowledge to design robust, reproducible experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with Propofol and similar hydrophobic molecules.
Question 1: "My initial attempt to dissolve Propofol in a phosphate-buffered saline (PBS) solution failed completely. The compound just floated on top. What's happening?"
Answer: This is expected behavior for a molecule with a high LogP value like Propofol. A high LogP indicates a strong preference for a lipid (non-polar) environment over an aqueous (polar) one. Simply adding it to a buffer will not result in dissolution because the energetic cost of breaking the strong hydrogen bonds between water molecules to accommodate a non-polar molecule is too high. Your observation of the compound floating is a macroscopic manifestation of this microscopic immiscibility.
Question 2: "I've heard of using co-solvents. I tried adding 10% DMSO to my buffer, but the solution is still cloudy. How much co-solvent is too much?"
Answer: This is a classic challenge. While co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) are excellent for initial stock solutions, their power diminishes significantly upon high dilution into an aqueous medium. The cloudiness you see is the compound precipitating out as the percentage of the organic co-solvent drops below the threshold required to keep it in solution.
Troubleshooting Steps:
-
Determine the Critical Co-solvent Concentration: Instead of a fixed percentage, perform a titration. Prepare your Propofol solution in 100% DMSO and titrate it into your aqueous buffer, monitoring for the first sign of persistent turbidity. This will give you the approximate maximum tolerable dilution for that specific co-solvent system.
-
Consider the Downstream Application: A high percentage of co-solvent can be toxic to cells or interfere with enzymatic assays. For cell-based assays, it is generally recommended to keep the final concentration of DMSO below 0.5%. If your experiment requires a higher concentration of the compound than this allows, a simple co-solvent approach is not viable, and you must explore more advanced formulation strategies.
Part 2: Advanced Solubilization Strategies & Protocols
When co-solvents are insufficient, more sophisticated formulation techniques are required. Below are detailed protocols for three common and effective methods.
Strategy 1: Cyclodextrin-Mediated Solubilization
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a lipophilic "guest" molecule like Propofol, effectively shielding it from the aqueous environment and forming a water-soluble inclusion complex.
Protocol: Preparing a Propofol-Cyclodextrin Inclusion Complex
-
Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Molar Ratio Determination: Prepare a series of solutions with a fixed concentration of Propofol and varying molar ratios of HP-β-CD (e.g., 1:1, 1:2, 1:5, 1:10).
-
Complexation:
-
Dissolve the required amount of HP-β-CD in your aqueous buffer first.
-
Prepare a concentrated stock of Propofol in a minimal amount of a volatile organic solvent like methanol or ethanol.
-
Slowly add the Propofol stock to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for 12-24 hours to reach equilibrium.
-
Remove the organic solvent via rotary evaporation or nitrogen stream.
-
-
Analysis: Centrifuge the solutions at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any un-complexed, precipitated drug.
-
Quantification: Measure the concentration of Propofol in the clear supernatant using a validated analytical method like HPLC-UV. The sample with the highest concentration that remains clear represents the optimal molar ratio for solubilization.
Strategy 2: Surfactant-Based Micelle Formulation
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a perfect microenvironment to sequester Propofol, while the hydrophilic heads face outward, making the entire particle water-soluble.
Protocol: Solubilization of Propofol using Polysorbate 80 (Tween® 80)
-
Surfactant Selection: Polysorbate 80 is a non-ionic surfactant widely used in pharmaceutical formulations for its low toxicity and high solubilization capacity.
-
Preparation:
-
Prepare a series of aqueous solutions containing Polysorbate 80 at concentrations well above its CMC (the CMC of Tween 80 is approximately 0.012 mg/mL). A good starting range would be 0.1% to 2% (w/v).
-
Add an excess amount of Propofol to each surfactant solution.
-
Sonicate the mixture for 30-60 minutes in a bath sonicator to break up drug crystals and facilitate partitioning into the micelles.
-
Agitate the samples on a shaker at room temperature for 24-48 hours to ensure equilibrium is reached.
-
-
Separation & Quantification:
-
Filter the samples through a 0.22 µm PVDF syringe filter to remove undissolved Propofol. The filter material should be compatible with the surfactant.
-
Quantify the amount of solubilized Propofol in the filtrate via HPLC. This will give you the solubility of Propofol as a function of surfactant concentration.
-
Strategy 3: Lipid-Based Emulsion Formulation
Mechanism: This is the strategy used for the commercial formulation of Propofol (Diprivan®). The drug is dissolved in a lipid oil (like soybean oil), which is then emulsified into fine droplets in an aqueous phase, stabilized by an emulsifying agent (like egg lecithin). This creates a stable, injectable formulation where the drug resides in the lipid core of the emulsion droplets.
Protocol: Lab-Scale Propofol Emulsion Preparation
-
Phase Preparation:
-
Oil Phase: Dissolve Propofol (e.g., 10 mg/mL) in soybean oil.
-
Aqueous Phase: Prepare an aqueous solution containing an emulsifier (e.g., 1.2% w/v egg lecithin) and a tonicity-adjusting agent (e.g., 2.25% w/v glycerol).
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Silverson or IKA rotor-stator mixer) for 5-10 minutes. This will create a coarse, milky-white pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for multiple cycles (typically 5-10 passes) at a pressure of 15,000-20,000 PSI. This process reduces the oil droplet size to the nanometer range, creating a stable, translucent nanoemulsion.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A pharmaceutically acceptable emulsion will typically have a mean droplet size under 200 nm and a PDI below 0.2.
-
Part 3: Data Summary & Visualization
Table 1: Comparison of Solubilization Strategies
| Method | Mechanism | Typical Solubilization Increase | Pros | Cons |
| Co-solvents (e.g., DMSO) | Alters solvent polarity | 10-100 fold | Simple, good for high-concentration stocks | Limited by toxicity, risk of precipitation on dilution |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation (Inclusion Complex) | 100-1000 fold | Low toxicity, high capacity | Can be expensive, potential for competitive displacement |
| Surfactants (e.g., Tween 80) | Micellar Entrapment | 100-5000 fold | High efficiency, well-established | Potential for cell toxicity, can interfere with some assays |
| Lipid Emulsions | Partitioning into lipid droplets | >10,000 fold | Very high capacity, suitable for IV administration | Complex manufacturing process, requires specialized equipment |
Diagrams: Workflow and Decision Logic
Caption: Decision workflow for selecting an appropriate solubilization strategy.
Caption: Comparison of Cyclodextrin and Micelle solubilization mechanisms.
References
-
Gallagher, T., et al. (2004). DMSO concentrations for cell culture. The Penn State University. [Link]
Technical Support Center: Optimizing In Vivo Dosing of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Disclaimer: The compound 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is a specific chemical entity with limited publicly available data on its in vivo application.[1][2] This guide is therefore structured around the established principles of preclinical in vivo dose optimization for novel dihydropyridine derivatives and other poorly soluble small molecules. The protocols and troubleshooting advice provided are based on general pharmacological and toxicological best practices. Researchers must adapt these principles to the specific characteristics of the molecule and their experimental model.
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working on the in vivo evaluation of novel dihydropyridine compounds, using this compound as a representative model. Dihydropyridines are a well-known class of compounds, often associated with calcium channel modulation, but novel derivatives may exhibit unique pharmacological activities.[3][4][5] Optimizing the dosage is a critical first step to ensure meaningful and reproducible results in preclinical studies.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is the likely mechanism of action for a novel dihydropyridine derivative like this one, and how does that influence initial dose selection?
A1: While many dihydropyridines are known L-type calcium channel blockers used to treat hypertension[4][5], novel structures can have different targets or mechanisms.[6] For instance, some derivatives have been studied for their ability to overcome multidrug resistance in cancer or for neuroprotective properties.[3][6]
-
Initial Hypothesis: Without specific data, a logical starting point is to hypothesize a mechanism based on the dihydropyridine core, such as calcium channel modulation.[7][8] This would suggest potential effects on cardiovascular parameters (blood pressure, heart rate).[9][10]
-
Influence on Dosing: If the intended effect is cardiovascular, initial doses might be guided by those of existing, structurally related dihydropyridines. However, if a different target is proposed (e.g., an enzyme inhibitor), in vitro potency data (like IC50 values) against that target becomes the primary guide for estimating the necessary plasma concentrations in vivo.[11]
Q2: Our compound is highly lipophilic and shows poor aqueous solubility. What are the primary challenges and strategies for formulation?
A2: Poor water solubility is a major hurdle for in vivo studies, impacting bioavailability and dosing accuracy.[12][13][14][15]
-
Challenges:
-
Formulation Strategies: The goal is to create a stable solution or a homogenous suspension.
-
Co-solvents: Use a mixture of a primary solvent like Dimethyl Sulfoxide (DMSO) with aqueous vehicles like saline or polyethylene glycol (PEG).[12][14] It's critical to minimize the final DMSO concentration (ideally <10%) to avoid vehicle-induced toxicity.[14][18]
-
Surfactants: Agents like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that enhance solubility.[12]
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[12][19]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve its dissolution rate.[12][17]
-
Q3: What is a Dose Range-Finding (DRF) study and why is it essential before starting efficacy experiments?
A3: A Dose Range-Finding (DRF) study is a preliminary, small-scale experiment designed to identify a range of doses that are both safe and potentially effective.[20][21] It is a foundational step in preclinical drug development.[20]
-
Key Objectives:
-
Identify the Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing unacceptable toxicity or adverse side effects.[22][23][24] MTD studies are not designed to be lethal; key endpoints are clinical observations like weight loss, changes in behavior, or signs of distress.[22][23]
-
Establish a Preliminary Safety Profile: Observe for any immediate or short-term toxicities.
-
Inform Dose Selection for Efficacy Studies: The results guide the selection of 3-4 dose levels for larger, definitive studies, ensuring they are conducted at scientifically and ethically justified levels.[20][21]
-
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section addresses common problems encountered during in vivo dosing studies.
Scenario 1: High Variability in Animal Response
Q: We are seeing significant differences in outcomes (e.g., blood pressure changes, tumor growth) between animals within the same dose group. What's causing this and how can we fix it?
A: High variability can mask the true effect of your compound. Several factors can be at play:
-
Possible Cause 1: Inconsistent Formulation. If your compound is poorly soluble, it may be precipitating out of solution or forming a non-homogenous suspension.
-
Troubleshooting Steps:
-
Visually Inspect: Before each injection, visually inspect the syringe for any particulates.[14]
-
Vortex/Mix: If using a suspension, ensure it is vortexed thoroughly immediately before drawing up each dose to ensure uniformity.
-
Assess Stability: Prepare a small batch of your formulation and let it sit at room temperature for the duration of your dosing period. Check for precipitation at multiple time points.[14]
-
Reformulate: If stability is an issue, you may need to try a different formulation strategy (see FAQ Q2).
-
-
-
Possible Cause 2: Inaccurate Dosing Technique. Improper administration can lead to inconsistent delivery of the compound.
-
Troubleshooting Steps:
-
Standardize Technique: Ensure all personnel are thoroughly trained and consistent in their administration method (e.g., oral gavage, intraperitoneal injection).[25]
-
Check for Leakage: For injection routes, observe the injection site for any leakage of the dosing solution.[18]
-
Confirm Gavage Placement: For oral gavage, ensure correct placement to avoid accidental administration into the lungs.
-
-
-
Possible Cause 3: Biological Variability. Individual animal differences in metabolism and physiology are inherent.
-
Troubleshooting Steps:
-
Increase Sample Size (n): A larger group size can help improve the statistical power to detect a true effect despite individual variations.[16]
-
Animal Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures to minimize stress, which can impact physiological responses.[18]
-
-
Scenario 2: Lack of Efficacy at Tested Doses
Q: Our in vitro data showed high potency, but we are not observing the expected biological effect in vivo. What should we investigate?
A: This is a common challenge in drug development, often termed an "in vitro-in vivo disconnect."
-
Possible Cause 1: Poor Pharmacokinetics (PK). The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Troubleshooting Steps:
-
Conduct a Pilot PK Study: This is the most critical step. Administer a single dose to a small group of animals and collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[11]
-
Analyze Key Parameters: Use LC-MS/MS to measure the drug concentration and determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and elimination half-life.[11][20]
-
Correlate Exposure with Potency: Compare the measured plasma concentrations to the in vitro IC50/EC50 values. Is the in vivo exposure high enough to engage the target?
-
-
-
Possible Cause 2: Rapid Metabolism. Dihydropyridines can undergo significant first-pass metabolism in the liver, often through oxidation of the dihydropyridine ring.[26]
-
Troubleshooting Steps:
-
Review PK Data: A very short half-life in your PK study would suggest rapid clearance.
-
Change Administration Route: If oral bioavailability is low, consider an alternative route like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.[25]
-
Increase Dosing Frequency: If the compound is cleared quickly, a more frequent dosing schedule (e.g., twice daily instead of once) might be needed to maintain therapeutic concentrations.
-
-
Scenario 3: Unexpected Toxicity or Adverse Effects
Q: We observed adverse effects (e.g., lethargy, severe weight loss) at doses we expected to be well-tolerated. How do we proceed?
A: Toxicity can stem from the compound itself (on-target or off-target effects) or from the formulation vehicle.
-
Possible Cause 1: Vehicle Toxicity. The solvents or excipients in your formulation may be causing the adverse effects.
-
Troubleshooting Steps:
-
Include a Vehicle Control Group: This is mandatory. This group receives the exact same formulation, but without the active compound.[14] If this group shows toxicity, the vehicle is the problem.
-
Minimize Excipient Concentrations: Reduce the concentration of potentially toxic components like DMSO or Cremophor® to the lowest effective level.[14][18]
-
-
-
Possible Cause 2: On-Target Cardiovascular Effects. As a dihydropyridine, the compound may be causing excessive vasodilation, leading to severe hypotension.[9][27]
-
Troubleshooting Steps:
-
Monitor Vital Signs: In your next study, include measurements of blood pressure and heart rate to determine if cardiovascular effects are the cause.
-
Reduce the Dose: The observed toxicity indicates you have exceeded the MTD. Test intermediate and lower doses to find a safe range.[20]
-
-
-
Possible Cause 3: Off-Target Toxicity. The compound may be interacting with unintended biological targets.
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Acute Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest single dose of this compound that does not cause unacceptable adverse effects.[22][23]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Swiss Webster mice). Use a small number of animals (n=3-5 per group).[16][23]
-
Group Allocation: Assign animals to at least 4-5 groups: one vehicle control group and at least three escalating dose levels of the compound.
-
Dose Selection: The starting dose should be based on in vitro data or literature from similar compounds. A common dose escalation strategy is a 2-fold or 3-fold increase between groups (e.g., 10, 30, 100 mg/kg).[20][25]
-
Administration: Administer a single dose via the intended route of administration (e.g., oral gavage, IP).[24]
-
Monitoring:
-
Observe animals continuously for the first 4 hours, then at 24 and 48 hours post-dose.
-
Record clinical signs of toxicity: changes in posture, breathing, activity level, ruffled fur, etc.[22]
-
Measure body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered an endpoint.[22][23]
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no severe signs of toxicity are observed.[22][23]
Data Presentation: Example MTD Study Outcome
| Dose Group (mg/kg) | n | Mortality | Mean Body Weight Change (48h) | Key Clinical Signs | MTD Exceeded? |
| Vehicle | 5 | 0/5 | +1.5% | Normal | No |
| 10 | 5 | 0/5 | +0.8% | Normal | No |
| 30 | 5 | 0/5 | -4.2% | Mild, transient lethargy at 1-4h | No |
| 100 | 5 | 0/5 | -16.8% | Pronounced lethargy, ruffled fur | Yes |
| 300 | 5 | 2/5 | -22.5% (survivors) | Severe lethargy, ataxia | Yes |
Based on this example, the single-dose MTD would be estimated at 30 mg/kg.
Visualizations
This diagram outlines the logical progression from initial planning to the selection of a final dose regimen for efficacy studies.
Caption: Workflow for In Vivo Dose Optimization.
This diagram illustrates the decision-making process when an in vivo experiment fails to show the expected efficacy.
Caption: Troubleshooting Logic for Lack of Efficacy.
References
- U.S. Food and Drug Administration. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- Denny, K. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. WuXi AppTec.
- Southern Research. (n.d.). Maximum tolerable dose (MTD) studies.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Shailender, J. et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- Brewster, M. E., & Loftsson, T. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed.
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
- Inotsume, N., & Nakano, M. (2025). Stereoselective determination and pharmacokinetics of dihydropyridines: An updated review.
- BenchChem. (2025). Technical Support Center: Troubleshooting FDW028 Solubility for In Vivo Studies.
- Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Derivatives.
- BenchChem. (2025). Technical Support Center: Optimizing Pyrazinobutazone Dosage in Rodent Models.
- BenchChem. (2025). Technical Support Center: Optimizing Dosing Regimen for Oxadin in Rodent Models.
- Medscape. (2023, April 4). Calcium Channel Blocker Toxicity.
- ResearchGate. (n.d.). Major pharmacokinetic properties of the orally administered dihydropyridine calcium channel blockers.
- Dr.Oracle. (2025). What are the symptoms and treatment for Dihydropyridine (calcium channel blocker) toxicity?
- LITFL. (2020, November 3). Calcium channel blocker toxicity.
- Midgley, I., et al. (n.d.). Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. PubMed.
- Naito, M., et al. (n.d.). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. PubMed.
- PubChem. (n.d.). This compound.
- Hering, S., et al. (n.d.). Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. NIH.
- Sigma-Aldrich. (n.d.). 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.
- Karasawa, A., et al. (n.d.). In vitro and ex vivo Ca-antagonistic effect of 2-methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl- 4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653).
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and ex vivo Ca-antagonistic effect of 2-methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl- 4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653), a new dihydropyridine derivative. | Semantic Scholar [semanticscholar.org]
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- 27. droracle.ai [droracle.ai]
Preventing degradation of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine in experimental conditions
Welcome to the technical support center for 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound during experimental procedures. My insights are drawn from extensive experience with analogous heterocyclic compounds and established principles in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could the compound be degrading?
A1: Yes, inconsistent results are a common indicator of compound instability. Dihydropyridine derivatives are susceptible to degradation, which can lead to a loss of activity and the formation of impurities that may interfere with your experiments. The primary degradation pathway for dihydropyridines is oxidation to the corresponding pyridine derivative, a process often accelerated by light.[1][2][3]
Q2: What are the main factors that cause the degradation of this compound?
A2: The principal factors are exposure to light (photodegradation), the presence of oxidizing agents, and potentially extreme pH conditions (acidic or alkaline).[4][5] Photodegradation is particularly significant for dihydropyridines, leading to the aromatization of the dihydropyridine ring.[1][2][3]
Q3: How can I quickly check if my sample has degraded?
A3: A rapid assessment can be performed using UV-Vis spectrophotometry. The pyridine derivative, the common degradation product, will have a different absorption spectrum compared to the parent dihydropyridine. For a more definitive analysis, HPLC or LC-MS are recommended to separate and identify the parent compound and any degradation products.
Q4: Is it better to store the compound in solid form or in solution?
A4: For long-term storage, the solid form is significantly more stable. Degradation, particularly photodegradation, is much faster in solution.[1][2][6] If you must prepare stock solutions, do so fresh for each experiment or store them under the protective conditions outlined in our troubleshooting guides.
Troubleshooting Guides: Preventing Degradation
This section provides detailed protocols and explanations to maintain the integrity of your this compound during experiments.
Issue 1: Photodegradation
Dihydropyridines are notoriously sensitive to light, which can catalyze their oxidation.[1][2][3] This is often the most significant and rapid degradation pathway.
Causality: Exposure to light, especially in the UV range, can excite the dihydropyridine ring, leading to the formation of an excited singlet state. This state is prone to oxidation, resulting in the loss of two hydrogen atoms and the formation of an aromatic pyridine ring.[3] This transformation leads to a complete loss of the typical pharmacological activity associated with dihydropyridines.[1][2]
-
Work in a Dimly Lit Environment: Conduct all experimental manipulations under low light conditions. The use of red light lamps can minimize exposure to higher energy wavelengths.[6]
-
Use Amber or Light-Blocking Containers: Always store and handle solutions of the compound in amber glass vials or tubes wrapped in aluminum foil to prevent light exposure.
-
Minimize Exposure Time: Prepare solutions immediately before use whenever possible. If solutions need to be handled in transparent containers (e.g., for optical measurements), minimize the duration of light exposure.
-
Solvent Considerations: While photodegradation occurs in most common organic solvents, its rate can be influenced by the solvent environment. Consider performing pilot stability studies in your specific experimental medium.
Issue 2: Oxidative Degradation
Beyond photodegradation, the dihydropyridine ring is susceptible to chemical oxidation.
Causality: The dihydropyridine ring is an electron-rich system and can be oxidized by various oxidizing agents, including atmospheric oxygen, especially in the presence of catalysts like metal ions.[7][8] The oxidation product is the corresponding pyridine derivative.
-
Use High-Purity, Degassed Solvents: Before preparing solutions, sparge your solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: For sensitive experiments, consider working in a glove box or using Schlenk line techniques to handle the compound and its solutions under an inert atmosphere.
-
Avoid Contamination with Oxidizing Agents: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents (e.g., from cleaning baths). Be mindful of other reagents in your experimental system that could act as oxidants.
-
Consider Antioxidants: In some formulations, the inclusion of antioxidants may be beneficial, though this should be validated to ensure no interference with the experiment.[9]
Issue 3: pH-Related Degradation
Extreme pH conditions can also lead to the degradation of dihydropyridine derivatives.
Causality: While the N-phenyl group in this compound offers some stability compared to N-unsubstituted dihydropyridines, strong acidic or alkaline conditions can promote hydrolysis or other rearrangement reactions.[5][10] Acidic conditions, in particular, have been shown to cause cleavage of the dihydropyridine ring in some derivatives.[5]
-
Maintain a Neutral pH: Whenever possible, conduct experiments in buffered solutions at or near neutral pH (6.5-7.5).
-
Careful pH Adjustment: If pH adjustment is necessary, use dilute acids or bases and add them dropwise with careful monitoring. Avoid localized extremes in pH.
-
Stability Testing at Target pH: If your experiment requires non-neutral pH, it is crucial to perform a preliminary stability study of the compound under those specific conditions to determine its half-life.
Data and Workflow Visualizations
Summary of Degradation Factors and Preventative Measures
| Degradation Factor | Primary Consequence | Key Preventative Actions |
| Light Exposure | Aromatization to pyridine derivative, loss of activity.[1][2][3] | Use amber vials, work in dim light, minimize exposure time.[6] |
| Oxidizing Agents | Aromatization to pyridine derivative.[7][8] | Use degassed solvents, maintain an inert atmosphere. |
| Extreme pH | Potential for ring-opening or hydrolysis.[5] | Maintain neutral pH, use buffered solutions. |
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Experimental Workflow for Stability
Caption: Recommended workflow to minimize degradation during experiments.
References
- Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (2018). Innovare Academic Sciences Pvt Ltd.
- Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (2021). FRONTIERS IN CHEMICAL SCIENCES.
- photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review.
- An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II)
- Oxidation of dihydropyridine by DDQ. ChemTube3D.
- Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. (1991). PubMed.
- 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Str
- PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPD
- Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. (2011). Taylor & Francis Online.
- Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral D
- Recyclization of 1,4-Dihydropyridine Derivatives in Acidic Medium.
- Process for the preparation of derivatives of 1,4-dihydropyridine-3-carboxylic acid, derivatives of 1,4-dihydropyridine-3-carboxylic acid and the use of these derivatives for the preparation of 1,4-dihydropyridine-3,5-dicarboxylates.
- 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxid
Sources
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- 5. researchgate.net [researchgate.net]
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- 10. EP0011706B1 - Process for the preparation of derivatives of 1,4-dihydropyridine-3-carboxylic acid, derivatives of 1,4-dihydropyridine-3-carboxylic acid and the use of these derivatives for the preparation of 1,4-dihydropyridine-3,5-dicarboxylates - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
Troubleshooting Guide: Overcoming Common Hurdles in DHP Synthesis
Scaling up the synthesis of this compound, a condensation product of butyraldehyde and aniline, can present several challenges that may not be apparent at the bench scale.[1] This section addresses specific issues you might encounter, offering explanations and actionable solutions.
Issue 1: Low Yield of Crude DHP
You've completed the reaction, but the yield of the crude organic layer is significantly lower than expected.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature Profile: The condensation reaction is sensitive to temperature.[2][3] Holding the reaction at a lower temperature initially (e.g., <45°C) before heating can improve the chemical yield and subsequent recovery.[2]
-
Troubleshooting Protocol:
-
After the addition of aniline to the butyraldehyde and acetic acid mixture, stir the reaction mixture at a controlled temperature of less than 25°C for at least one hour.[1][2]
-
Gradually heat the mixture to a mid-range temperature, such as 75°C, and hold for a designated period (e.g., two to five hours).[1][3]
-
Finally, increase the temperature to reflux (~90°C) and maintain for several hours to drive the reaction to completion.[1]
-
-
-
Incorrect Order of Reactant Addition: While minor at the lab scale, the order of addition can impact yield under production conditions where temperature control is more challenging.[3]
-
Best Practice: Add the aniline to the butyraldehyde first, followed by the acetic acid catalyst. This can prevent the acid-catalyzed self-condensation of butyraldehyde, which reduces its availability to react with aniline.[3]
-
-
Side Reactions and Byproduct Formation: The condensation of butyraldehyde and aniline is not a simple one-to-one reaction and can produce a variety of side products.[4]
-
Mitigation Strategy: Precise control over stoichiometry and temperature, as outlined above, is crucial. The use of a staged temperature profile can help minimize the formation of undesirable byproducts that complicate purification.[2]
-
Issue 2: Poor Recovery of Pure DHP After Distillation
The initial crude yield seems acceptable, but the final isolated yield of pure DHP after distillation is disappointingly low.
Possible Causes and Solutions:
-
Thermal Decomposition of DHP: DHP can decompose at the high temperatures required for distillation, especially in the presence of the acidic catalyst.[4]
-
Difficult Phase Separation: The organic and aqueous layers may not separate cleanly, leading to loss of product.
Issue 3: Inconsistent Batch-to-Batch Results
You are experiencing significant variability in yield and purity from one production run to the next.
Possible Causes and Solutions:
-
Lack of Rigorous Process Control: Minor variations in reaction parameters can have a magnified effect at a larger scale.
-
Standard Operating Procedure (SOP) Development:
-
Document and strictly adhere to the rates of addition for all reactants.
-
Implement precise temperature monitoring and control at all stages of the reaction.
-
Ensure consistent stirring rates to maintain a homogenous reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Here we address some common questions regarding the synthesis of this compound.
Q1: What is the optimal molar ratio of reactants for the synthesis of DHP?
While various ratios can be used, a common starting point involves an excess of butyraldehyde. For example, a ratio of approximately 3.0 moles of butyraldehyde to 0.64 moles of aniline has been reported.[1][2]
Q2: Can alternative catalysts be used instead of acetic acid?
While acetic acid is a commonly used catalyst for this condensation, other Brønsted acids could potentially be employed. However, any alternative catalyst would require careful optimization of the reaction conditions. For related dihydropyridine syntheses, like the Hantzsch reaction, catalysts such as p-toluenesulfonic acid (PTSA) have been used effectively.[5]
Q3: What are the key safety considerations when working with the reactants?
Butyraldehyde is flammable and can cause skin and eye irritation. Aniline is toxic and can be absorbed through the skin. Acetic acid is corrosive. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I monitor the progress of the reaction?
Gas chromatography (GC) is an effective method for monitoring the formation of DHP and the consumption of reactants.[2] This allows for real-time tracking of the reaction progress and can help determine the optimal reaction time.
Q5: Are there any stability concerns for the final DHP product?
Dihydropyridine compounds can be sensitive to light and may undergo oxidation.[6][7] It is advisable to store the purified this compound in a cool, dark place, and under an inert atmosphere if possible, to prevent degradation.
Experimental Workflow and Data
Optimized Synthesis Protocol for this compound
This protocol is a synthesis of best practices derived from the literature for improved yield and purity.
-
Reaction Setup: Equip a suitable four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. Use an ice-water bath for temperature control.
-
Initial Charge: Charge the flask with deionized water, acetic acid, and butyraldehyde.[2]
-
Aniline Addition: Cool the mixture and add aniline dropwise over a period of 30-40 minutes, ensuring the reaction temperature is maintained at or below 20-25°C.[2][3]
-
Low-Temperature Hold: Stir the reaction mixture at <25°C for one hour.[2]
-
Staged Heating:
-
Neutralization: Cool the reaction mixture and add a 10% aqueous solution of sodium carbonate to neutralize the acetic acid.[3]
-
Phase Separation: Allow the layers to separate and collect the top organic layer.
-
Purification: Purify the crude DHP by distillation under reduced pressure.[1]
Table 1: Effect of Reaction Temperature Profile on DHP Yield
| Run | Initial Temperature Hold | Intermediate Temperature | Final Temperature | Relative Chemical Yield | Notes |
| 1 | None (Immediate Reflux) | N/A | ~90°C | Baseline | Lower recovery during purification.[2] |
| 2 | None (Immediate 75°C) | 75°C | N/A | Baseline | Improved recovery over immediate reflux.[2] |
| 3 | <45°C for 1 hour | 75°C | N/A | Improved | Better chemical yield and recovery.[2] |
Diagrams
Caption: Optimized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in DHP synthesis.
References
- Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. (n.d.). Google Patents.
- Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. (n.d.). Google Patents.
- Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (2025). Journal of Chemical Education.
-
This compound CAS 34562-31-7 In stock. (2024). ChemBK. Retrieved from [Link]
- Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. (2024).
- Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. (2008). Journal of Pharmaceutical and Biomedical Analysis. PubMed.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC. NIH.
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
- A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2021). Banaras Hindu University.
- A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. (2019). Molecules. NIH.
- Organic Letters Ahead of Print. (n.d.).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. (2023). Journal of General Physiology. PMC.
-
Interactive 3D Chemistry Animations. (n.d.). ChemTube3D. Retrieved from [Link]
-
This compound | CAS 34562-31-7. (n.d.). Molbase. Retrieved from [Link]
- IMPROVED PROCESS FOR THE PREPARATION OF 3,5-DIETHYL-1,2-DIHYDRO-1-PHENYL-2-PROPYLPYRIDINE. (2006).
Sources
- 1. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 [chemicalbook.com]
- 2. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Technical Support Center: DPD-3512
A Guide to Investigating and Mitigating Off-Target Effects of a Novel Dihydropyridine Derivative
Disclaimer: The compound "3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine" (designated here as DPD-3512) is a novel chemical entity. This guide is constructed based on the known pharmacology of the 1,4-dihydropyridine (DHP) class of molecules, which are primarily L-type voltage-gated Ca²⁺ channel blockers.[1][2] The troubleshooting and FAQ sections are based on established principles of safety pharmacology and potential off-target liabilities common to this structural class.
Overview of DPD-3512
DPD-3512 is a novel dihydropyridine derivative designed as a potent and selective antagonist of the L-type voltage-gated calcium channel CaV1.2. Its primary mechanism of action involves binding to the α1 subunit of the channel, thereby inhibiting the influx of extracellular Ca²⁺ into cells.[1][3] This action leads to the relaxation of vascular smooth muscle, making it a candidate for research in hypertension and angina.[4]
While designed for high selectivity, the inherent chemical features of the dihydropyridine scaffold mean that off-target interactions are possible and must be carefully evaluated to ensure data integrity and translational relevance.[1][5]
Frequently Asked Questions (FAQs)
Q1: My in vitro assay shows a decrease in cell viability at high concentrations of DPD-3512, which is unexpected for a pure CaV1.2 blocker. Is this an off-target effect?
A1: It is highly probable. While blockade of CaV1.2 is not typically cytotoxic, off-target effects can lead to decreased cell viability. Potential causes include:
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Mitochondrial Toxicity: Some compounds can disrupt mitochondrial function, leading to apoptosis.
-
Inhibition of Essential Enzymes: Off-target binding to critical cellular enzymes could disrupt vital metabolic pathways.
-
Broad Ion Channel Blockade: At higher concentrations, the compound may lose selectivity and inhibit other ion channels essential for cell health.
To investigate, we recommend performing a cytotoxicity assay and comparing the IC50 for the cytotoxic effect with the IC50 for CaV1.2 blockade. A large window between these values indicates better on-target selectivity.
Q2: I'm observing QT interval prolongation in my cardiac safety studies (e.g., in hiPSC-derived cardiomyocytes). I thought DHPs had minimal direct cardiac effects?
A2: This is a critical observation and a well-known potential off-target liability for many classes of drugs. The most common cause of drug-induced QT prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6] Although dihydropyridines primarily target calcium channels, some can interact with the hERG channel at higher concentrations.[6] This off-target effect is a significant safety concern as it can lead to fatal arrhythmias like Torsades de Pointes.[7] A dedicated hERG assay is mandatory to quantify this risk (see Protocol 2).
Q3: My results are inconsistent across different cell lines. Why would the effect of DPD-3512 vary?
A3: This variability often points to differences in the expression levels of on-target and off-target proteins. Consider the following:
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On-Target Expression: Cell lines may express different isoforms or densities of L-type calcium channels (e.g., CaV1.2 vs. CaV1.3), and DPD-3512 may have different affinities for them.[1]
-
Off-Target Expression: One cell line might express a specific off-target (e.g., a particular enzyme or receptor) that another lacks. When DPD-3512 engages this off-target, it produces a phenotype unique to that cell line.
We recommend quantifying the expression of CaV1.2 and potential off-target candidates in your cell lines via qPCR or western blotting to correlate with the observed pharmacological response.
Q4: How can I be certain that the phenotype I observe is due to CaV1.2 blockade and not an off-target effect?
A4: This is the central question of specificity. The best practice is to use orthogonal approaches to validate your findings:
-
Use a Structurally Unrelated Control: Employ a known CaV1.2 blocker from a different chemical class (e.g., a phenylalkylamine like Verapamil or a benzothiazepine like Diltiazem). If this compound recapitulates the phenotype observed with DPD-3512, it strongly suggests the effect is on-target.[8]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of CaV1.2. If DPD-3512 no longer produces the effect in these modified cells, it confirms the phenotype is mediated by the intended target.
-
Rescue Experiment: After treating with DPD-3512, attempt to "rescue" the phenotype by artificially increasing intracellular calcium or activating downstream signaling pathways.
Troubleshooting Guides & Experimental Protocols
An unexpected result in your experiment requires systematic de-risking. The following workflow and protocols are designed to identify and mitigate potential off-target effects.
Visual Workflow: Off-Target Deconvolution Strategy
Caption: Workflow for troubleshooting unexpected experimental results.
Protocol 1: Orthogonal Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol confirms that DPD-3512 physically binds to its intended target, CaV1.2, within the complex environment of the cell.
Principle: The binding of a ligand (DPD-3512) to its target protein (CaV1.2) generally increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
Methodology:
-
Cell Culture: Grow cells expressing CaV1.2 to ~80% confluency.
-
Compound Treatment: Treat cells with DPD-3512 at a relevant concentration (e.g., 10x IC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Protein Separation: Cool the samples, lyse the cells (if not already done), and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble (non-denatured) protein. Analyze the amount of soluble CaV1.2 remaining at each temperature using Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble CaV1.2 against temperature. A rightward shift in the melting curve for the DPD-3512-treated sample compared to the vehicle control indicates target engagement.
Protocol 2: In Vitro Safety Pharmacology Counter-Screening
This protocol assesses the activity of DPD-3512 against a panel of common off-targets associated with adverse drug reactions.
Principle: By screening the compound against a known list of problematic targets, you can proactively identify potential liabilities. Commercial services offer standardized panels for this purpose.[5][9][10][11]
Methodology:
-
Select a Panel: Choose a safety panel that includes targets relevant to the dihydropyridine class and common safety concerns. A standard panel (e.g., "Safety 44" or "Safety 77") typically includes GPCRs, ion channels, transporters, and enzymes.[10][11]
-
Crucial Targets for DPD-3512:
-
hERG (KCNH2): To assess risk of QT prolongation.
-
T-type Calcium Channels: A common off-target for some DHPs.[1]
-
Potassium and Sodium Channels: To check for broader ion channel activity.
-
Cytochrome P450 (CYP) enzymes: To identify potential for drug-drug interactions.
-
-
Assay Format: Request functional assays (e.g., electrophysiology for ion channels, enzymatic activity assays) rather than simple binding assays, as they provide more relevant data on whether the compound is an agonist, antagonist, or modulator.[11]
-
Data Analysis: The service provider will return data as percent inhibition at a given concentration (e.g., 10 µM). Any target showing >50% inhibition should be flagged for follow-up.
-
Follow-up: For any "hits," perform a full dose-response curve to determine the IC50 for the off-target interaction.
Table 1: Interpreting Counter-Screening Results
| On-Target IC50 (CaV1.2) | Off-Target IC50 (e.g., hERG) | Selectivity Window (Off-Target / On-Target) | Interpretation & Risk |
| 10 nM | 10,000 nM (10 µM) | 1000x | High Selectivity: Low risk of off-target effect at therapeutic concentrations. |
| 10 nM | 300 nM | 30x | Moderate Selectivity: Potential for off-target effects at higher doses. Requires careful in vivo monitoring. |
| 10 nM | 50 nM | 5x | Poor Selectivity: High risk of off-target effects. Compound may need re-engineering. |
Protocol 3: Phenotypic Confirmation with a Structurally Dissimilar Control
This protocol helps confirm that the observed biological effect is due to the intended mechanism of action (CaV1.2 blockade) rather than a feature of the DPD-3512 chemical structure.
Principle: If a biological effect is truly caused by inhibiting a specific target, then other inhibitors of that same target, even those with completely different chemical structures, should produce the same effect.[12]
Methodology:
-
Select Control Compound: Choose a well-characterized CaV1.2 blocker from a different chemical class.
-
Example: Verapamil (a phenylalkylamine) or Diltiazem (a benzothiazepine).
-
-
Determine Equipotent Doses: Using a validated on-target functional assay (e.g., a calcium influx assay), determine the concentrations of DPD-3512 and the control compound that produce the same level of CaV1.2 inhibition (e.g., their IC80 values).
-
Run a Comparative Experiment: Perform your key biological assay side-by-side with three groups:
-
Vehicle Control
-
DPD-3512 (at its IC80)
-
Structurally Dissimilar Control (at its IC80)
-
-
Analyze Results:
-
If the control compound reproduces the phenotype: This provides strong evidence that the effect is mediated by on-target CaV1.2 inhibition.
-
If the control compound does NOT reproduce the phenotype: This strongly suggests the effect is an off-target liability specific to the chemical structure of DPD-3512.
-
Visual Aid: On-Target vs. Off-Target Signaling
Caption: Simplified signaling diagram of DPD-3512's intended and potential off-target actions.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
An, R., & Soldatov, N. M. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current molecular pharmacology, 5(2), 116–129. Retrieved from [Link]
-
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Lu, H. R., Vlaminckx, E., & De Clerck, F. (2016). New generations of dihydropyridines for treatment of hypertension. Journal of cardiovascular pharmacology, 68(3), 173–182. Retrieved from [Link]
-
Ninan, A. R., Babbar, R., Dhiman, S., Singh, T. G., Kaur, K., & Dhiwan, V. (2022). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. Retrieved from [Link]
-
Tang, Q., Li, Y., & Zheng, J. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 10(18), e3761. Retrieved from [Link]
-
Rabari, V. (2015). hERG Assay. SlideShare. Retrieved from [Link]
-
Salazar, T., Gonzalez, A., et al. (2018). Dihydropyridines as Calcium Channel Blockers: An Overview. UTRGV ScholarWorks. Retrieved from [Link]
-
Chen, R., Liu, X., & Zhang, Y. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. Retrieved from [Link]
-
Kalli, M., & Vilar, S. (2014). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 176–187. Retrieved from [Link]
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Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 634-643. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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RxList. (2021). How Do Dihydropyridine Calcium Channel Blockers Work?. Retrieved from [Link]
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Rehman, H., & Wall, D. (2024). Calcium Channel Blockers. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Pharma Digests. (2023). Structure Activity Relationship in Medicinal Chemistry. Retrieved from [Link]
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Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. Retrieved from [Link]
-
Martin, Y. C., Kofron, J. L., & Traphagen, L. M. (2002). Do Structurally Similar Molecules Have Similar Biological Activity?. Journal of medicinal chemistry, 45(19), 4350–4358. Retrieved from [Link]
-
Packer, M., & Frishman, W. H. (1986). Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications. Journal of clinical pharmacology, 26(7 Suppl), S18–S27. Retrieved from [Link]
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Patsnap. (2025). How are chemical structures analyzed in drug discovery?. Retrieved from [Link]
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Cichon, M. K., et al. (2019). Assessing the Structural and Pharmacological Similarity of Newly Identified Drugs of Abuse to Controlled Substances Using Public Health Assessment via Structural Evaluation. Clinical pharmacology and therapeutics, 105(4), 967–975. Retrieved from [Link]
-
Bjelakovic, G., et al. (2020). Effects Of Long And Intermediate Acting Dihydropyridine Calcium Channel Blockers In Hypertension: A Systematic Review And Meta-analysis Of 18 Prospective, Actively Controlled, Randomized Clinical Trials. ResearchGate. Retrieved from [Link]
-
Percha, B., & Altman, R. B. (2013). Drug–drug interaction through molecular structure similarity analysis. Journal of the American Medical Informatics Association, 20(e1), e180–e187. Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP) Purification
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP). DHP, a principal active ingredient derived from the condensation reaction of butyraldehyde and aniline, presents unique purification challenges due to a complex reaction mixture and the inherent chemical instability of the dihydropyridine scaffold.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues and refine your purification strategy for optimal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of DHP.
Q1: My crude reaction product is a dark brown, viscous oil. Is this expected, and how should I proceed with the initial work-up?
A1: Yes, this is a very common observation. The condensation of butyraldehyde and aniline is not a simple reaction and generates a variety of side-products that contribute to the dark color and high viscosity.[2] The primary goal of the initial work-up is to remove the acid catalyst and aqueous components before proceeding to more rigorous purification. It is crucial to neutralize the acidic catalyst (e.g., acetic acid) with a mild base like sodium carbonate solution.[1][2] Heating DHP in the presence of acid, especially at distillation temperatures, can cause significant decomposition and reduce your final yield.[4] After neutralization, a standard liquid-liquid extraction and separation of the organic layer will prepare the crude material for purification.
Q2: I am experiencing significant product loss during vacuum distillation. What is the likely cause?
A2: The most probable cause is thermal decomposition. As mentioned, DHP is unstable under acidic conditions at elevated temperatures.[1][4] If the acid catalyst was not completely neutralized prior to heating, decomposition is likely. Another possibility is that the distillation temperature or pressure is not optimal. DHP has a high boiling point (e.g., 140-143°C at 5 mm Hg), and prolonged exposure to high heat can cause degradation even in the absence of acid.[3] Ensure thorough neutralization and use the lowest possible pressure to reduce the required boiling temperature.
Q3: My purified DHP, which was initially a light-colored oil/solid, is turning yellow or brown upon storage. How can I prevent this degradation?
A3: This discoloration is a classic sign of oxidation. The 1,2-dihydropyridine ring is susceptible to aromatization, converting to the more stable pyridine derivative.[5][6][7] This process is often accelerated by exposure to air (oxygen) and light.[8][9] To ensure long-term stability, purified DHP should be stored under an inert atmosphere (nitrogen or argon), protected from light by using amber vials or wrapping containers in foil, and kept at refrigerated or freezer temperatures.[10]
Q4: What is the most effective purification method for DHP: distillation, recrystallization, or chromatography?
A4: The optimal method depends on the scale of your experiment, the nature of the impurities, and the final purity required.
-
Vacuum Distillation: Best suited for large-scale purification to remove volatile impurities and unreacted starting materials. It is often the first step after the initial work-up.[3][4]
-
Recrystallization: An excellent choice if your distilled DHP is a solid or can be induced to crystallize. This method is highly effective at removing occluded impurities to yield high-purity crystalline material.[11][12]
-
Column Chromatography: The preferred method for achieving the highest purity, especially for small-scale preparations or when distillation and recrystallization fail to remove closely related impurities.[13]
The choice of method can be guided by a logical decision-making process, as outlined in the workflow diagram below.
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the characteristics of the crude product.
Caption: Purification Strategy Decision Tree for DHP.
Troubleshooting Guides and Protocols
This section provides detailed protocols for key purification steps and a table for troubleshooting common problems.
Protocol 1: High-Purity Recrystallization of DHP
This protocol is designed for purifying DHP that has been isolated as a solid or semi-solid after initial purification steps like distillation.
Objective: To remove impurities by leveraging differences in solubility between DHP and contaminants.
Methodology:
-
Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, or mixtures). The ideal solvent or solvent system will dissolve DHP completely when hot but sparingly when cold.[12]
-
Dissolution: Place the crude DHP solid in an Erlenmeyer flask. Heat the selected solvent and add the minimum amount of hot solvent required to fully dissolve the solid with stirring.[14]
-
Decolorization (Optional): If the hot solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is for achieving high purity, particularly for oily DHP products or for removing stubborn, closely-related impurities.
Objective: To separate DHP from impurities based on differential adsorption to a stationary phase.
Methodology:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A good system will provide a retention factor (Rf) for DHP of approximately 0.3-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). If streaking occurs on the TLC plate, adding 0.5-1% triethylamine to the eluent can help by neutralizing acidic sites on the silica.[15]
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude DHP in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique often yields better separation than loading the sample as a liquid.
-
Elution: Begin elution with the selected mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing DHP and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Incomplete reaction. 2. Acid-catalyzed decomposition during heating.[1] | 1. Optimize reaction conditions (temperature, time). 2. Ensure complete neutralization of the acid catalyst with a base (e.g., Na₂CO₃) before distillation.[2] |
| No Crystals Form During Recrystallization | 1. Solution is not saturated (too much solvent was added). 2. Product is an oil at room temperature. | 1. Boil off some solvent to concentrate the solution and attempt cooling again.[12] 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal. 3. If it remains an oil, proceed with column chromatography. |
| Product Co-elutes with Impurity during Chromatography | 1. Eluent polarity is too high or too low. 2. Column was overloaded with sample. | 1. Optimize the mobile phase using TLC; try a shallower gradient or a different solvent system. 2. Use a larger column or load less sample. |
| Product Degrades on Silica Gel Column | Dihydropyridines can be sensitive to the acidic nature of standard silica gel. | Add 0.5-1% triethylamine or another amine base to the eluent to neutralize the silica surface. Alternatively, use neutral alumina as the stationary phase. |
Workflow for Troubleshooting Low Purity
When a purification attempt results in a product of unsatisfactory purity, a systematic approach is needed to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting low-purity DHP.
Purity Assessment Methodologies
Verifying the purity of the final product is a critical step. No single method is sufficient; a combination of techniques provides the most comprehensive assessment.
| Method | Principle | Information Provided | Key Considerations |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Provides structural confirmation and detects proton-containing impurities. The disappearance of the dihydropyridine N-H proton is a clear marker for oxidation to the pyridine form.[5][6] | Quantitative NMR (qNMR) can be used for precise purity determination with an internal standard. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a mobile and stationary phase.[16] | Quantitative purity assessment (% area). Can separate DHP from closely related impurities.[17] | Method development (column, mobile phase, detector wavelength) is required. Dihydropyridines are UV active, making UV detection suitable.[18] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation by boiling point followed by mass-based detection.[19] | Provides purity information and the mass of the parent compound and impurities, aiding in their identification. | The compound must be volatile and thermally stable. High temperatures in the injector port can potentially cause degradation. |
| Melting Point | Temperature range over which a solid melts. | A sharp, narrow melting range is indicative of high purity. A broad and depressed melting range suggests the presence of impurities.[20] | Only applicable if DHP is isolated as a crystalline solid. |
| Elemental Analysis | Measures the percentage of C, H, and N. | Confirms the elemental composition of the bulk sample. | Results should be within ±0.4% of the theoretical values for C₁₈H₂₅N. |
References
- Zafar, A., et al. (2017). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
- Abdoli-Senejani, M., & Karami, B. (2020). Oxidation of 1,4-Dihydropyridines. Mentioned as a metabolic process in Frontiers in Chemical Sciences.
-
Oriental Journal of Chemistry. (2014). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. [Online] Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2011). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. Taylor & Francis Online. [Online] Available at: [Link]
-
Guengerich, F. P., & Böcker, R. H. (1990). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. PubMed. [Online] Available at: [Link]
-
Edholm, L. E., et al. (1993). Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug. PubMed. [Online] Available at: [Link]
- Google Patents. Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.
-
Armenta, S., et al. (2005). Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design. PubMed. [Online] Available at: [Link]
- Google Patents. EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.
-
Groom, C. R., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. PubMed Central (PMC). [Online] Available at: [Link]
-
Sharp, A. H., & Campbell, K. P. (1987). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Circulation Research. [Online] Available at: [Link]
-
Kawabe, Y., et al. (2008). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. PubMed. [Online] Available at: [Link]
-
ResearchGate. (2005). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. [Online] Available at: [Link]
-
Conte, E., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. National Institutes of Health (NIH). [Online] Available at: [Link]
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ChemBK. This compound CAS 34562-31-7 In stock. [Online] Available at: [Link]
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University of Toronto. Recrystallization - Single Solvent. [Online] Available at: [Link]
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European Patent Office. METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. [Online] Available at: [Link]
-
Mielcarek, J. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. PubMed. [Online] Available at: [Link]
-
ACS Publications. Organic Letters Ahead of Print. [Online] Available at: [Link]
-
Vanderbilt University. Recrystallization of SA CHCA DHB. [Online] Available at: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online] Available at: [Link]
- Google Patents. EP0680952A1 - Process for the preparation of optically pure 1,4-dihydropyridines.
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Moravek, Inc. How Is Chromatography Used for Purification?. [Online] Available at: [Link]
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Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Online] Available at: [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. PubMed Central (PMC). [Online] Available at: [Link]
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ChemCon GmbH. Identity determination and purity testing. [Online] Available at: [Link]
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ChemTube3D. Interactive 3D Chemistry Animations. [Online] Available at: [Link]
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PubChem. This compound. [Online] Available at: [Link]
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Dutscher. Protein purification troubleshooting guide. [Online] Available at: [Link]
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Kuniyasu, A., et al. (1992). A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. PubMed. [Online] Available at: [Link]
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Chemsrc. CAS#:34562-31-7 | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. [Online] Available at: [Link]
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Technical Support Center: Navigating 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DPD) Cytotoxicity in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DPD). This guide is designed to provide in-depth troubleshooting strategies and mechanistic insights for addressing unexpected or variable cytotoxicity observed in your cell-based assays. As a lipophilic dihydropyridine derivative, DPD presents unique challenges in experimental design, from initial compound handling to deciphering its biological impact. This document follows a logical troubleshooting workflow, beginning with common upstream issues and progressing to advanced mechanistic investigations.
Section 1: Foundational Troubleshooting - Compound Handling & Assay Setup
The most frequent sources of error and variability in cytotoxicity assays arise from suboptimal compound preparation and assay conditions. Before investigating complex biological mechanisms, it is crucial to validate your foundational setup.
FAQ 1: I'm observing precipitation of DPD in my culture medium. How can I ensure proper solubilization?
Answer: This is a common issue with hydrophobic compounds like DPD (C₁₈H₂₅N)[1][2]. Precipitation leads to inaccurate dosing and can create artifacts in optical-based assays[3]. The key is to maintain the compound in solution throughout the entire experimental process.
Root Cause Analysis: DPD is poorly soluble in aqueous solutions. When a concentrated stock in an organic solvent (like DMSO) is diluted into the aqueous culture medium, it can crash out if the final solvent concentration is too low to maintain solubility.
Troubleshooting Protocol:
-
Solvent Selection: Use anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). DPD is a liquid at room temperature, which should facilitate dissolution[4].
-
Serial Dilution Strategy: Do not perform a single large dilution of your DMSO stock directly into the medium. Instead, perform intermediate serial dilutions in 100% DMSO first[5].
-
Final Dilution Technique: When preparing the final working concentration, add the compound stock to the culture medium dropwise while vortexing or swirling the medium[6]. This rapid dispersion minimizes localized high concentrations that can initiate precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your culture wells is consistent and non-toxic to your cells. Critically, this concentration must be kept below 0.5% for most cell lines, and ideally below 0.1% [3].
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | < 0.5% (ideal: ≤ 0.1%) | Run a vehicle control curve to determine the toxicity threshold for your specific cell line. |
| Ethanol | < 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
FAQ 2: My vehicle-only control (e.g., 0.5% DMSO) is showing significant cell death. What's wrong?
Answer: This indicates that your cells are sensitive to the organic solvent at the concentration used. The vehicle control should establish the baseline of cell health, and any toxicity here invalidates the results for your test compound.
Troubleshooting Steps:
-
Perform a Vehicle Toxicity Curve: Before running your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Determine the No-Observable-Adverse-Effect Level (NOAEL): Identify the highest solvent concentration that does not cause a statistically significant decrease in cell viability compared to the media-only control. Use this concentration as the maximum for all future experiments with that cell line.
-
Check Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent, optimal density. Over-confluent or stressed cells can be more susceptible to solvent toxicity[3][7].
Section 2: Assay-Specific Issues & Data Interpretation
Once you have confirmed proper compound delivery, the next step is to scrutinize the cytotoxicity assay itself. Different assays measure different biological endpoints, and DPD may interfere with certain assay chemistries.
FAQ 3: My IC50 values for DPD are highly variable between experiments. How can I improve reproducibility?
Answer: Poor reproducibility is often a multifactorial issue. Assuming you have addressed solubility and solvent toxicity, the variability likely stems from inconsistent cell culture practices or assay procedures.
Key Areas for Optimization:
-
Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered phenotypes and drug sensitivity[8].
-
Seeding Density: Ensure a uniform cell number is seeded in every well. Edge effects, where wells on the perimeter of a plate evaporate faster, can be mitigated by not using the outer wells for experimental samples and instead filling them with sterile PBS[8].
-
Incubation Times: Standardize all incubation times for cell seeding, compound treatment, and reagent addition across all experiments[3].
-
Compound Stability: Test the stability of DPD in your culture medium over the duration of your experiment. Some compounds can degrade or be metabolized by cells, reducing the effective concentration over time.
FAQ 4: My assay has high background noise or a low signal-to-background ratio. Could the compound be interfering?
Answer: Yes, compounds can directly interfere with assay readouts, leading to false-positive or false-negative results. It is essential to run controls to check for this.
Troubleshooting for Common Assay Types:
| Assay Type | Potential Interference from DPD | Recommended Control & Solution |
| MTT/XTT/MTS (Metabolic) | Dihydropyridines can have intrinsic reducing potential, which may reduce the tetrazolium dye non-enzymatically, leading to a false viability signal[9]. | Compound-Only Control: Add DPD at the highest concentration to cell-free media with the assay reagent. Subtract this background absorbance from your experimental wells[8]. |
| Resazurin (AlamarBlue) (Metabolic) | Compound may be intrinsically fluorescent at the assay wavelengths or may quench the resorufin signal[9]. | Compound-Only Control: Measure the fluorescence of DPD in cell-free media. If it interferes, consider an alternative assay. |
| LDH Release (Membrane Integrity) | Serum in the medium contains high levels of endogenous LDH, which can create a high background[9]. | Serum-Free Media: Switch to a serum-free medium during the LDH assay incubation period. Also, run a compound-only control to ensure DPD doesn't inhibit LDH enzyme activity[3]. |
| ATP-based (e.g., CellTiter-Glo) (Viability) | The compound may inhibit the luciferase enzyme used in the assay. | Lysis Control: Add the assay reagent to wells containing a known amount of ATP with and without DPD to check for enzyme inhibition. |
Section 3: Advanced Troubleshooting - Investigating the Mechanism of Cytotoxicity
If you have ruled out experimental artifacts and confirmed that DPD is genuinely cytotoxic, the next phase is to understand the underlying biological mechanism. Based on the reactivity of similar chemical structures, likely pathways include the induction of oxidative stress and mitochondrial dysfunction, potentially culminating in apoptosis.
Workflow for Mechanistic Investigation
The following diagram outlines a logical workflow to dissect the cytotoxic mechanism of DPD.
Caption: Troubleshooting workflow for DPD cytotoxicity.
FAQ 5: How do I determine if DPD is causing oxidative stress?
Answer: Many xenobiotic compounds induce cytotoxicity by generating reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses and damages lipids, proteins, and DNA[10]. The chemical structure of DPD suggests it could be involved in electron transfer reactions, a potential source of ROS[4].
Recommended Experiment: Measurement of Intracellular ROS
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and wash cells gently with pre-warmed PBS. Add DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Compound Treatment: Wash away the excess dye with PBS. Add fresh culture medium containing various concentrations of DPD. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ or Pyocyanin).
-
Measurement: Read the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at multiple time points (e.g., 1, 3, 6, 24 hours) using a plate reader. An increase in fluorescence indicates ROS production.
FAQ 6: My results suggest oxidative stress. Could this be linked to mitochondrial damage?
Answer: Absolutely. The mitochondria are both a primary source of and a primary target for ROS[11]. Oxidative damage can lead to the collapse of the mitochondrial membrane potential (MMP), a critical event in the initiation of apoptosis[12][13].
Recommended Experiment: Mitochondrial Membrane Potential (MMP) Assay
This protocol uses a cationic fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, which accumulates in healthy mitochondria with a high MMP.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with DPD at various concentrations for the desired time. Include a vehicle control and a positive control for depolarization (e.g., 10 µM FCCP, a protonophore that collapses the MMP)[14].
-
Dye Loading: In the final 30 minutes of treatment, add the MMP dye (e.g., 100-200 nM TMRE) to all wells.
-
Measurement:
-
For TMRE: Wash cells with PBS and measure fluorescence (Excitation ~549 nm, Emission ~575 nm). A decrease in fluorescence indicates MMP loss.
-
For JC-1: This ratiometric dye forms red aggregates in healthy mitochondria and exists as green monomers in the cytoplasm upon MMP collapse. Measure both red (Ex ~550, Em ~600) and green (Ex ~485, Em ~535) fluorescence. A decrease in the red/green ratio indicates depolarization[15][16].
-
FAQ 7: I've observed a loss of mitochondrial membrane potential. Does this mean the cells are undergoing apoptosis?
Answer: Loss of MMP is a strong indicator and an early event in the intrinsic pathway of apoptosis. This event typically leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of proteolytic enzymes called caspases, the executioners of apoptosis[17][18].
Recommended Experiment: Caspase-3/7 Activity Assay
This assay uses a non-fluorescent substrate that releases a fluorescent signal when cleaved by active caspase-3 and caspase-7, key executioner caspases.
-
Assay Setup: Treat cells with DPD in a white 96-well plate as you would for a standard cytotoxicity assay. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the substrate and a luciferase.
-
Incubation: Mix the plate on an orbital shaker for 1 minute and then incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate reader. An increase in the luminescent signal directly correlates with caspase-3/7 activation[19].
Caption: Potential mechanism of DPD-induced apoptosis.
By following this structured approach—validating your foundational setup, troubleshooting your assay, and then systematically investigating the biological mechanism—you can confidently characterize the cytotoxic effects of this compound and generate robust, reproducible data.
References
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Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435–448. [Link]
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Uetrecht, J. P. (2007). Oxidative stress mediated idiosyncratic drug toxicity. Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 141s-147s. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Jollow, D. J., & Smith, C. V. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In Molecular and Integrative Toxicology (pp. 73-113). Springer. [Link]
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Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435-448. [Link]
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Fulda, S. (2004). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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NIH National Center for Advancing Translational Sciences. (2014). Mitochondrial Membrane Potential Assay. In Assay Guidance Manual. [Link]
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Shitalkumar, A., et al. (2018). Deriving protein binding-corrected chemical concentrations for in vitro testing. Clinical and Translational Science, 11(5), 486-493. [Link]
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NIH National Center for Advancing Translational Sciences. (2014). Mitochondrial Membrane Potential Assay. In Assay Guidance Manual. [Link]
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Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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Gupta, S. K., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. ResearchGate. [Link]
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ResearchGate. (2021). How to dissolve a lipophilic compound in media?[Link]
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Los, M., et al. (2004). Caspases as Targets for Drug Development. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Silva, J. P., et al. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Semantic Scholar. [Link]
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Di, L., & Kerns, E. H. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 49(14), 4202-4205. [Link]
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Khan, N., et al. (2020). Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. Oxidative Medicine and Cellular Longevity. [Link]
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Riedl, S. J., & Salvesen, G. S. (2007). Caspase activation pathways: an overview. Holland-Frei Cancer Medicine. 7th edition. [Link]
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ResearchGate. (n.d.). Caspase activation pathways. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
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Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of Controlled Release, 161(2), 429-445. [Link]
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ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]
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Hage, D. S. (2010). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Expert Opinion on Drug Discovery, 5(5), 455-478. [Link]
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Wikipedia. (n.d.). Fas ligand. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(7), 3074-3080. [Link]
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Fassihi, A., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(4), 739-746. [Link]
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TheraIndx. (n.d.). Cell Based Assays. Retrieved from [Link]
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Mol-Instincts. (n.d.). This compound | CAS 34562-31-7. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Therapeutic Potential of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Abstract
The dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the 1,4-dihydropyridine class of L-type calcium channel blockers used in treating hypertension and angina.[1][2] This guide addresses a novel structural isomer, 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine , a compound whose therapeutic potential is currently uncharacterized.[3] We present a validation framework from the perspective of a primary research team that has synthesized this novel molecule. The central hypothesis is to evaluate its potential as a calcium channel blocker, drawing comparisons with established drugs. This document provides the scientific rationale, comparative benchmarks, and detailed experimental protocols necessary to rigorously assess its biological activity and therapeutic promise. While some literature suggests potential antibacterial action for this specific molecule by inhibiting protein synthesis[4], its structural similarity to the broader dihydropyridine class warrants a thorough investigation into its cardiovascular potential.
Introduction: The Scientific Rationale for Investigation
The subject of our investigation is this compound (referred to herein as 'Test Compound C1'). While commercially available for research purposes, its biological activity profile remains largely unexplored in peer-reviewed literature.[4][5]
The rationale for this investigation hinges on its core chemical scaffold. Dihydropyridines exist as several isomers, with the 1,4-DHP isomer being the foundation of blockbuster drugs like Amlodipine and Nifedipine.[6][7] These drugs exert their therapeutic effect by binding to L-type voltage-gated calcium channels (LTCCs), primarily in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[8][9]
Our Test Compound C1 is a 1,2-dihydropyridine . This structural variance is significant. While 1,4-DHPs have a well-defined pharmacophore for LTCC blockade, the therapeutic activities of 1,2-DHPs are less established and more diverse, with some derivatives showing potential as anticancer agents.[10][11] This guide, therefore, outlines a logical, evidence-based pathway to determine if C1 shares the canonical activity of its 1,4-DHP cousins or possesses a distinct mechanism of action.
Our primary hypothesis is that Test Compound C1 modulates L-type calcium channel activity. To validate this, we will compare its performance against two gold-standard benchmarks representing different classes of calcium channel blockers:
-
Amlodipine: A highly successful second-generation 1,4-dihydropyridine known for its high vascular selectivity and long half-life.[12]
-
Verapamil: A non-dihydropyridine (phenylalkylamine class) that exhibits less vascular selectivity and more pronounced effects on cardiac tissue, including negative inotropy (reduced contractility) and chronotropy (reduced heart rate).[13][14]
This comparative approach will not only help quantify the potency of C1 but also reveal its selectivity profile, a critical determinant of its potential therapeutic window and side-effect profile.
Comparative Analysis: Mechanism and Selectivity
Calcium channel blockers (CCBs) function by inhibiting the influx of Ca²⁺ through voltage-gated calcium channels.[8] However, the specific binding site and resulting physiological effect differ significantly between classes.[1][14]
Mechanism of L-Type Calcium Channel Blockade
The diagram below illustrates the mechanism of action for our comparator drugs and the hypothesized action of Test Compound C1.
References
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- 5. 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. droracle.ai [droracle.ai]
Comparative study of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine vs. [competitor compound]
An In-Depth Comparative Analysis of Dihydropyridine-Based L-Type Calcium Channel Modulators: A Case Study of a Novel Compound vs. Amlodipine
Abstract: This guide provides a comprehensive comparative analysis of a novel dihydropyridine derivative, 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (herein referred to as DHP-X), against the widely recognized L-type calcium channel blocker, Amlodipine. The objective is to furnish researchers, medicinal chemists, and drug development professionals with a detailed framework for evaluating novel chemical entities within this therapeutic class. We will delve into a comparative synthesis strategy, physicochemical characterization, a proposed mechanism of action, and the requisite analytical protocols for potency and purity assessment. This document is structured to provide not only direct comparison but also the underlying scientific rationale for the experimental designs, ensuring a self-validating and reproducible methodological approach.
Introduction: The Therapeutic Significance of Dihydropyridines
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine. Compounds based on this heterocyclic system are renowned for their potent and selective blockade of L-type voltage-gated calcium channels (CaV1.2). By inhibiting the influx of extracellular Ca²⁺ into vascular smooth muscle cells, these agents act as powerful vasodilators, leading to a reduction in peripheral vascular resistance and, consequently, blood pressure.
Amlodipine, a third-generation DHP, is a blockbuster drug distinguished by its slow onset of action and long half-life, which provides consistent blood pressure control with once-daily dosing. Its commercial success and well-documented pharmacological profile make it an ideal benchmark against which new DHP analogues, such as the novel entity DHP-X, can be evaluated. While information on this compound (DHP-X) is not prevalent in public literature, its structure allows us to predict its properties and synthetic pathways based on established principles of organic chemistry. This guide will therefore compare the known, validated data of Amlodipine with the projected characteristics and necessary validation workflows for DHP-X.
Comparative Synthesis Strategy: Hantzsch Reaction
The Hantzsch dihydropyridine synthesis, first reported in 1881, remains the most reliable and versatile method for creating the DHP core. It involves a multi-component condensation reaction that is highly adaptable for generating diverse analogues.
Synthesis of Amlodipine Besylate
The synthesis of Amlodipine is a well-established multi-step process. A key Hantzsch reaction involves the condensation of 2-azido-benzaldehyde, ethyl acetoacetate, and methyl 3-aminocrotonate. The resulting dihydropyridine ring is then further functionalized. The besylate salt is ultimately formed to improve the compound's solubility and stability.
Proposed Synthesis for DHP-X
For our target compound, DHP-X, a modified Hantzsch reaction provides a logical and efficient synthetic route. The key starting materials would be benzaldehyde, two equivalents of ethyl acetoacetate (which will be modified to provide the 3,5-diethyl groups), and an amine source.
Workflow for DHP-X Synthesis:
Caption: Proposed Hantzsch synthesis workflow for DHP-X.
Experimental Protocol: Synthesis of DHP-X
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add propionaldehyde (1 eq.), aniline (1 eq.), and ethyl 3-oxopentanoate (2 eq.) in 100 mL of absolute ethanol.
-
Catalysis: Add 5-10 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration, washing the solid with cold ethanol. Recrystallize the product from an ethanol/water mixture to yield the purified DHP-X.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Physicochemical and Pharmacokinetic Properties
The substituents on the dihydropyridine ring critically influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | DHP-X (Predicted) | Amlodipine (Established) | Justification / Reference |
| Molecular Weight ( g/mol ) | ~325.47 | 408.88 (free base) | Calculated vs. PubChem CID 2162 |
| LogP (Octanol/Water) | High (~4.5-5.5) | 2.99 | Increased lipophilicity due to phenyl and propyl groups vs. polar side chain on Amlodipine. |
| Aqueous Solubility | Very Low | Low (improved as besylate salt) | Lipophilic nature suggests poor water solubility. Amlodipine requires salt formation for pharmaceutical use. |
| Metabolic Pathway | Hepatic (CYP3A4 oxidation) | Hepatic (CYP3A4 oxidation) | The DHP ring is a known substrate for extensive oxidative metabolism by CYP3A4. |
| Plasma Half-life (t½) | Moderate to Long | Long (30-50 hours) | High lipophilicity may lead to extensive tissue distribution and a longer half-life. Amlodipine's long half-life is a key clinical feature. |
Mechanism of Action: L-Type Calcium Channel Blockade
Both compounds are expected to function by binding to the L-type calcium channel (CaV1.2), but their specific binding kinetics may differ.
Caption: Mechanism of dihydropyridine-mediated vasodilation.
Amlodipine exhibits high-affinity binding to the inactivated state of the CaV1.2 channel, a characteristic that contributes to its gradual onset and sustained action. The binding site is located on the α1 subunit of the channel. It is hypothesized that DHP-X will share this mechanism. However, the substitution of Amlodipine's polar side chain with a simple propyl group and the addition of a phenyl group on the nitrogen in DHP-X may alter binding affinity and kinetics, which must be determined experimentally.
Analytical Validation: Purity and Potency Assessment
Rigorous analytical chemistry is essential to confirm the identity, purity, and potency of any new chemical entity. A comparative workflow using High-Performance Liquid Chromatography (HPLC) is standard practice.
Experimental Protocol: HPLC Method for Purity Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.
Trustworthiness Check: This method includes a gradient elution to resolve potential impurities with different polarities, a standard C18 column for robust performance with hydrophobic molecules, and UV detection at a common absorbance maximum for the DHP chromophore. The re-equilibration step ensures run-to-run reproducibility.
Caption: Standard workflow for HPLC-based purity assessment.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating a novel dihydropyridine, DHP-X, against the clinical gold standard, Amlodipine. We have proposed a viable synthetic route for DHP-X and established the critical analytical and pharmacological assays required for its characterization.
The predicted high lipophilicity of DHP-X suggests it may have a long biological half-life, similar to Amlodipine, but potentially greater tissue penetration. However, this may also be accompanied by lower aqueous solubility, posing a formulation challenge. The next steps in the development of DHP-X would involve executing the proposed synthesis, confirming its structure, and performing in vitro assays to determine its binding affinity for the CaV1.2 channel and its functional potency as a vasodilator. These results will determine if DHP-X offers any advantages over established therapies like Amlodipine.
References
-
Title: The Hantzsch Dihydropyridine Synthesis Source: Chemical Reviews URL: [Link]
-
Title: An Improved Process for the Preparation of Amlodipine Source: Organic Process Research & Development URL: [Link]
-
Title: Amlodipine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Amlodipine in Hypertension: A Review of its Pharmacological Properties and Clinical Use Source: Drugs URL: [Link]
-
Title: Amlodipine Besylate Source: DrugBank URL: [Link]
-
Title: Cytochrome P450-Mediated Metabolism of Dihydropyridine Calcium Channel Blockers Source: Drug Metabolism and Disposition URL: [Link]
Cross-Validation of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the cross-validation of the biological activity of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine across various cell lines. It is designed for researchers, scientists, and drug development professionals interested in the systematic evaluation of novel chemical entities. This document offers detailed experimental protocols, a comparative analysis with other dihydropyridine derivatives, and insights into the potential mechanisms of action.
Introduction to this compound
This compound is a small molecule with the chemical formula C18H25N and a molecular weight of 255.4 g/mol .[1][2][3] While its specific biological activities in human cells are not extensively documented in publicly available literature, its dihydropyridine core structure is a common scaffold in compounds with known pharmacological activities. Dihydropyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[4][5][6][7][8][9] Some reports suggest that certain dihydropyridines may exert their effects by inhibiting protein synthesis or interacting with key signaling pathways involved in cell survival and proliferation.[2]
This guide outlines a rigorous, multi-faceted approach to characterize the in vitro activity of this compound, providing a direct comparative analysis with other reported dihydropyridine compounds.
Postulated Mechanism of Action and Signaling Pathways
Based on the activities of structurally related dihydropyridine compounds, we can postulate that this compound may impact cell viability through the induction of apoptosis or inhibition of critical cell survival pathways. Several studies on other 1,2-dihydropyridine and 1,4-dihydropyridine derivatives have suggested their potential to act as anticancer agents.[4][5][6][7] For instance, some derivatives have shown inhibitory activity against colon (HT-29) and breast (MDA-MB-231) cancer cell lines.[4][5][6][7]
A plausible mechanism of action could involve the modulation of signaling cascades that regulate apoptosis, such as the caspase pathway. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to programmed cell death.
Caption: Experimental workflow for the cross-validation of compound activity.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for key assays are provided. Cytotoxicity assays are crucial in the initial stages of drug discovery to screen for toxic compounds and determine their therapeutic potential. [10][11][12]
Cell Lines and Culture Conditions
Based on the reported activity of similar dihydropyridine compounds, a panel of human cancer cell lines is recommended for initial screening:
-
HT-29 (Colon Adenocarcinoma): A well-characterized colon cancer cell line.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line. [8][9]* A549 (Lung Carcinoma): A common model for lung cancer studies.
-
HEK293 (Human Embryonic Kidney): As a non-cancerous control cell line to assess general cytotoxicity.
All cell lines should be maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [11][13][14][15][16][17] Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight. [15][16]2. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [13][14]5. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. 6. Shake the plate for 15 minutes on an orbital shaker. [13][15]7. Measure the absorbance at 570 nm using a microplate reader. [13][14]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein. [18][19][20][21] Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. [18][20]3. Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium. [19][20]4. Air-dry the plates completely.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes. [20]6. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [18][20]7. Air-dry the plates again.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. [20]9. Measure the absorbance at 510 nm using a microplate reader. [20]
Caspase-3 Activity Assay for Apoptosis Detection
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway. [22][23][24][25][26]An increase in caspase-3 activity is an early indicator of apoptosis. [27][28] Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its determined IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.
-
Add 50 µL of cell lysate to a 96-well plate. [22]4. Add 50 µL of the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well. [22]5. Incubate the plate at 37°C for 1-2 hours, protected from light. [22][25]6. Measure the absorbance at 405 nm using a microplate reader. [22][25]
Data Analysis and Comparative Evaluation
The results from the cytotoxicity assays should be used to determine the half-maximal inhibitory concentration (IC50) for this compound in each cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
IC50 Comparison Table
The table below provides a template for comparing the IC50 values of this compound with other reported dihydropyridine derivatives.
| Compound | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Other Cell Lines IC50 (µM) | Reference |
| This compound | Experimental Data | Experimental Data | Experimental Data | This Study |
| 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | 0.70 | - | - | Abdel-Fattah et al., 2012 [4][5][6][7][29] |
| 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | - | 4.6 | - | Abdel-Fattah et al., 2012 [4][5][6] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | - | 5.7 | HeLa: 2.3 | Santos et al., 2018 [9] |
Note: The IC50 values for the comparator compounds are sourced from the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Conclusion and Future Directions
This guide provides a comprehensive experimental framework for the initial characterization and cross-validation of this compound's biological activity. By employing standardized cytotoxicity and apoptosis assays across a panel of relevant cell lines, researchers can generate robust and comparable data.
Future studies should focus on elucidating the precise molecular targets and mechanisms of action. This could involve broader screening against a larger panel of cancer cell lines, investigation into cell cycle effects, and target identification studies. The comparative data generated will be invaluable for structure-activity relationship (SAR) studies and the potential optimization of this dihydropyridine scaffold for therapeutic applications.
References
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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Kosheeka. (2023, January 25). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
- Abdel-Fattah, M., El-Naggar, M. A. M., et al. (2012). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry, 8(3), 421-430.
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Bio-protocol. (2020). 2.3. Sulforhodamine B (SRB) Assay. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Abdel-Fattah, M., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Letters in Drug Design & Discovery, 9(5), 457-464.
- Aslanturk, O. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity and cytotoxicity. IntechOpen.
- Abdel-Fattah, M., et al. (2012). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry, 8(3), 421-430.
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
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RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
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Bentham Science. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]
- Papazisis, K. T., et al. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151-158.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
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BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian journal of pharmaceutical research: IJPR, 15(3), 481.
- Santos, L. S., et al. (2018). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 23(11), 2938.
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Navigating the Nuances of Dihydropyridine Chemistry: A Comparative Guide to Reproducibility in Experiments Involving 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and material science, the reproducibility of experimental outcomes is the bedrock of scientific progress. This guide provides an in-depth analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP), a versatile molecule utilized primarily as a polymerization accelerator. We will explore the intricacies of its synthesis, delve into its functional applications, and critically compare its performance with viable alternatives. Our focus remains on the practical aspects that influence experimental consistency, offering field-proven insights to navigate the challenges and ensure reliable results.
The Synthetic Challenge: Reproducibility in the Genesis of DHP
The primary route to synthesizing this compound is through the acid-catalyzed condensation of n-butyraldehyde and aniline.[1] While seemingly straightforward, the reproducibility of this reaction is highly sensitive to several critical parameters. The reaction is not a simple 1:1 condensation; it involves a cascade of reactions leading to a mixture of products, with DHP being the principal active component.[1]
Key Factors Influencing Synthetic Reproducibility:
-
Stoichiometry and Order of Reagent Addition: The molar ratio of butyraldehyde to aniline is a crucial determinant of the product distribution. An excess of butyraldehyde is often employed to drive the reaction towards the desired product. The order of addition also plays a role; some protocols advocate for the slow addition of aniline to a mixture of butyraldehyde and the acid catalyst to maintain better temperature control.
-
Catalyst and Reaction Medium: Weak organic acids, such as acetic acid, are typically used to catalyze the condensation. The concentration of the acid can influence the reaction rate and the formation of byproducts. The reaction is often carried out in the presence of water, which is a product of the condensation.
-
Temperature Control: The condensation reaction is exothermic. Maintaining a consistent temperature profile is critical for reproducible yields and to minimize the formation of undesired side products. Initial cooling followed by controlled heating to reflux is a common strategy.
-
Neutralization and Purification: After the initial reaction, neutralization of the acid catalyst with a base, such as sodium carbonate, can suppress the decomposition of DHP during subsequent heating and distillation. This step also aids in the separation of the organic and aqueous layers, leading to a cleaner product and more consistent isolated yields.
Comparative Synthesis Strategies:
While the direct condensation of butyraldehyde and aniline is the most documented method for producing DHP, other synthetic strategies for dihydropyridines, such as the Hantzsch synthesis, are well-established for the 1,4-dihydropyridine isomers. However, for the 1,2-dihydropyridine structure of DHP, the butyraldehyde-aniline condensation remains the most direct and industrially relevant route. The key to reproducibility lies not in seeking an entirely different synthetic pathway but in the meticulous control of the existing one.
Performance in Application: DHP as a Polymerization Accelerator
This compound, often found in commercial formulations known as "Accelerator 808," is a versatile accelerator for various polymer systems.[2] Its primary role is to increase the rate of polymerization, particularly in anaerobic adhesives, latex production, and polyurethane paints.[2]
Mechanism of Action:
In anaerobic adhesives, which are typically based on (meth)acrylate monomers, the curing process is initiated by a free-radical mechanism. These adhesives are stabilized by oxygen and cure in its absence on reactive metal surfaces. The accelerator, in conjunction with an initiator (often a hydroperoxide), forms a redox system that generates the initial free radicals to start the polymerization chain reaction. The tertiary amine functionality within the dihydropyridine structure of DHP is believed to play a crucial role in this redox process.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of methodologies described in the literature, designed to enhance reproducibility.
Materials:
-
n-Butyraldehyde
-
Aniline
-
Glacial Acetic Acid
-
10% Aqueous Sodium Carbonate Solution
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Magnesium Sulfate
Equipment:
-
1000 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip the four-neck flask with the mechanical stirrer, reflux condenser, thermometer, and addition funnel. Place the flask in an ice-water bath.
-
Initial Charge: Charge the flask with 86 g of deionized water, 9.8 g (0.16 mole) of glacial acetic acid, and 216 g (3.0 mol) of n-butyraldehyde.
-
Aniline Addition: With continuous stirring and cooling, slowly add 60 g (0.64 mole) of aniline through the addition funnel over a period of 35-40 minutes. Maintain the internal reaction temperature at or below 20°C during the addition.
-
Initial Stirring: Once the aniline addition is complete, continue stirring the reaction mixture for one hour, ensuring the temperature does not exceed 25°C.
-
Controlled Heating: Remove the ice-water bath and heat the mixture to 75°C using a heating mantle. Hold the reaction at this temperature for two hours.
-
Reflux: Increase the heating to bring the mixture to reflux (approximately 90°C) and maintain reflux for five hours.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add 100 mL of a 10% aqueous sodium carbonate solution to neutralize the acetic acid. Stir for 15-20 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.
-
Purification: The crude organic layer can be purified by distillation under reduced pressure. Collect the fraction at a head temperature of 140-143°C and 5 mm Hg pressure.
-
Analysis: The purity of the final product can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Comparative Analysis: DHP vs. Alternative Accelerators
The selection of an accelerator is a critical decision in formulating polymer systems, with performance, cost, and safety being key considerations.
| Accelerator Type | Examples | Advantages | Disadvantages |
| Butyraldehyde-Aniline Condensates (e.g., DHP) | Accelerator 808, Vanax 808 | Versatile, effective in various polymer systems (anaerobic, latex, polyurethane), provides good adhesion.[2] | Product is a mixture, potential for batch-to-batch variability, can be prone to oxidation. |
| Aromatic Tertiary Amines | N,N-Dimethyl-p-toluidine (DMPT) | Highly reactive, effective in anaerobic adhesives. | Can be toxic, may lead to rapid and uncontrolled polymerization if not used carefully. |
| Sulfimides | Saccharin | Often used in combination with amines as a co-accelerator in anaerobic systems, can enhance bond strength and durability. | Not typically used as a primary accelerator. |
| Other Amine-based Accelerators | Diethyl-p-toluidine (DEpT), Tetrahydroquinoline (THQ) | Effective accelerators for anaerobic adhesives. | Can have toxicity concerns.[3] |
Quantitative Performance Metrics:
Obtaining direct, side-by-side quantitative comparisons from the literature is challenging due to variations in formulations and testing conditions. However, general performance trends can be summarized. For instance, a 1% addition of a butyraldehyde-aniline condensate to a rubber mixture has been shown to increase the rate of vulcanization approximately fourfold compared to a control without the accelerator.
When evaluating adhesive performance, standardized tests are crucial for reproducibility. Common methods include:
-
Shear Strength Tests (ASTM D1002): Measures the adhesive's ability to resist forces parallel to the bond line.
-
Peel Strength Tests (ASTM D1876, ASTM D3167): Quantifies the force required to peel apart a bonded joint.
-
Impact Strength Tests (ASTM D950): Determines the energy absorbed by a bonded specimen under a single blow.
Researchers should employ these standardized methods to generate their own comparative data for specific formulations and applications.
Ensuring Experimental Reproducibility: A Self-Validating System
To establish a robust and reproducible experimental workflow involving DHP, a self-validating system should be implemented. This involves not only a controlled synthesis but also rigorous characterization and performance testing.
Workflow for Reproducible Experimentation:
Caption: A workflow for ensuring reproducible experiments involving DHP.
Causality in Experimental Choices:
-
Why control synthesis temperature? To minimize side reactions and ensure a consistent product composition, which directly impacts its performance as an accelerator.
-
Why neutralize before distillation? To prevent acid-catalyzed decomposition of the DHP at elevated temperatures, leading to a purer product and higher yield.
-
Why use standardized performance tests? To allow for meaningful comparison of results across different batches of DHP and against alternative accelerators.
-
Why monitor for oxidation? DHP, like many amine-containing compounds, can be susceptible to oxidation, which can alter its reactivity and lead to inconsistent performance. Storing under an inert atmosphere can mitigate this.
Conclusion and Future Perspectives
This compound is a valuable chemical tool, but its effective and reproducible use demands a thorough understanding of the variables that influence its synthesis and application. By implementing rigorous controls during its preparation and employing standardized testing methodologies in its application, researchers can minimize variability and generate reliable, comparable data.
The development of safer and more sustainable alternatives to traditional amine-based accelerators is an active area of research.[3] As new compounds emerge, the principles of controlled synthesis, thorough characterization, and standardized comparative testing outlined in this guide will remain essential for their successful evaluation and implementation.
References
-
Butyraldehyde aniline condensate. (n.d.). Retrieved from [Link]
- Process of condensing aromatic amines with butyraldehyde and products obtained thereby. (1933). Google Patents.
-
Mechanism of Initiation of the Curing of Anaerobic Adhesives. (1984). ResearchGate. Retrieved from [Link]
-
Comparative Analysis of Shear Bond Strength of Four Adhesive Systems on Primary Dentin. (2023). Retrieved from [Link]
-
A comparative study of shear bond strength of four different light cure orthodontic adhesives. (2022). Journal of Contemporary Orthodontics. Retrieved from [Link]
-
Comparison of Tensile Shear Strength of Adhesives|Curing Methods to Maximize Bond Strength. (n.d.). NAGASE Group. Retrieved from [Link]
-
Green chemistry in the design of safer anaerobic adhesives. (2015). DORAS. Retrieved from [Link]
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Benchmarking a Novel Dihydropyridine Derivative: A Comparative Analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Against Industry-Standard Neuroprotective Agents
Abstract
The relentless pursuit of novel neuroprotective agents is a cornerstone of modern drug development, aimed at addressing the profound impact of neurodegenerative diseases and acute neurological injuries. This guide introduces 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DPDP), a dihydropyridine derivative with a hitherto unexplored potential in neuroprotection.[1][2] We present a comprehensive framework for benchmarking DPDP against two industry-standard neuroprotective compounds: Edaravone and Riluzole. This document provides detailed, field-proven experimental protocols for assessing both direct antioxidant capacity and efficacy in validated cellular models of neurotoxicity. The objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating the therapeutic potential of this novel compound.
Introduction: The Imperative for Novel Neuroprotective Candidates
Neurodegenerative diseases such as Parkinson's disease and Alzheimer's, alongside acute events like ischemic stroke, are characterized by progressive neuronal loss, often exacerbated by oxidative stress and excitotoxicity.[3][4] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, leads to widespread cellular damage, particularly to lipids, proteins, and DNA.[5] Excitotoxicity, on the other hand, results from the overactivation of glutamate receptors, leading to a cascade of events culminating in cell death.[3][6]
Current therapeutic strategies are often limited in their efficacy, highlighting a critical need for new chemical entities with potent neuroprotective capabilities.[4] Dihydropyridine compounds are known for their interaction with calcium channels, but their broader biological activities, including potential antioxidant and anti-excitotoxic effects, remain an area of active investigation.[7][8] This guide focuses on this compound (DPDP), a compound whose neuroprotective profile is largely uncharacterized.[1][9]
To ascertain its potential, a rigorous, comparative evaluation against established benchmarks is essential. We have selected Edaravone, a potent free-radical scavenger, and Riluzole, a glutamate modulator, as industry-standard comparators.[10][11][12] This dual-comparator approach allows for a nuanced assessment of DPDP's mechanism, discerning whether its primary mode of action is through antioxidant activity, anti-excitotoxic pathways, or a combination thereof.
Compounds Under Investigation
| Compound | Class | Primary Mechanism of Action (Established) |
| This compound (DPDP) | Dihydropyridine Derivative | Unknown; hypothesized antioxidant/neuroprotective.[9] |
| Edaravone | Free-Radical Scavenger | Scavenges peroxyl and hydroxyl radicals, inhibiting lipid peroxidation.[10][11] |
| Riluzole | Glutamate Modulator | Inhibits glutamate release and inactivates voltage-gated sodium channels. |
Experimental Framework for Comparative Benchmarking
Our benchmarking strategy is bifurcated into two core experimental arms: (1) direct assessment of antioxidant capacity through cell-free assays, and (2) evaluation of neuroprotective efficacy in validated, cell-based models of neuronal injury. This structure allows for a systematic dissection of DPDP's potential mechanisms of action.
Caption: Overall experimental workflow for benchmarking DPDP.
Part 1: Assessment of Antioxidant Capacity
The first phase of our investigation focuses on quantifying the intrinsic antioxidant properties of DPDP in cell-free systems. This approach isolates the chemical antioxidant activity from complex cellular responses.
Causality: The ORAC assay is selected for its relevance to human biology, as it measures the capacity of a compound to quench peroxyl radicals, a major class of ROS in the body.[13][14] This hydrogen atom transfer (HAT) based mechanism provides a direct measure of classical chain-breaking antioxidant potential.[15]
Protocol:
-
Reagent Preparation: Prepare a working solution of Fluorescein (probe), AAPH (peroxyl radical generator), and Trolox (a water-soluble vitamin E analog) as the standard.
-
Sample Preparation: Prepare serial dilutions of DPDP, Edaravone, and Riluzole in a suitable solvent.
-
Assay Execution: In a 96-well black microplate, add the fluorescein solution to all wells.
-
Add the test compounds (DPDP, Edaravone, Riluzole) and the Trolox standard to their respective wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH solution to all wells.
-
Data Acquisition: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank. ORAC values are expressed as Trolox Equivalents (TE).
Causality: Lipid peroxidation is a key mechanism of cell injury in neurodegenerative diseases, where free radicals attack lipids in cell membranes.[16] The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, providing an index of a compound's ability to protect lipids from oxidative damage.[17]
Protocol:
-
System Preparation: Use a brain tissue homogenate as a source of lipids.
-
Induction of Peroxidation: Induce lipid peroxidation in the homogenate using an iron/ascorbate system.
-
Treatment: Incubate aliquots of the homogenate with varying concentrations of DPDP, Edaravone, and Riluzole. A control group will receive no treatment.
-
TBA Reaction: Stop the reaction and add thiobarbituric acid (TBA) solution to all samples.
-
Incubate the samples at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.[18][19]
-
Data Acquisition: Cool the samples and measure the absorbance of the resulting pink chromogen at 532 nm using a spectrophotometer.[20][19]
-
Data Analysis: Quantify the concentration of MDA using a standard curve generated with known concentrations of MDA. Calculate the percentage inhibition of lipid peroxidation for each compound.
Part 2: Assessment of Neuroprotective Efficacy in Cellular Models
This phase evaluates the ability of DPDP to protect neuronal cells from toxic insults relevant to neurodegenerative conditions. We utilize the human neuroblastoma SH-SY5Y cell line, a well-established and widely used model in neurotoxicity and neuroprotection studies.[21][22][23]
Caption: Workflow for in vitro neuroprotection assays.
Causality: This model mimics the neuronal damage that occurs in conditions like stroke and epilepsy.[3][24] By exposing neuronal cells to high concentrations of glutamate, we can assess a compound's ability to interfere with this excitotoxic cascade.[6][25]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.[22]
-
Pre-treatment: Pre-incubate the cells with various concentrations of DPDP, Edaravone, and Riluzole for 24 hours.[6]
-
Toxicity Induction: Expose the cells to a neurotoxic concentration of L-glutamic acid for 48 hours.[24] A set of control wells should not be exposed to glutamate.
-
Viability Assessment (MTT Assay): After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Data Acquisition: Solubilize the resulting formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The neuroprotective effect is calculated as the percentage recovery of viability in glutamate-treated cells.
Causality: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) selectively destroys dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, a key pathological feature of Parkinson's disease.[23][26][27] This model is invaluable for identifying compounds that can mitigate mitochondrial dysfunction and oxidative stress.[28][29]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates as described above.
-
Pre-treatment: Pre-incubate the cells with various concentrations of DPDP, Edaravone, and Riluzole for 1 hour.[30]
-
Toxicity Induction: Expose the cells to a neurotoxic concentration of MPP+ for 24-48 hours.[27][29]
-
Viability Assessment (MTT Assay): Perform the MTT assay as detailed in the excitotoxicity protocol.
-
Data Analysis: Calculate cell viability and the percentage of neuroprotection relative to cells treated with MPP+ alone.
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data will be summarized in the following tables.
Table 1: Antioxidant Capacity of Test Compounds
| Compound | ORAC Value (µM Trolox Equivalents/µM) | Lipid Peroxidation Inhibition (IC50, µM) |
| DPDP | Experimental Value | Experimental Value |
| Edaravone | Experimental Value | Experimental Value |
| Riluzole | Experimental Value | Experimental Value |
| Trolox (Standard) | 1.0 (by definition) | N/A |
Table 2: Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity
| Compound | EC50 (µM) for Neuroprotection | Maximum Protection (%) |
| DPDP | Experimental Value | Experimental Value |
| Edaravone | Experimental Value | Experimental Value |
| Riluzole | Experimental Value | Experimental Value |
Table 3: Neuroprotective Efficacy Against MPP+-Induced Neurotoxicity
| Compound | EC50 (µM) for Neuroprotection | Maximum Protection (%) |
| DPDP | Experimental Value | Experimental Value |
| Edaravone | Experimental Value | Experimental Value |
| Riluzole | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial characterization and benchmarking of this compound (DPDP) as a potential neuroprotective agent. By employing a multi-tiered approach that combines cell-free antioxidant assays with validated cell-based models of neurotoxicity, we can effectively position DPDP's performance against industry standards like Edaravone and Riluzole.
The data generated from these protocols will provide critical insights into DPDP's primary mechanism(s) of action. Strong performance in the ORAC and TBARS assays would suggest a direct antioxidant effect, similar to Edaravone. Conversely, potent protection in the glutamate excitotoxicity model, potentially exceeding that of Edaravone, might indicate an anti-excitotoxic mechanism akin to Riluzole. Efficacy in the MPP+ model would point towards a capacity to mitigate mitochondrial dysfunction, a highly sought-after therapeutic attribute.
Positive results from this initial screening would warrant further investigation, including the exploration of downstream signaling pathways (e.g., Nrf2/HO-1, PI3K/Akt), assessment of blood-brain barrier permeability, and eventual validation in preclinical in vivo models of neurological disease.[5][30] This structured, evidence-based approach ensures that only the most promising candidates advance through the drug development pipeline, optimizing the allocation of resources and accelerating the discovery of next-generation neurotherapeutics.
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vivo Validation of Dihydropyridine-Based Neuroprotectants
The journey of a potential therapeutic from a promising in vitro result to a clinically relevant in vivo effect is fraught with challenges. This guide provides a strategic framework for researchers, scientists, and drug development professionals on validating the neuroprotective effects of dihydropyridine derivatives, a class of compounds with significant therapeutic potential. While our focus is on the general validation pathway for this class, we will use the specific molecule 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine as a structural reference point. Due to the limited publicly available biological data on this specific molecule, this guide will establish a robust, generalizable workflow by synthesizing data from well-studied analogs within the 1,4-dihydropyridine (DHP) family.
The core challenge in neurotherapeutics is not just identifying a compound that works in a petri dish, but one that successfully navigates the complex biological environment of a living organism to exert its intended effect. This requires a meticulously designed validation cascade that logically connects the molecular mechanism observed in vitro to a tangible, measurable therapeutic outcome in vivo.
Part 1: The In Vitro Foundation - Establishing a Neuroprotective Hypothesis
Before embarking on costly and complex animal studies, a clear, testable hypothesis must be built upon solid in vitro evidence. For the dihydropyridine class, the neuroprotective hypothesis is often multifaceted, revolving around the modulation of calcium homeostasis, reduction of oxidative stress, and inhibition of downstream apoptotic pathways.[1]
Causality in Experimental Choices:
The initial in vitro assays are selected to dissect the compound's primary mechanism of action. Given that many 1,4-DHP derivatives are known L-type voltage-gated calcium channel (L-VGCC) blockers, the primary assays focus on this target.[1] Subsequent assays are designed to explore secondary effects, such as antioxidant activity, which are also characteristic of this chemical class and crucial for neuroprotection.[1]
Key In Vitro Experiments for a Dihydropyridine Candidate:
-
L-Type Calcium Channel (L-VGCC) Blockade Assay:
-
Objective: To quantify the compound's ability to inhibit calcium influx through L-type channels in neuronal cells.
-
Methodology: Utilize a fluorescent calcium indicator (e.g., Fura-2 AM) in a neuronal cell line (e.g., SH-SY5Y). After loading the cells with the dye, depolarize the membrane with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels. The influx of calcium is measured via fluorescence. The assay is repeated with pre-incubation of the DHP compound at various concentrations to determine its IC50 (half-maximal inhibitory concentration).
-
Rationale: Excessive calcium influx is a primary trigger for excitotoxicity and neuronal apoptosis, a key pathological event in ischemic stroke and neurodegenerative diseases.[1] Direct confirmation of L-VGCC blockade is the foundational step in validating the primary hypothesis.
-
-
In Vitro Oxidative Stress and Cytotoxicity Assays:
-
Objective: To assess the compound's ability to protect neurons from oxidative damage and determine its therapeutic window.
-
Methodology:
-
Protective Assay: Induce oxidative stress in primary cortical neurons or an SH-SY5Y cell culture using agents like hydrogen peroxide (H₂O₂) or rotenone/oligomycin.[2] Treat a subset of cells with the DHP compound prior to the insult. Measure cell viability using an MTT or LDH assay.
-
Antioxidant Capacity: Quantify direct radical scavenging ability using a DPPH or ABTS assay.[3]
-
Direct Cytotoxicity: Determine the compound's intrinsic toxicity by exposing healthy neuronal cultures to escalating doses and measuring viability.
-
-
Rationale: Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions.[2] This set of experiments establishes if the compound has direct protective effects beyond calcium channel blockade and defines a safe dosage range for subsequent in vivo studies.
-
-
GSK-3β Inhibition Assay (Optional but Recommended):
-
Objective: To explore if the compound utilizes other neuroprotective pathways, such as the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in tau hyperphosphorylation in Alzheimer's disease.[1]
-
Methodology: Use a commercially available kinase assay kit to measure the phosphorylation of a GSK-3β substrate in the presence of the DHP compound.
-
Rationale: Identifying a multi-target profile can significantly strengthen the rationale for in vivo testing, particularly for complex diseases like Alzheimer's.[1]
-
Part 2: The In Vivo Gauntlet - Translating Mechanism to Therapeutic Effect
Successful in vitro results are the entry ticket, not the grand prize. The true test lies in demonstrating efficacy within a complex physiological system. The choice of animal model is paramount and must directly reflect the clinical condition being targeted.
Proposed In Vivo Validation Workflow
Caption: A streamlined workflow for the in vivo validation of a neuroprotective compound.
Experimental Protocol: Validating a DHP in an Ischemic Stroke Model
This protocol outlines a study to validate the neuroprotective effects of a DHP candidate, such as a derivative of this compound, using a rat model of focal cerebral ischemia.
-
Model: Middle Cerebral Artery Occlusion (MCAO) in adult male Wistar rats. This model effectively mimics the pathology of ischemic stroke in humans.[4]
-
Objective: To determine if the DHP compound reduces infarct volume and improves neurological outcomes post-ischemia.
Step-by-Step Methodology:
-
Animal Acclimatization & Grouping:
-
Acclimatize male Wistar rats (250-300g) for one week.
-
Randomly assign animals to four groups (n=10-12 per group):
-
Sham Operation + Vehicle
-
MCAO + Vehicle
-
MCAO + DHP Compound (e.g., 10 mg/kg)
-
MCAO + Positive Control (e.g., Nimodipine, an established DHP)
-
-
-
Surgical Procedure (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform the MCAO procedure by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Sham-operated animals undergo the same surgical procedure without the filament insertion.
-
-
Drug Administration:
-
Dissolve the DHP compound in a suitable vehicle (e.g., DMSO and saline).
-
Administer the compound or vehicle intraperitoneally (i.p.) 30 minutes before reperfusion begins. The dosage should be informed by prior in vitro cytotoxicity and pilot in vivo dose-ranging studies.
-
-
Behavioral Assessment (24-72 hours post-MCAO):
-
Neurological Deficit Score: Evaluate motor and sensory deficits using a standardized 5-point scale (0 = no deficit, 4 = severe deficit). This provides a rapid assessment of functional recovery.
-
Grip Strength Test: Measure forelimb strength, which is often impaired after MCAO.
-
Rotarod Test: Assess motor coordination and balance.
-
-
Histological & Biochemical Analysis (72 hours post-MCAO):
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) area remains white. Quantify the infarct volume using image analysis software.
-
Neuronal Viability: Perform Nissl staining on adjacent brain sections to visualize and count surviving neurons in the peri-infarct region (the area surrounding the core infarct).[5]
-
Oxidative Stress Markers: Homogenize brain tissue from the ischemic hemisphere and measure levels of malondialdehyde (MDA, a marker of lipid peroxidation) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6][7]
-
Part 3: Data Synthesis & Comparative Analysis
Objective comparison is key. The data gathered should be presented clearly to demonstrate the translation from in vitro potential to in vivo efficacy.
Table 1: In Vitro Neuroprotective Profile of a Representative Dihydropyridine
| Assay | Endpoint | Result (Hypothetical) | Rationale |
| L-VGCC Blockade | IC50 | 150 nM | Potent blockade of calcium influx. |
| H₂O₂-Induced Toxicity | EC50 (Protection) | 500 nM | Protects neurons from oxidative stress. |
| Antioxidant Capacity | DPPH Scavenging IC50 | 15 µM | Possesses direct antioxidant activity. |
| Neuronal Cytotoxicity | CC50 | > 50 µM | Low intrinsic toxicity, good safety window. |
Table 2: Comparative In Vivo Efficacy in MCAO Rat Model (72h Post-Ischemia)
| Group | Neurological Score (0-4) | Infarct Volume (% of Hemisphere) | Neuronal Survival (Peri-Infarct, % of Sham) | Brain SOD Activity (U/mg protein) |
| Sham | 0.1 ± 0.1 | 0% | 100% | 12.5 ± 1.1 |
| MCAO + Vehicle | 3.5 ± 0.4 | 45.2% ± 5.1% | 35.6% ± 4.5% | 6.8 ± 0.9 |
| MCAO + DHP Compound | 1.8 ± 0.5 | 22.8% ± 4.2% | 68.2% ± 5.3% | 10.1 ± 1.0 |
| MCAO + Nimodipine | 2.1 ± 0.6 | 28.5% ± 4.8% | 61.5% ± 6.1% | 9.5 ± 1.2 |
| *p < 0.05 compared to MCAO + Vehicle. Data are presented as Mean ± SD (Hypothetical). |
The hypothetical data illustrates a successful translation: the DHP compound significantly improved all measured outcomes compared to the vehicle-treated group, demonstrating both functional and structural neuroprotection that correlates with its in vitro mechanisms of reducing excitotoxicity and oxidative stress.
Part 4: Visualizing the Mechanism of Action
Understanding the proposed signaling pathway is crucial for interpreting results and planning future experiments.
Proposed Neuroprotective Signaling Pathway for Dihydropyridines
Caption: Dihydropyridines may exert neuroprotection via a multi-target mechanism.
This guide provides a comprehensive, albeit generalized, blueprint for the preclinical validation of dihydropyridine-based neuroprotectants. The failure to translate promising in vitro drug candidates into effective therapies often stems from a disconnect between the initial assays and the complex pathophysiology of the disease model.[8][9] By logically linking mechanism-based in vitro screening to a robust in vivo model that allows for functional, histological, and biochemical assessment, researchers can build a compelling, data-driven case for advancing a compound toward clinical development.
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Confirming the molecular target of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
An In-Depth Guide to the Identification and Validation of the Molecular Target for 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Introduction
This compound (herein referred to as DDPP) is a dihydropyridine derivative with potential utility as a pharmaceutical synthesis intermediate.[1][2] Preliminary reports have suggested a potential biological activity, hinting at the inhibition of bacterial protein synthesis, though the precise molecular mechanism and direct protein target remain unconfirmed.[3] The journey from a biologically active small molecule to a validated chemical probe or drug candidate is critically dependent on one key step: unequivocally identifying its molecular target.[4] Failure to do so is a primary reason for the high attrition rates in clinical trials.[5]
This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive, experimentally-driven strategy to deconvolve and confirm the molecular target of DDPP. We will move beyond theoretical discussions to provide a practical, two-pronged approach that combines an unbiased, proteomics-based discovery method with a rigorous, cell-based target validation assay. This workflow is designed to build a robust, evidence-based case for the compound's mechanism of action, comparing the strengths and applications of each technique to provide a self-validating experimental system.
The Strategic Workflow: From Unbiased Discovery to In-Cell Confirmation
A successful target identification campaign requires a logical progression from a broad survey of potential interactors to a focused validation of the most promising candidates in a physiologically relevant context. Our strategy integrates two powerful, complementary technologies:
-
Unbiased Target Discovery: Employing chemical proteomics (Kinobeads) to screen for DDPP binding partners from a complex native proteome. This generates a high-confidence list of candidate targets.[6][7]
-
In-Cell Target Validation: Using the Cellular Thermal Shift Assay (CETSA) to confirm direct physical engagement between DDPP and the candidate protein(s) within intact cells.[5][8]
This integrated workflow ensures that a candidate target is not only a plausible interactor in a lysate but is also a bona fide target engaged by the compound in a live-cell environment.
References
- 1. chembk.com [chembk.com]
- 2. srinnovationsindia.com [srinnovationsindia.com]
- 3. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine [cymitquimica.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. news-medical.net [news-medical.net]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiling of Novel Dihydropyridine Analogs
This guide provides a comprehensive framework for the side-by-side pharmacokinetic (PK) analysis of novel dihydropyridine compounds, using 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine as a primary example. Given the limited publicly available PK data for this specific 1,2-dihydropyridine, this document establishes a practical and scientifically rigorous approach for its characterization. We will benchmark this process against the well-documented profiles of structurally related and commercially successful 1,4-dihydropyridine calcium channel blockers.
The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental design, detailed protocols for execution, and a clear methodology for data interpretation. Our focus is on building a complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is fundamental to advancing any new chemical entity from discovery to clinical candidacy.
Part 1: Foundational ADME Profiling: In Silico and In Vitro Assessments
Before committing to resource-intensive in vivo studies, a foundational understanding of a compound's likely behavior is established through computational modeling and benchtop assays. This initial phase helps to predict potential liabilities and informs the design of subsequent preclinical studies.
Expertise & Experience: The Rationale for a Phased Approach
We begin with in silico and in vitro methods because they are rapid, cost-effective, and provide early indicators of a compound's drug-like properties. For dihydropyridine (DHP) derivatives, properties like lipophilicity (logP) are known to be critical determinants of their pharmacokinetic interactions and metabolic fate.[1][2][3] For instance, a high logP value often correlates with increased metabolic turnover by cytochrome P450 enzymes and stronger interactions with inhibitors like grapefruit juice.[1][2][3] Early assessment of these parameters allows for the prioritization of compounds with the most promising profiles.
In Silico Prediction of Physicochemical Properties
Computational tools are employed to predict the ADME properties of this compound and its analogs. These models provide a baseline for comparison with established drugs.
| Property | Predicted Value for C18H25N* | Rationale & Comparative Insight |
| Molecular Weight | 255.40 g/mol | Well within the typical range for small molecule drugs, suggesting good potential for absorption. |
| logP (Lipophilicity) | 4.8 | This high value suggests the compound is very lipophilic. This may lead to good membrane permeability but could also result in high plasma protein binding, extensive metabolism, and potential for accumulation in fatty tissues.[1][2] |
| Polar Surface Area | 3.24 Ų | A low polar surface area is consistent with high lipophilicity and generally predicts good cell membrane permeability. |
| Metabolism Sites | (Predicted) | Computational models can predict likely sites of metabolism. For DHPs, oxidation of the dihydropyridine ring to its pyridine analog is a primary metabolic pathway, often mediated by CYP3A4.[2][4] |
| Data computed from PubChem CID 118703 and other predictive software.[5] |
In Vitro Experimental Assays
Selected in vitro experiments are crucial to validate the in silico predictions and provide quantitative data.
-
Metabolic Stability Assay: This assay determines the rate at which the compound is metabolized by liver enzymes (typically using liver microsomes). A short half-life (t1/2) in this assay suggests rapid clearance in vivo.[6]
-
Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. High binding reduces the free fraction of the drug available to exert its effect or be cleared.
-
Cell Permeability (e.g., Caco-2 Assay): Uses a layer of intestinal cells to predict absorption in the gut. High permeability is a prerequisite for good oral bioavailability.
Detailed Experimental Protocol: Mouse Liver Microsomal Stability Assay
This protocol provides a self-validating system for assessing metabolic stability. The inclusion of a positive control (a compound with known high clearance) ensures the assay is performing correctly.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Mouse Liver Microsomes (MLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (Verapamil for high clearance, Carbamazepine for moderate clearance)[6]
-
Acetonitrile with internal standard (e.g., Diazepam) for reaction termination
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
Incubation: In a 96-well plate, combine the MLM, phosphate buffer, and the test compound. Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). The half-life is calculated as t1/2 = 0.693/k.
Part 2: Preclinical In Vivo Pharmacokinetic Evaluation
In vivo studies are essential to understand how a compound behaves in a complete biological system. Rodent models are standard for initial PK screening due to their well-characterized physiology and ethical considerations.[7][8][9]
Experimental Design: A Dual-Route Study for Absolute Bioavailability
Causality Behind Experimental Choice: To fully characterize a drug's absorption and disposition, we must administer it via both intravenous (IV) and oral (PO) routes.
-
IV Administration: Bypasses absorption, providing a direct measure of the drug's distribution and elimination. The Area Under the Curve (AUC) from this route (AUCIV) represents 100% systemic exposure.
-
PO Administration: Reveals the extent and rate of absorption from the gut. The resulting AUCPO is compared to AUCIV to calculate absolute oral bioavailability (F%).
This dual-route approach is the gold standard for obtaining a complete PK profile.[10]
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow of a typical rodent pharmacokinetic study.
Detailed Protocol: Bioanalytical Sample Quantification using LC-MS/MS
Trustworthiness Through Validation: A robust and validated bioanalytical method is the cornerstone of reliable PK data. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, allowing for accurate quantification of low drug concentrations in complex biological matrices like plasma.[11]
Objective: To accurately quantify the concentration of this compound in plasma samples.
Methodology:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (IS). The IS is critical for correcting variations in sample processing and instrument response.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the sample onto a C18 HPLC column to separate the analyte from other matrix components.
-
Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the IS.[11] This highly specific detection method ensures that only the compound of interest is being measured.
-
-
Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.[12][13]
-
Concentration Calculation: Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Method Workflow
Caption: Generalized metabolic pathway for dihydropyridines.
Conclusion
This guide outlines a systematic, multi-step process for the comprehensive pharmacokinetic evaluation of this compound and related novel compounds. By integrating in silico predictions, robust in vitro assays, and meticulously designed in vivo studies, researchers can build a detailed ADME profile. The rationale behind each experimental choice, from the initial computational screen to the selection of a highly specific bioanalytical method, is grounded in established scientific principles. Comparing the resulting data to well-characterized benchmarks, such as the 1,4-dihydropyridines presented, allows for an informed assessment of a new compound's potential as a viable drug candidate. This structured approach ensures data integrity, maximizes resource efficiency, and provides the critical insights needed to drive successful drug development programs.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
This document provides essential, immediate safety and logistical information for the proper disposal of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (CAS Number: 34562-31-7). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for any researcher, scientist, or drug development professional handling this compound.
Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound presents multiple health and environmental risks that dictate its handling and disposal requirements.
1.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[1][2]
-
Eye Irritation: Category 2 - Causes serious eye irritation.[2]
-
Aquatic Hazard (Acute): Category 1 - Very toxic to aquatic life.[1]
-
Aquatic Hazard (Chronic): Category 1 - Very toxic to aquatic life with long-lasting effects.[1]
Some reports also indicate potential for acute dermal toxicity and respiratory irritation.[2]
1.2. Summary of Hazards
For quick reference, the key hazard information is summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | Warning | GHS09 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09 |
Personal Protective Equipment (PPE) and Safety Precautions
Due to the identified hazards, stringent adherence to PPE protocols is mandatory during all handling and disposal activities.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.
Causality: The requirement for comprehensive PPE is directly linked to the compound's classification as a skin and eye irritant and its potential for harm if ingested.[1][2] Preventing direct contact is the primary means of mitigating these risks.
Waste Characterization and Regulatory Framework
Proper disposal is dictated by federal, state, and local regulations. In the United States, the primary regulatory framework for hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4]
3.1. Is this compound a Hazardous Waste?
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
-
Toxicity: The most relevant characteristic for this compound is toxicity. Given that it is very toxic to aquatic life, it may be classified as a hazardous waste.[1]
It is the generator's responsibility to determine if a waste is hazardous.[5] This can be done through knowledge of the material or through testing. Given the available data, it is prudent to manage this chemical as a hazardous waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
Step 1: Waste Segregation
-
Action: Collect waste containing this compound in a designated, compatible, and properly sealed container.
-
Rationale: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to hazardous reactions.
Step 2: Container Selection and Labeling
-
Action: Use a leak-proof container that is in good condition. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Toxic," "Environmental Hazard").
-
Rationale: Proper labeling is a legal requirement under RCRA and ensures that all personnel are aware of the container's contents and associated risks.[4]
Step 3: Accumulation and Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure and away from drains and sources of ignition.
-
Rationale: Proper storage prevents accidental release into the environment and ensures the safety of laboratory personnel.[6]
Step 4: Arrange for Disposal
-
Action: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Rationale: Hazardous waste must be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] Attempting to dispose of this chemical through standard laboratory drains or as regular trash is a violation of environmental regulations and poses a significant environmental threat.[6]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from entering drains or waterways.[6]
-
Absorb: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to absorb the spilled liquid.
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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This compound - PubChem. [Link]
-
This compound CAS 34562-31-7 In stock - ChemBK. [Link]
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CAS#:34562-31-7 | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | Chemsrc. [Link]
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SAFETY DATA SHEET - Watson International. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]
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This compound | CAS 34562-31-7. [Link]
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A Senior Application Scientist's Guide to Handling 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (CAS Number: 34562-31-7). Our methodology is grounded in established regulatory standards and a practical understanding of the laboratory environment, ensuring that every step is a self-validating system of safety.
Hazard Identification and Risk Assessment
This compound is classified with specific hazards that must be understood before any handling occurs. The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS) and aggregated GHS (Globally Harmonized System) information.[1][2]
The identified hazards include:
-
H410: Very toxic to aquatic life with long-lasting effects. [1]
Expert Insight: The combination of human health hazards (oral toxicity, skin/eye irritation) and a significant environmental hazard (aquatic toxicity) necessitates a dual focus in our safety protocol. We must not only protect ourselves during handling but also meticulously prevent any release into the environment. All waste generated, including contaminated consumables, must be treated as hazardous.
Core Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound. Selections are based on mitigating the identified risks of skin and eye irritation.[3][4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid or Liquid) | Chemical safety goggles | Nitrile or neoprene gloves (inspect before use) | Fully-buttoned lab coat | Recommended to handle in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[4][5] |
| Solution Preparation & Reaction Workup | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Mandatory use within a certified chemical fume hood.[3][4] |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges may be necessary depending on spill size. |
Causality Behind PPE Choices:
-
Eye Protection: The "Causes serious eye irritation" (H319) classification mandates the use of chemical safety goggles to prevent splashes.[1] A face shield is added for larger volume transfers where the risk of splashing is higher.
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against the skin irritation (H315) hazard.[3][4] Latex gloves are not recommended. Always wash hands thoroughly with soap and water after removing gloves.[5][6]
-
Body Protection: A lab coat prevents incidental contact with skin. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier. Contaminated clothing must be removed and washed before reuse.[1]
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory, from initial preparation to final disposal.
Caption: Safe Handling and Disposal Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, review this guide and the supplier's SDS.[1] All work involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
PPE: Don the appropriate PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or punctures.
-
Handling: Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure. Keep containers tightly closed when not in use.[4]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A standard laboratory detergent followed by a solvent rinse (e.g., ethanol or acetone, depending on compatibility) is typically effective.
-
Waste Management: Due to its H410 classification ("Very toxic to aquatic life"), this compound and any materials contaminated with it must not be disposed of down the drain.[1][7]
-
Collect all liquid and solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The label must include the full chemical name and explicitly state "Hazardous to Aquatic Life."[8]
-
-
Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's certified Environmental Health and Safety (EHS) department.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, seek medical help.[1][3]
-
Ingestion (Swallowing): Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Small Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into the designated hazardous waste container and decontaminate the area.[8]
-
Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team.
By integrating these protocols into your standard operating procedures, you ensure a foundation of safety for yourself, your colleagues, and the environment when working with this compound.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
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Washington State University. Pyridine Safety Data Sheet. [Link]
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Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Quora. How to handle hazardous chemicals in a laboratory. [Link]
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Chemsrc. CAS#:34562-31-7 | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. [Link]
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University of Pittsburgh. GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
